4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid
Descripción
BenchChem offers high-quality 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-[(4-methylphenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-2-4-12(5-3-11)10-18-14-8-6-13(7-9-14)15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDITHZKLNZHHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56442-19-4 | |
| Record name | 4-[(4-Methylphenyl)methoxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56442-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
An In-Depth Technical Guide to the Physicochemical Properties of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid is an aromatic ether and carboxylic acid derivative. Its structural scaffold, featuring a benzyloxybenzoic acid moiety, is of significant interest in medicinal chemistry and materials science. Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a substituted benzyl ether linkage can modulate the molecule's lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic properties. Understanding the fundamental physicochemical characteristics of this compound is paramount for its potential application in drug design, serving as a crucial step in predicting its behavior in biological systems and guiding the development of novel therapeutics. This technical guide provides a comprehensive overview of the key physicochemical properties of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, complete with predicted data, methodologies for experimental determination, and insights into its relevance in a drug development context.
Chemical Identity and Structure
-
IUPAC Name: 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid
-
Molecular Formula: C₁₅H₁₄O₃
-
Molecular Weight: 242.27 g/mol
-
CAS Number: 15995-56-9
-
Chemical Structure:
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this specific molecule, the following table summarizes key physicochemical properties predicted using computational models. These values provide a valuable starting point for experimental design and hypothesis generation. For context, data for the structurally related compounds 4-benzylbenzoic acid and 4-phenoxybenzoic acid are also included.
| Property | Predicted Value for 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid | Predicted Value for 4-Benzylbenzoic Acid[1] | Predicted Value for 4-Phenoxybenzoic Acid[2] |
| Melting Point (°C) | 180-190 | Not Available | Not Available |
| Boiling Point (°C) | 425.3 ± 35.0 | Not Available | Not Available |
| LogP | 4.1 | 4.0[1] | 3.9[2] |
| pKa | ~4.3 | Not Available | Not Available |
| Water Solubility | Low | Low | Low |
| Hydrogen Bond Donors | 1 | 1[1] | 1[2] |
| Hydrogen Bond Acceptors | 3 | 2[1] | 3[2] |
| Rotatable Bonds | 4 | 3 | 3 |
Note: Predicted values are generated from computational algorithms and should be confirmed experimentally.
Synthesis and Purification
A plausible synthetic route to 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.
Proposed Synthetic Pathway: Williamson Ether Synthesis
The synthesis would proceed in two main steps:
-
Deprotonation of 4-hydroxybenzoic acid: A suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl group of a 4-hydroxybenzoic acid ester (e.g., methyl 4-hydroxybenzoate), forming a more nucleophilic phenoxide. The carboxylic acid is typically protected as an ester to prevent it from reacting with the base.
-
Nucleophilic Substitution: The resulting phenoxide then displaces the halide (typically bromide or chloride) from 4-methylbenzyl halide in an Sₙ2 reaction to form the ether linkage.
-
Hydrolysis: The ester is then hydrolyzed, typically under basic conditions followed by acidification, to yield the final carboxylic acid product.
Caption: Proposed Williamson ether synthesis pathway.
Experimental Protocol: Synthesis
-
Esterification of 4-hydroxybenzoic acid (if starting from the acid):
-
Dissolve 4-hydroxybenzoic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours.
-
Neutralize the acid, and extract the methyl 4-hydroxybenzoate.
-
Purify by recrystallization or chromatography.
-
-
Williamson Ether Synthesis:
-
To a solution of methyl 4-hydroxybenzoate in a polar aprotic solvent (e.g., acetone, DMF), add an excess of a weak base like potassium carbonate.
-
Add 4-methylbenzyl chloride (or bromide).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the inorganic salts and evaporate the solvent.
-
Purify the crude methyl 4-[(4-methylbenzyl)oxy]benzoate by recrystallization or column chromatography.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the purified ester in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Heat the mixture to reflux for 1-2 hours.
-
After cooling, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid.
-
Physicochemical Characterization: Experimental Methodologies
Melting Point Determination
The melting point is a critical indicator of purity.
-
Protocol:
-
A small amount of the crystalline solid is packed into a capillary tube.
-
The tube is placed in a melting point apparatus.
-
The temperature is raised slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded.
-
A sharp melting range (typically < 2 °C) is indicative of a pure compound.
-
Solubility Profile
Understanding the solubility of a compound is essential for formulation and in vitro assay design.
-
Protocol (Qualitative):
-
Add approximately 10 mg of the compound to 1 mL of various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, DMSO) in separate test tubes.
-
Vortex the tubes and visually inspect for dissolution.
-
Solubility can be categorized as soluble, partially soluble, or insoluble.
-
-
Causality: The presence of the polar carboxylic acid group suggests some solubility in polar protic solvents, while the large aromatic, nonpolar structure predicts solubility in organic solvents and limited aqueous solubility.
Sources
A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the spectroscopic characterization of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the principles and experimental considerations essential for its comprehensive analysis. We will delve into the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) in elucidating the structure and purity of this compound. The protocols and interpretations herein are presented to be self-validating, grounded in established scientific principles and supported by authoritative references.
Introduction: The Significance of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic Acid
4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid is a bifunctional organic molecule incorporating a benzoic acid moiety and a substituted benzyl ether. This structure is a common motif in the design of novel pharmaceutical agents and functional materials. The carboxylic acid group provides a site for amide bond formation or salt formation, crucial for modulating solubility and biological interactions. The ether linkage and the aromatic rings contribute to the molecule's overall shape, rigidity, and potential for non-covalent interactions, such as pi-stacking.
Accurate and unambiguous structural confirmation and purity assessment are paramount in any research and development endeavor. Spectroscopic techniques are the cornerstone of this analytical process, each providing a unique piece of the structural puzzle. This guide will walk through the essential spectroscopic workflows for 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, from sample preparation to data interpretation.
Synthesis Pathway and its Implications on Spectroscopic Analysis
A common and efficient method for the synthesis of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Caption: A typical synthetic workflow for 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid.
Understanding this synthesis is crucial for anticipating potential impurities that might be observed in the spectra. These could include unreacted starting materials (4-hydroxybenzoic acid and 4-methylbenzyl chloride) or byproducts from side reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons.
Table 1: Predicted ¹H NMR Spectroscopic Data for 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.9 | Singlet (broad) | 1H | -COOH |
| ~8.0 | Doublet | 2H | Aromatic CH (ortho to -COOH) |
| ~7.4 | Doublet | 2H | Aromatic CH (ortho to -CH₃) |
| ~7.2 | Doublet | 2H | Aromatic CH (meta to -CH₃) |
| ~7.0 | Doublet | 2H | Aromatic CH (meta to -COOH) |
| ~5.1 | Singlet | 2H | -O-CH₂ -Ar |
| ~2.3 | Singlet | 3H | -CH₃ |
Note: Predicted chemical shifts are based on analogous compounds and may vary slightly depending on the solvent and experimental conditions.
Interpretation and Causality:
-
The broad singlet at a high chemical shift (~12.9 ppm) is characteristic of a carboxylic acid proton, which is highly deshielded and often exchanges with trace amounts of water in the solvent.
-
The aromatic region will show distinct doublets due to the para-substitution on both benzene rings. The protons on the benzoic acid ring are deshielded by the electron-withdrawing carboxylic acid group, thus appearing at a lower field compared to the protons on the methylbenzyl ring.
-
The singlet at ~5.1 ppm corresponds to the methylene protons of the benzyl group. Being adjacent to an oxygen atom, they are significantly deshielded.
-
The singlet at ~2.3 ppm is characteristic of the methyl protons on the benzyl ring.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | -C OOH |
| ~162 | Ar-C -O (benzoic acid ring) |
| ~138 | Ar-C -CH₃ |
| ~132 | Ar-C H (ortho to -COOH) |
| ~131 | Ar-C -CH₂ |
| ~129 | Ar-C H (ortho to -CH₃) |
| ~128 | Ar-C H (meta to -CH₃) |
| ~124 | Ar-C -COOH |
| ~115 | Ar-C H (meta to -COOH) |
| ~70 | -O-C H₂-Ar |
| ~21 | -C H₃ |
Note: Predicted chemical shifts are based on analogous compounds and may vary slightly depending on the solvent and experimental conditions.
Interpretation and Causality:
-
The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the lowest field (~167 ppm).
-
The aromatic carbons show a range of chemical shifts depending on their substituents. The carbon attached to the oxygen (-C-O) is significantly deshielded.
-
The methylene carbon of the benzyl group appears around 70 ppm due to the deshielding effect of the adjacent oxygen atom.
-
The methyl carbon appears at a high field (~21 ppm) as it is the most shielded carbon atom.
Experimental Protocol for NMR Spectroscopy
Caption: A standardized workflow for acquiring NMR spectra.
Expertise & Experience: The choice of a deuterated solvent is critical. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound well and the acidic proton is often clearly visible. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Key FT-IR Vibrational Frequencies for 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1500 | C=C stretch | Aromatic rings |
| ~1250 | C-O stretch | Ether and Carboxylic acid |
| ~1100 | C-O stretch | Ether |
Interpretation and Causality:
-
A very broad absorption band in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[2]
-
A strong, sharp peak around 1700 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid.
-
Absorptions in the 1600-1500 cm⁻¹ range are indicative of the C=C stretching vibrations within the aromatic rings.
-
The C-O stretching vibrations of the ether and carboxylic acid groups will appear in the fingerprint region, typically around 1250 cm⁻¹ and 1100 cm⁻¹.[3]
Experimental Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
Caption: A standard procedure for acquiring an FT-IR spectrum using an ATR accessory.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern.
Expected Molecular Ion Peak:
For 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid (C₁₅H₁₄O₃), the expected exact mass is approximately 258.09 g/mol . In a high-resolution mass spectrum (HRMS), this would be observed with high accuracy.
Table 4: Predicted Key Fragments in the Mass Spectrum
| m/z | Fragment Structure |
| 258 | [M]⁺ (Molecular ion) |
| 241 | [M - OH]⁺ |
| 137 | [HOOC-C₆H₄-O]⁺ |
| 105 | [CH₃-C₆H₄-CH₂]⁺ (4-methylbenzyl cation) |
Interpretation and Causality:
-
The molecular ion peak ([M]⁺) at m/z 258 confirms the molecular weight of the compound.
-
Loss of a hydroxyl radical (-OH) from the carboxylic acid group can lead to a fragment at m/z 241.
-
Cleavage of the ether bond is a common fragmentation pathway. This can lead to the formation of a 4-methylbenzyl cation at m/z 105, which is a particularly stable benzylic carbocation.
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)
Caption: A generalized workflow for obtaining an EI mass spectrum.
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive spectroscopic characterization of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid requires a synergistic application of NMR, FT-IR, and Mass Spectrometry. Each technique provides complementary information that, when combined, allows for an unambiguous confirmation of the molecule's structure and an assessment of its purity. This guide has provided a framework for understanding the theoretical underpinnings, practical execution, and expert interpretation of these essential analytical methods. For researchers in drug discovery and materials science, a thorough and well-documented spectroscopic analysis is the bedrock of reliable and reproducible scientific advancement.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-[(4-Methoxyphenoxy)methyl]benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
-
NIST. (n.d.). Benzoic acid, 4-methyl-. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 4-(4 0 -pyridylazophenyl)4 00 -octyloxybenzoate, II8. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Retrieved from [Link]
-
International Journal of Scientific & Technology Research. (n.d.). Synthesis, Characterization And Liquid Crystalline Properties Of (E)-4-((4- (Alkanoylthio)Phenyl)Diazenyl) Benzoic Acid. Retrieved from [Link]
-
Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
PubChem. (n.d.). 4-Benzylbenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 4-(carboxymethoxy)benzoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
Sources
- 1. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. znaturforsch.com [znaturforsch.com]
Whitepaper: A Senior Application Scientist's Guide to the Discovery and Isolation of Novel Benzenecarboxylic Acid Compounds
Authored For: Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Benchtop - A Strategic Approach to Novelty
Benzenecarboxylic acids and their derivatives represent a cornerstone of modern medicinal chemistry and materials science. From the anti-inflammatory properties of salicylic acid to their use as building blocks in polymer synthesis, the utility of this structural motif is vast.[1][2] However, the discovery of novel benzenecarboxylic acids—those with unique substitution patterns or unprecedented biological activities—requires more than mere technical execution. It demands a strategic, multi-disciplinary approach that integrates rational design, high-throughput methodologies, and sophisticated analytical science.
This guide is structured not as a rigid SOP, but as a strategic roadmap from the perspective of a seasoned application scientist. We will explore the causality behind our experimental choices, emphasizing the creation of self-validating workflows that ensure the integrity of our findings. Our journey will span the initial discovery phase, through the rigors of isolation and purification, to the final confirmation of structure and purity, all grounded in authoritative, verifiable science.
The Hunt for 'New': Modern Discovery Paradigms
The initial identification of a promising new compound, or "hit," is the gateway to the entire discovery pipeline. The choice of discovery strategy is paramount and is dictated by the available resources, the nature of the target, and the desired level of novelty.
High-Throughput Screening (HTS): A Game of Numbers
At its core, HTS is a brute-force approach that leverages automation to test vast libraries of compounds for activity against a specific biological target.[3][4] This methodology is indispensable in the pharmaceutical industry for rapidly identifying starting points for drug discovery programs.[5][6]
-
The Logic of HTS: The fundamental principle is to trade specificity for speed. By screening thousands, or even millions, of small molecules in microtiter plates, we cast a wide net to find any compound that interacts with our target, be it an enzyme, receptor, or cellular pathway.[3][7] The goal is not to find the perfect drug, but to identify a "hit" that can be chemically optimized later.
-
Self-Validation: An HTS protocol must be robust. This involves determining the Z'-factor for the assay, a statistical measure of its quality. A Z'-factor between 0.5 and 1.0 is considered excellent and indicates that the assay can reliably distinguish between active and inactive compounds. Furthermore, hits are typically re-screened and tested in dose-response curves to eliminate false positives.
Metabolomics & Natural Products: Nature's Library
Natural products remain a vital source of chemical diversity.[5][8] Metabolomics, the large-scale study of small molecules within a biological system, provides a powerful lens through which to explore this diversity.[9][10]
-
The Metabolomics Rationale: Instead of screening synthetic libraries, we screen extracts from plants, fungi, or microbial cultures.[8][11] By comparing the metabolic profiles of different samples (e.g., a microbial strain grown under different conditions), we can identify unique metabolites that may possess novel bioactivities.[9][12] This approach is particularly powerful for finding compounds with entirely new chemical scaffolds.
-
Dereplication is Key: A critical step in the natural product workflow is "dereplication"—the rapid identification of known compounds at an early stage.[11][12] This is a self-validating mechanism to avoid the costly rediscovery of common molecules. Techniques like LC-MS and NMR are used to create a chemical profile of an extract, which is then compared against databases of known natural products.[11][12]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. preprints.org [preprints.org]
- 3. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 4. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural products isolation in modern drug discovery programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. routledge.com [routledge.com]
- 7. High Throughput Screening [rsc.a-star.edu.sg]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Thermal Stability Analysis of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a detailed framework for evaluating the thermal stability of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, a crucial parameter in its handling, storage, and application in pharmaceutical development. Understanding the thermal properties of this compound is paramount for ensuring its integrity, safety, and efficacy throughout the drug development lifecycle. This document outlines the fundamental principles and practical application of key analytical techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), to elucidate the thermal behavior of this molecule.
The Critical Role of Thermal Stability in Pharmaceutical Development
The thermal stability of an active pharmaceutical ingredient (API) or intermediate, such as 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, is a cornerstone of its developability profile. Insufficient thermal stability can lead to degradation, resulting in loss of potency, formation of potentially toxic impurities, and altered physicochemical properties.[1][2] A thorough understanding of a compound's response to thermal stress informs critical decisions in process chemistry, formulation development, and storage conditions.
Synergistic Analytical Approach: TGA and DSC
A robust thermal stability analysis employs a combination of techniques to provide a comprehensive picture of a material's behavior as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful and complementary methods for this purpose.[3][4][5]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time.[6][7] This technique is invaluable for determining the temperature at which a material begins to decompose, the kinetics of its decomposition, and the presence of volatile components.[6][8]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, in comparison to a reference.[4] It is used to determine key thermal events such as melting point, glass transitions, and polymorphic transformations.[3]
By coupling these two techniques, we can construct a detailed thermal profile of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, correlating mass loss events with energetic transitions.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to provide a comprehensive thermal analysis of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid. The experimental parameters are chosen based on the known characteristics of related chemical structures, such as benzoic acid and benzyl ether derivatives, to ensure a thorough investigation.
Thermogravimetric Analysis (TGA) Protocol
This protocol aims to determine the onset of decomposition and the degradation profile of the target compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Experimental Workflow:
Caption: TGA Experimental Workflow.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid into a clean, tared TGA pan (typically aluminum or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program: Equilibrate the sample at 25°C. Initiate a dynamic heating ramp of 10°C/min up to a final temperature of 600°C. A controlled heating rate ensures thermal equilibrium within the sample.[8]
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the initial significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[7]
Differential Scanning Calorimetry (DSC) Protocol
This protocol is designed to identify the melting point and other potential phase transitions of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid.
Instrumentation: A calibrated differential scanning calorimeter.
Experimental Workflow:
Caption: DSC Experimental Workflow.
Detailed Steps:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss due to sublimation prior to melting.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan in the DSC cell. Purge the cell with nitrogen at a flow rate of 20-50 mL/min.
-
Heating Program: Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C). Initiate a heating ramp of 10°C/min to a temperature above the melting point but below the onset of decomposition as determined by TGA.
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The melting point is determined as the peak temperature of the endothermic transition. The area under the melting peak corresponds to the enthalpy of fusion.
Interpretation of Expected Results and Data Presentation
The data obtained from TGA and DSC analyses will provide a comprehensive thermal profile of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid.
Expected Thermal Behavior
Based on the structure of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, which contains a carboxylic acid and a benzyl ether moiety, the following thermal events can be anticipated:
-
Melting: A sharp endothermic peak in the DSC thermogram will indicate the melting of the crystalline solid. For similar aromatic carboxylic acids, melting points can range from approximately 180°C to over 270°C.[9]
-
Decomposition: The TGA curve will show a significant mass loss at elevated temperatures, indicating thermal decomposition. The decomposition of benzoic acid is reported to occur at temperatures above 500°C, while some benzyl ethers can show degradation at temperatures over 300°C.[10][11] The decomposition of the target molecule will likely involve the cleavage of the ether linkage and decarboxylation.
Hypothetical Degradation Pathway
A plausible thermal degradation pathway for 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid could involve the initial cleavage of the benzylic ether bond, which is often the most thermally labile part of such molecules.
Caption: Hypothetical Thermal Degradation Pathway.
Data Summary
The quantitative data obtained from the TGA and DSC experiments should be summarized in a clear and concise table for easy comparison and reference.
| Parameter | Analytical Technique | Expected Value | Significance |
| Melting Point (Tm) | DSC | To be determined | Purity indicator and critical process parameter |
| Enthalpy of Fusion (ΔHf) | DSC | To be determined | Information on crystalline structure and intermolecular forces |
| Onset of Decomposition (Tonset) | TGA | To be determined | Defines the upper limit of thermal stability |
| Temperature of Maximum Decomposition Rate (Tpeak) | TGA (DTG) | To be determined | Indicates the point of greatest instability |
| Residual Mass @ 600°C | TGA | To be determined | Information on the formation of non-volatile degradation products |
Conclusion: A Foundation for Informed Development
A thorough thermal stability analysis, integrating the complementary data from TGA and DSC, is an indispensable component of the physicochemical characterization of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid. The methodologies and insights presented in this guide provide a robust framework for researchers and drug development professionals to accurately assess the thermal properties of this compound. This foundational knowledge is critical for guiding formulation strategies, defining appropriate storage and handling conditions, and ultimately ensuring the quality and safety of the final pharmaceutical product.
References
-
Cioanca, E.-R., Carlescu, I., Lisa, G., & Scutaru, D. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. CELULOZA SI HIRTIE, 59(4), 215-221. Available from: [Link]
-
He, F., & Long, S. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. IUCrData, 10(5). Available from: [Link]
-
Unknown. (n.d.). Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO 3 . ResearchGate. Available from: [Link]
-
Unknown. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. Available from: [Link]
-
Unknown. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. University of Connecticut. Available from: [Link]
-
Unknown. (n.d.). The thermal decomposition of benzoic acid. ResearchGate. Available from: [Link]
-
Muddana, E., & Park, S. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biochemistry and Molecular Biology Education, 41(4), 231-239. Available from: [Link]
-
Unknown. (2026). Thermogravimetric Analysis and Mass Spectrometry of 2D Polyaramid Nanoplatelets. ACS Publications. Available from: [Link]
-
Unknown. (n.d.). Synthesis, liquid crystalline properties and thermal stability of 4-(4-alkyloxyphenylazo) benzoic acids. ResearchGate. Available from: [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Available from: [Link]
-
Unknown. (n.d.). Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl. Nature. Available from: [Link]
-
Demarest, S. J., & Topp, E. M. (2006). Differential scanning calorimetry: A practical tool for elucidating stability of liquid biopharmaceuticals. Journal of Pharmaceutical Sciences, 95(1), 14-26. Available from: [Link]
-
Unknown. (n.d.). Synthesis, Characterization And Liquid Crystalline Properties Of (E)-4-((4-(Alkanoylthio)Phenyl)Diazenyl) Benzoic Acid. International Journal of Scientific & Technology Research, 8(11), 3584-3588. Available from: [Link]
- Unknown. (n.d.). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. Google Patents.
-
Chauhan, M., & Patel, P. (2018). synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. World Journal of Pharmaceutical Research, 7(11), 793-802. Available from: [Link]
-
Unknown. (n.d.). Benzyl Ethers. Organic Chemistry Portal. Available from: [Link]
-
Unknown. (n.d.). TGA/FTIR study on thermal degradation of polymethacrylates containing carboxylic groups. ResearchGate. Available from: [Link]
-
Ribeiro da Silva, M. A. V., et al. (2007). Thermodynamic study of the sublimation of eight 4-n-alkylbenzoic acids. The Journal of Chemical Thermodynamics, 39(7), 1015-1022. Available from: [Link]
-
Unknown. (n.d.). 4-Methylbenzoic acid. ChemBK. Available from: [Link]
- Unknown. (n.d.). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Google Patents.
-
de Oliveira, A. R. M., & de Oliveira, A. C. (2019). Chemical Stability of Pharmaceutical Organic Compounds. IntechOpen. Available from: [Link]
Sources
- 1. Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. biomedgrid.com [biomedgrid.com]
- 3. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. researchgate.net [researchgate.net]
- 6. libjournals.unca.edu [libjournals.unca.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chembk.com [chembk.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-[(4-Methylbenzyl)oxy]benzenecarboxylic Acid (CAS 56442-19-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid (CAS 56442-19-4), a benzoic acid derivative with significant potential in medicinal chemistry and drug development. This document delves into the compound's core characteristics, including its physicochemical properties, a proposed synthesis pathway, and an analysis of its potential biological activities and mechanisms of action. Drawing upon data from structurally related compounds, this guide offers insights into its prospective applications as an anti-inflammatory, anticancer, and VLA-4 antagonist agent. All technical data is presented in a clear, structured format, supplemented by detailed experimental protocols and explanatory diagrams to facilitate understanding and further research.
Introduction and Chemical Identity
4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, also known by its synonyms 4-((4-Methylbenzyl)oxy)benzoic acid and 4-[(4-methylphenyl)methoxy]benzoic acid, is an organic compound with the CAS number 56442-19-4. It belongs to the class of benzyloxybenzoic acids, which are noted for their diverse biological activities. The core structure features a benzoic acid moiety linked to a 4-methylbenzyl group via an ether linkage. This structural motif is of considerable interest to medicinal chemists due to its presence in various biologically active molecules.
| Property | Value | Source |
| CAS Number | 56442-19-4 | N/A |
| Molecular Formula | C₁₅H₁₄O₃ | N/A |
| Molecular Weight | 242.27 g/mol | N/A |
| IUPAC Name | 4-[(4-methylbenzyl)oxy]benzoic acid | N/A |
| Synonyms | 4-((4-Methylbenzyl)oxy)benzoic acid, 4-[(4-methylphenyl)methoxy]benzoic acid | N/A |
Physicochemical Properties (Predicted)
While experimental data for 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid is limited, its physicochemical properties can be predicted based on its structure and data from similar compounds. These properties are crucial for understanding its behavior in biological systems and for formulation development.
| Property | Predicted Value | Significance in Drug Development |
| Melting Point | 133-137 °C (for 3-Benzyloxybenzoic acid)[1] | Influences formulation and storage stability. |
| LogP | ~3.5-4.5 | Indicates lipophilicity, affecting membrane permeability and absorption. |
| pKa | ~4.0-5.0 | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |
| Solubility | Poorly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, Methanol) | Affects bioavailability and formulation options. |
Synthesis and Manufacturing Considerations
A robust and efficient synthesis is paramount for the exploration and development of any new chemical entity. Based on established methods for analogous compounds, a Williamson ether synthesis approach is proposed for the preparation of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid.[2][3][4]
Proposed Synthesis Pathway: Williamson Ether Synthesis
This method involves the reaction of a phenoxide with a primary alkyl halide.[2][3][4] For the synthesis of the target molecule, 4-hydroxybenzoic acid would be deprotonated to form the corresponding phenoxide, which then undergoes nucleophilic substitution with 4-methylbenzyl chloride.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from a similar synthesis of 4-benzyloxy benzoic acid and should be optimized for the specific reactants.[4]
Materials:
-
4-Hydroxybenzoic acid
-
4-Methylbenzyl chloride
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxybenzoic acid (1 equivalent) in DMF.
-
Base Addition: Add potassium carbonate (2 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.
-
Alkyl Halide Addition: Add 4-methylbenzyl chloride (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution with dilute HCl to a pH of 2-3 to precipitate the product.
-
Isolation: Filter the precipitate, wash thoroughly with deionized water, and dry under vacuum.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain pure 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Biological Activities and Potential Therapeutic Applications
While direct biological data for 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid is scarce, the activities of its ethyl ester and other structurally similar benzoic acid derivatives suggest several promising therapeutic avenues.
Anticancer Potential
A study on ethyl 4-[(4-methylbenzyl)oxy]benzoate , the ethyl ester of the title compound, demonstrated significant anticancer activity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF-7) cells. The compound exhibited notable tumor growth inhibition in vivo with minimal host toxicity.[5] This suggests that 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid may also possess antiproliferative properties and warrants further investigation as a potential anticancer agent.
Anti-inflammatory Activity
Benzoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[6] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[6][7] Given the structural similarities to known anti-inflammatory agents, it is plausible that 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid could exhibit anti-inflammatory effects.
VLA-4 Antagonism
Very Late Antigen-4 (VLA-4) is an integrin that plays a crucial role in leukocyte adhesion and migration, making it a key target in inflammatory diseases.[8][9] Several small molecule benzoic acid derivatives have been identified as potent VLA-4 antagonists.[8] These compounds have shown efficacy in animal models of inflammatory conditions. The structural features of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid align with those of known VLA-4 antagonists, suggesting it could be a candidate for development in this area.
Pharmacokinetics (ADME) and Toxicity Profile (Predicted)
The absorption, distribution, metabolism, and excretion (ADME) properties, along with the toxicity profile, are critical for the development of any drug candidate.[10][11]
ADME Profile
Based on its predicted physicochemical properties, 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid is expected to have:
-
Absorption: Moderate to good oral absorption due to its lipophilicity, though solubility may be a limiting factor.
-
Distribution: Likely to exhibit significant plasma protein binding, which can affect its distribution and half-life.[6]
-
Metabolism: Expected to undergo metabolism in the liver, potentially through pathways common for benzoic acid derivatives.
-
Excretion: Primarily excreted through the kidneys after metabolism.
Toxicity
While specific toxicity data for 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid is unavailable, studies on other benzoic acid derivatives provide some insights. In general, many benzoic acid derivatives are considered to have low to moderate toxicity.[5][12] However, some derivatives have been associated with nephrotoxicity at high doses.[6] A thorough toxicological evaluation, including in vitro and in vivo studies, would be essential to determine the safety profile of this compound.
Conclusion and Future Directions
4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid represents a promising scaffold for the development of novel therapeutics. The available data on its ethyl ester and related benzoic acid derivatives suggest potential applications in oncology and inflammatory diseases. Future research should focus on:
-
Optimized Synthesis: Development and validation of a scalable and efficient synthesis protocol.
-
In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies to confirm its anticancer, anti-inflammatory, and VLA-4 antagonist activities.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways.
-
Pharmacokinetic and Toxicological Profiling: Detailed ADME and toxicity studies to assess its drug-like properties and safety.
This technical guide provides a foundational understanding of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, offering a roadmap for its further investigation and potential translation into clinically relevant applications.
References
-
Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Chiba, J., Iimura, S., Yoneda, Y., Watanabe, T., Muro, F., Tsubokawa, M., Iigou, Y., Satoh, A., Takayama, G., Yokoyama, M., Takashi, T., Nakayama, A., & Machinaga, N. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & Medicinal Chemistry, 15(4), 1679–1693. [Link]
-
4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Gorokhova, L. G. (n.d.). Assessment of the toxicity of benzoic acid derivatives in the intragastric intake. Gigiena i Sanitariia, 99(11), 1228–1232. [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]
-
Benzoic acid, 4-methyl-. (n.d.). NIST WebBook. Retrieved January 25, 2026, from [Link]
-
4-[(4-Methoxyphenoxy)methyl]benzoic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 25, 2026, from [Link]
-
Caroline, C., Sugiarno, S., Rahayu, M., Widyowati, R., Barliana, M. I., & Puspitasari, F. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. [Link]
- Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material. (2020). Google Patents.
-
Benzoic acid, 4-methoxy-, methyl ester. (n.d.). NIST WebBook. Retrieved January 25, 2026, from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved January 25, 2026, from [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. (2020). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Yang, G. X., & Hagmann, W. K. (2003). VLA-4 antagonists: potent inhibitors of lymphocyte migration. Medicinal research reviews, 23(4), 369–392. [Link]
-
Provisional Peer Reviewed Toxicity Values for Benzoic Acid. (2005). United States Environmental Protection Agency. Retrieved January 25, 2026, from [Link]
- Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. (1987). Google Patents.
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]
-
Assessment of ADME and in silico Characteristics of Natural-Drugs from Turmeric to Evaluate Significant COX2 Inhibition. (2022). BioMed Research International. [Link]
-
1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). (n.d.). NP-MRD. Retrieved January 25, 2026, from [Link]
-
Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. (2021). Widya Mandala Surabaya Catholic University Repository. Retrieved from [Link]
- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. (2004). Google Patents.
-
Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. (2021). National Center for Biotechnology Information. [Link]
-
IR spectrum of the product 4-hydroxybenzoic acid. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]
-
Assessment of ADME and in silico Characteristics of Natural-Drugs from Turmeric to Evaluate Significant COX2 Inhibition. (2022). BioMed Research International. [Link]
-
Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved January 25, 2026, from [Link]
-
Interpret 1H NMR of 4-Methylbenzoic acid and answer. (2016). Chegg.com. Retrieved January 25, 2026, from [Link]
-
Making 4-Hydroxybenzoic acid from PABA. (2018, February 5). YouTube. Retrieved January 25, 2026, from [Link]
-
Antioxidant properties of benzoic acid derivatives against Superoxide radical. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
If my unknown is 4-methylbenzoic acid, and here is my. (2020). Chegg.com. Retrieved January 25, 2026, from [Link]
-
N-acyl phenylalanine analogues as potent small molecule VLA-4 antagonists. (1998). PubMed. [Link]
-
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2024). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Benzoic acid, 4-methyl-, methyl ester. (n.d.). NIST WebBook. Retrieved January 25, 2026, from [Link]
-
Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. (2015). The Royal Society of Chemistry. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. francis-press.com [francis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of the toxicity of benzoic acid derivatives in the intragastric intake - Gorokhova - Hygiene and Sanitation [journals.eco-vector.com]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conjecturing about Small-Molecule Agonists and Antagonists of α4β1 Integrin: From Mechanistic Insight to Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
A Preliminary Investigation of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic Acid Derivatives: A Technical Guide for Drug Discovery
Abstract
This technical guide provides a comprehensive framework for the initial exploration of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid and its derivatives as potential therapeutic agents. Recognizing the rich pharmacological history of benzoic acid derivatives, this document outlines a systematic approach, commencing with the synthesis and rigorous characterization of the core molecule. We then detail the strategic design and synthesis of a focused library of ester and amide derivatives to enable a preliminary structure-activity relationship (SAR) analysis. The guide provides detailed, field-proven protocols for a panel of preliminary in vitro biological assays, including cytotoxicity, antimicrobial, and acetylcholinesterase inhibition assays. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to efficiently navigate the early stages of discovery with this promising class of compounds.
Introduction: The Rationale for Investigation
Benzenecarboxylic acid and its derivatives have long been a cornerstone of medicinal chemistry, with applications ranging from anti-inflammatory agents to anticancer therapeutics.[1][2] The structural motif of a substituted benzoic acid offers a versatile scaffold that can be readily modified to modulate pharmacokinetic and pharmacodynamic properties. The introduction of a benzyloxy moiety, as seen in 4-(benzyloxy)benzoic acid, has been shown to impart a range of biological activities.[3][4] This guide focuses on a specific analogue, 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, which incorporates a methyl group on the benzyl ring. This subtle modification can influence lipophilicity, metabolic stability, and target engagement, making it a compelling candidate for preliminary investigation.
This document serves as a self-contained guide for the initial phases of a drug discovery campaign centered on this scaffold. We will proceed logically from the synthesis of the parent compound to the evaluation of a focused set of derivatives, with the aim of identifying promising avenues for further development.
Synthesis and Characterization of the Core Compound and its Derivatives
The successful preliminary investigation of any compound series hinges on the ability to synthesize and characterize the molecules of interest with a high degree of purity and confidence. This section details the synthetic route to the parent acid, 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, and its subsequent derivatization.
Synthesis of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic Acid (Parent Compound)
A robust and efficient method for the synthesis of the parent compound is the Williamson ether synthesis, followed by ester hydrolysis.[3][4] This two-step process is generally high-yielding and utilizes readily available starting materials.
Caption: Synthetic workflow for the parent compound.
Experimental Protocol: Synthesis of Methyl 4-[(4-methylbenzyl)oxy]benzoate
-
To a solution of methyl 4-hydroxybenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 4-methylbenzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield the crude product.
-
Recrystallize the crude product from ethanol to afford pure methyl 4-[(4-methylbenzyl)oxy]benzoate.
Experimental Protocol: Synthesis of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid
-
Suspend methyl 4-[(4-methylbenzyl)oxy]benzoate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 4-6 hours, or until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the resulting white precipitate by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry in a vacuum oven at 60 °C to yield the pure carboxylic acid.
Design and Synthesis of a Focused Library of Derivatives
To explore the structure-activity relationship (SAR), a small, focused library of derivatives will be synthesized by modifying the carboxylic acid moiety. We will prepare a simple ester and an amide to probe the effect of these functional groups on biological activity.
Experimental Protocol: Synthesis of Ethyl 4-[(4-Methylbenzyl)oxy]benzoate (Ester Derivative)
-
Dissolve 4-[(4-methylbenzyl)oxy]benzenecarboxylic acid (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).
-
Heat the mixture to reflux for 8-12 hours (Fischer esterification).[5][6][7]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be purified by column chromatography.
Experimental Protocol: Synthesis of N-Benzyl-4-[(4-methylbenzyl)oxy]benzamide (Amide Derivative)
-
Dissolve 4-[(4-methylbenzyl)oxy]benzenecarboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq) and stir at room temperature for 10 minutes.[8][9]
-
Add benzylamine (1.1 eq) and continue to stir at room temperature for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Structural Characterization
The identity and purity of all synthesized compounds must be rigorously confirmed using a suite of analytical techniques.
| Technique | Expected Observations for Parent Compound |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, a singlet for the benzylic CH₂ protons around 5.1 ppm, a singlet for the methyl protons around 2.4 ppm, and a broad singlet for the carboxylic acid proton above 10 ppm.[10] |
| ¹³C NMR | Carbonyl carbon around 167 ppm, aromatic carbons between 114-163 ppm, benzylic carbon around 70 ppm, and the methyl carbon around 21 ppm.[11] |
| FT-IR | A broad O-H stretch from 2500-3300 cm⁻¹, a sharp C=O stretch around 1680-1710 cm⁻¹, and C-O stretching bands.[12][13] |
| Mass Spec. | A molecular ion peak (M+) corresponding to the molecular weight of the compound.[14][15][16] |
| Elemental Analysis | The experimentally determined percentages of Carbon and Hydrogen should be within ±0.4% of the calculated theoretical values.[17][18][19] |
Preliminary In Vitro Biological Evaluation
With the synthesized compounds in hand, the next step is to assess their biological activity. A panel of in vitro assays is selected to provide a broad overview of their potential.
Caption: Workflow for the preliminary biological evaluation.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[20][21]
Experimental Protocol: MTT Assay
-
Seed human cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).[22]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][23][24]
Experimental Protocol: Broth Microdilution
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Escherichia coli and Staphylococcus aureus).
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[25]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is a colorimetric method to determine the activity of acetylcholinesterase, a key enzyme in the nervous system.[26][27][28]
Experimental Protocol: AChE Inhibition Assay
-
In a 96-well plate, add phosphate buffer (pH 8.0), a solution of the test compound at various concentrations, and the acetylcholinesterase enzyme.
-
Incubate for 15 minutes at 25 °C.
-
Add DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to the wells.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).
-
Measure the absorbance at 412 nm at regular intervals for 5-10 minutes.
-
The rate of reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Data Analysis and Future Directions
The data generated from the preliminary assays should be tabulated to facilitate comparison and the initial SAR assessment.
Table 1: Hypothetical Biological Activity Data
| Compound | Structure | Cytotoxicity (HeLa) IC₅₀ (µM) | Antimicrobial (E. coli) MIC (µg/mL) | Antimicrobial (S. aureus) MIC (µg/mL) | AChE Inhibition IC₅₀ (µM) |
| Parent Acid | 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid | >100 | 128 | 64 | 25.3 |
| Ester Derivative | Ethyl 4-[(4-Methylbenzyl)oxy]benzoate | 75.2 | >256 | 128 | 89.1 |
| Amide Derivative | N-Benzyl-4-[(4-methylbenzyl)oxy]benzamide | 45.8 | 64 | 32 | 15.7 |
Based on the hypothetical data above, the amide derivative shows the most promising activity across the board, with moderate cytotoxicity against HeLa cells, improved antimicrobial activity, and enhanced AChE inhibition compared to the parent acid. The ester derivative, in this hypothetical case, shows reduced activity.
These initial findings would suggest that further exploration of amide derivatives is warranted. Future work could involve:
-
Synthesizing a broader range of amide derivatives with different amine substituents to further refine the SAR.
-
Expanding the panel of cell lines for cytotoxicity testing to assess selectivity.
-
Testing against a wider range of microbial strains, including resistant strains.
-
Conducting more detailed mechanistic studies for the most promising compounds.
Conclusion
This technical guide provides a structured and actionable framework for the preliminary investigation of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid derivatives. By following the detailed protocols for synthesis, characterization, and in vitro biological evaluation, researchers can efficiently generate the foundational data necessary to assess the therapeutic potential of this compound class and make informed decisions about the future direction of their drug discovery program.
References
- Gilli, G., & Gilli, P. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 8(24), 5035-5041.
- Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 143-148.
- Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14.
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
OpenStax. (2023). 12.2 Interpreting Mass Spectra. Retrieved from [Link]
-
Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]
-
ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
PubMed. (2011). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Retrieved from [Link]
-
Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
IUCr Journals. (n.d.). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. Retrieved from [Link]
-
University of Manitoba. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Elemental analysis – Knowledge and References. Retrieved from [Link]
-
YouTube. (2021). Mass Spectrometry. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]
-
NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid.... Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]
-
PMC. (n.d.). Redetermined structure of 4-(benzyloxy)benzoic acid. Retrieved from [Link]
-
PMC. (2022). Chemists Debate the Value of Elemental Analysis. Retrieved from [Link]
-
HSC Chemistry. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]
-
YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
YouTube. (2020). MIC (Broth Microdilution) Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). AChE activity assay by Ellman method. Retrieved from [Link]
-
YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Retrieved from [Link]
-
YouTube. (2018). 14.4 Introduction to Mass Spectrometry | Organic Chemistry. Retrieved from [Link]
-
NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]
-
ResearchGate. (2025). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of esters via Fischer esterification. Retrieved from [Link]
-
University of Texas at Dallas. (n.d.). Fischer Esterification. Retrieved from [Link]
Sources
- 1. Amide synthesis by acylation [organic-chemistry.org]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. francis-press.com [francis-press.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. athabascau.ca [athabascau.ca]
- 7. cerritos.edu [cerritos.edu]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. Amide Synthesis [fishersci.dk]
- 10. 4-BENZYLOXYBENZOIC ACID(1486-51-7) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
- 16. hscprep.com.au [hscprep.com.au]
- 17. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Chemists Debate the Value of Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT (Assay protocol [protocols.io]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. rr-asia.woah.org [rr-asia.woah.org]
- 24. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 26. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 27. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for 4-[(4-Methylbenzyl)oxy]benzenecarboxylic Acid in Drug Discovery
Introduction: The Therapeutic Potential of the Benzoic Acid Scaffold
Benzoic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. These activities include anti-inflammatory, analgesic, antimicrobial, and even anti-cancer effects.[1][2][3] The structural versatility of the benzoic acid backbone allows for facile modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, is a synthetic derivative that combines the established pharmacophore of p-hydroxybenzoic acid with a 4-methylbenzyl ether linkage. This modification introduces lipophilicity and conformational flexibility, which can significantly influence its interaction with biological targets.
While direct pharmacological data on 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid is not extensively documented in publicly available literature, its structural similarity to other biologically active benzoic acid derivatives suggests several promising avenues for investigation in drug discovery.[4] This document outlines potential therapeutic applications and provides detailed protocols for the synthesis, characterization, and biological evaluation of this compound, offering a roadmap for researchers to explore its therapeutic potential.
Chemical Properties and Synthesis
4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid (C15H14O3) is a solid at room temperature with a molecular weight of 258.27 g/mol .[4] Its structure features a central benzoic acid moiety, a flexible ether linkage, and a substituted benzyl group. These features are hypothesized to allow for interactions with various biological targets through hydrogen bonding, hydrophobic interactions, and π-stacking.
Synthetic Protocol: Williamson Ether Synthesis
A common and efficient method for the synthesis of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.
Materials:
-
Methyl 4-hydroxybenzoate
-
4-Methylbenzyl chloride
-
Potassium carbonate (K2CO3)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Etherification
-
To a solution of methyl 4-hydroxybenzoate (1 equivalent) in acetone in a round-bottom flask, add potassium carbonate (1.5 equivalents).
-
Add 4-methylbenzyl chloride (1.1 equivalents) to the mixture.
-
Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl 4-[(4-methylbenzyl)oxy]benzoate.
Step 2: Hydrolysis
-
Dissolve the crude ester in a mixture of methanol and a 2M aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M hydrochloric acid.
-
The product, 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product.
Characterization: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Hypothesized Therapeutic Applications and Screening Protocols
Based on the known activities of structurally related benzoic acid derivatives, we propose several potential therapeutic applications for 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid. For each application, a detailed in vitro screening protocol is provided.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives that inhibit COX enzymes, which are key mediators of inflammation and pain.[3] The structure of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid shares features with some known NSAIDs.
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase component of COX catalyzes the oxidation of a fluorogenic substrate in the presence of prostaglandin G2 (produced by the oxygenase activity of COX), resulting in a fluorescent product. Inhibition of COX reduces the production of the fluorescent product.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid
-
Fluorometric substrate (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Heme
-
Assay buffer (e.g., Tris-HCl)
-
96-well black microplates
-
Fluorescence microplate reader
-
Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
Test compound: 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add serial dilutions of the test compound or positive control to the respective wells. Include a DMSO vehicle control.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding a mixture of arachidonic acid and the fluorometric substrate.
-
Immediately measure the fluorescence intensity at timed intervals for 10-15 minutes using a microplate reader (Excitation/Emission ~535/590 nm).
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound | To be determined | To be determined | To be determined |
| Celecoxib | >10 | ~0.05 | >200 |
| SC-560 | ~0.01 | >10 | <0.001 |
Workflow Diagram:
Caption: Workflow for in vitro COX inhibition assay.
Antiviral Activity: Targeting HIV-1 Integrase
Rationale: Some benzoic acid derivatives containing diketo acid moieties have shown inhibitory activity against HIV-1 integrase, an essential enzyme for viral replication.[5] The carboxylic acid group of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid could potentially chelate the divalent metal ions in the active site of the integrase.
Experimental Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay
Principle: This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration, where the viral DNA is inserted into a target DNA sequence. The assay utilizes a fluorescently labeled donor DNA (representing viral DNA) and a target DNA. Successful integration leads to a change in fluorescence polarization.
Materials:
-
Recombinant HIV-1 integrase
-
Fluorescently labeled donor DNA substrate
-
Target DNA substrate
-
Assay buffer containing MgCl2 or MnCl2
-
384-well black microplates
-
Fluorescence polarization plate reader
-
Positive control (e.g., Raltegravir)
-
Test compound: 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer and serial dilutions of the test compound or positive control.
-
Add the HIV-1 integrase and the fluorescently labeled donor DNA to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the formation of the enzyme-DNA complex.
-
Initiate the strand transfer reaction by adding the target DNA.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
Data Presentation:
| Compound | HIV-1 Integrase IC50 (µM) |
| Test Compound | To be determined |
| Raltegravir | ~0.05 |
Signaling Pathway Diagram:
Caption: Simplified diagram of HIV-1 integration and the point of inhibition.
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating through the inclusion of appropriate controls.
-
Positive Controls: The use of well-characterized inhibitors (Celecoxib, SC-560, Raltegravir) ensures that the assay is performing as expected and provides a benchmark for the potency of the test compound.
-
Negative/Vehicle Controls: The inclusion of a DMSO vehicle control allows for the accurate determination of the baseline activity and the calculation of percent inhibition.
-
Dose-Response Curves: Generating full dose-response curves and calculating IC50 values provides a quantitative measure of the compound's potency and helps to identify potential artifacts such as compound insolubility or non-specific inhibition at high concentrations.
Future Directions and Hit-to-Lead Optimization
Should 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid demonstrate promising activity in these initial screens, further studies would be warranted. A logical progression would involve:
-
Lead Optimization: Synthesizing analogs of the hit compound to explore the structure-activity relationship (SAR). Modifications could include altering the substitution pattern on the benzyl ring, changing the length and nature of the ether linkage, and exploring different bioisosteres for the carboxylic acid group.
-
Cell-Based Assays: Evaluating the most promising compounds in relevant cell-based models to assess their cellular potency and cytotoxicity.
-
In Vivo Studies: For compounds with good in vitro and cellular activity, in vivo studies in appropriate animal models would be the next step to evaluate their efficacy and pharmacokinetic properties.
Conclusion
While 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid is not yet an established therapeutic agent, its chemical structure, rooted in the versatile benzoic acid scaffold, suggests that it is a promising candidate for drug discovery efforts. The application notes and protocols provided here offer a comprehensive framework for the synthesis, initial biological screening, and further development of this and related compounds. Through systematic investigation, the therapeutic potential of this chemical entity can be thoroughly explored.
References
-
Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
- Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. (n.d.). Google Patents.
-
The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. (2010). Journal of Medicinal Chemistry, 53(5), 2227-38. Retrieved January 25, 2026, from [Link]
-
A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2015). ResearchGate. Retrieved January 25, 2026, from [Link]
-
4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
3-Methyl-2-(4-methylphenoxy)benzoic acid. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
Benzoic acid, 4-(acetyloxy)-. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
Sources
- 1. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 5. 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic Acid for Enhanced Biological Evaluation
Introduction: Unlocking the Therapeutic Potential of Benzoic Acid Scaffolds
In the landscape of modern drug discovery, the benzoic acid moiety represents a privileged scaffold, frequently identified in a diverse array of biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including notable anti-inflammatory and analgesic properties. The compound of interest, 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, possesses a structural framework suggestive of potential therapeutic relevance, particularly in the context of inflammatory diseases and metabolic disorders. The strategic derivatization of its carboxylic acid group presents a compelling avenue to modulate its physicochemical properties, such as lipophilicity and membrane permeability, thereby enhancing its bioavailability and efficacy. Furthermore, such modifications can facilitate targeted interactions with specific biological macromolecules, including enzymes and nuclear receptors.
This technical guide provides a comprehensive framework for the derivatization of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid and the subsequent evaluation of its derivatives in relevant biological assays. We will delve into the rationale behind selecting specific derivatization strategies, namely esterification and amidation, and provide detailed, field-proven protocols for their execution. The overarching goal is to generate a focused library of novel chemical entities with improved potential for therapeutic intervention, particularly as modulators of inflammatory pathways. The protocols outlined herein are designed to be robust and reproducible, empowering researchers to explore the structure-activity relationships of this promising chemical scaffold.
Strategic Rationale for Derivatization
The carboxylic acid functional group of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid is a prime target for chemical modification. In its native state, the ionizable nature of the carboxylic acid can limit passive diffusion across cellular membranes, a critical step for reaching intracellular targets. By converting this polar group into less polar esters or amides, we can significantly alter the molecule's pharmacokinetic profile.
-
Esterification: This common prodrug strategy can mask the polar carboxylic acid, increasing lipophilicity and enhancing absorption. Once inside the cell, ubiquitous esterase enzymes can hydrolyze the ester bond, releasing the active carboxylic acid parent drug.
-
Amidation: The formation of amide bonds is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of chemical diversity.[1] This approach can lead to the discovery of derivatives with novel biological activities and improved metabolic stability compared to their ester counterparts.
A key area of investigation for these derivatives is their potential to modulate inflammatory responses. Chronic inflammation is a hallmark of numerous diseases, and the search for novel anti-inflammatory agents is a perpetual focus of drug discovery.[2] Furthermore, there is a growing interest in the role of Peroxisome Proliferator-Activated Receptors (PPARs) in regulating inflammation and metabolism. PPARs are ligand-activated transcription factors that control the expression of genes involved in these processes.[1][3] Therefore, the biological evaluation of the synthesized derivatives will focus on established in vitro anti-inflammatory assays and assays to screen for PPAR agonistic activity.
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the derivatization of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid and its subsequent biological evaluation.
PART 1: Chemical Derivatization
This part outlines the synthesis of ester and amide derivatives.
Caption: Chemical derivatization workflow for 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid.
Protocol 1: Synthesis of Ethyl 4-[(4-Methylbenzyl)oxy]benzoate (Ester Derivative)
This protocol describes a classic esterification reaction using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.
Materials:
-
4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid
-
Anhydrous Ethanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid (1.0 eq) in anhydrous DCM.
-
Add anhydrous ethanol (1.2 eq) and DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture. A white precipitate (dicyclohexylurea, DCU) will form.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.
-
Combine the filtrate and washings and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure ethyl ester.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of N-Phenyl-4-[(4-Methylbenzyl)oxy]benzamide (Amide Derivative)
This protocol details an amide coupling reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Materials:
-
4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid
-
Aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add aniline (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: Biological Evaluation
This part details the in vitro assays to assess the anti-inflammatory and potential PPAR agonistic activities of the synthesized derivatives.
Caption: Workflow for the biological evaluation of synthesized derivatives.
Protocol 3: In Vitro Anti-inflammatory Activity - Albumin Denaturation Assay
This assay assesses the ability of the compounds to inhibit protein denaturation, a hallmark of inflammation.[4]
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Synthesized derivatives and a standard anti-inflammatory drug (e.g., Diclofenac sodium)
-
Water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a 1% w/v solution of BSA in PBS.
-
Prepare stock solutions of the synthesized derivatives and the standard drug in a suitable solvent (e.g., DMSO).
-
The reaction mixture consists of 0.2 mL of the test derivative solution at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL) and 2.8 mL of the BSA solution.
-
A control group consists of 0.2 mL of the solvent and 2.8 mL of the BSA solution.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.[4]
-
After cooling, measure the absorbance (turbidity) at 660 nm.
-
Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Table 1: Expected Data Presentation for Albumin Denaturation Assay
| Compound | Concentration (µg/mL) | % Inhibition of Denaturation |
| Derivative 1 | 10 | |
| 50 | ||
| 100 | ||
| 250 | ||
| 500 | ||
| Derivative 2 | 10 | |
| 50 | ||
| 100 | ||
| 250 | ||
| 500 | ||
| Diclofenac Sodium | 10 | |
| 50 | ||
| 100 | ||
| 250 | ||
| 500 |
Protocol 4: PPARγ Agonist Screening - Cell-Based Reporter Assay
This assay determines if the synthesized compounds can activate the PPARγ receptor.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vector for Gal4-PPARγ-LBD (Ligand Binding Domain)
-
Reporter vector containing a Gal4 upstream activation sequence (UAS) driving a luciferase gene
-
Lipofectamine 3000 (or other transfection reagent)
-
DMEM with 10% FBS
-
Synthesized derivatives and a known PPARγ agonist (e.g., Rosiglitazone)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with the Gal4-PPARγ-LBD expression vector and the Gal4-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the synthesized derivatives or the standard agonist.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Express the results as fold activation relative to the vehicle control.
Table 2: Expected Data Presentation for PPARγ Agonist Assay
| Compound | Concentration (µM) | Fold Activation (Luciferase Activity) |
| Derivative 1 | 0.1 | |
| 1 | ||
| 10 | ||
| Derivative 2 | 0.1 | |
| 1 | ||
| 10 | ||
| Rosiglitazone | 0.1 | |
| 1 | ||
| 10 |
Conclusion and Future Directions
This application note provides a detailed guide for the rational derivatization of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid and the subsequent in vitro evaluation of the synthesized compounds. The described protocols for esterification and amidation offer robust methods for generating a library of derivatives with diverse physicochemical properties. The subsequent biological assays provide a clear path to assess their anti-inflammatory potential and to investigate their mechanism of action through PPARγ activation.
The data generated from these studies will be instrumental in establishing structure-activity relationships and identifying lead compounds for further optimization. Promising derivatives can be advanced to more complex cell-based assays, such as measuring the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) from stimulated immune cells, and ultimately to in vivo models of inflammation. This systematic approach, combining targeted synthesis and a tiered biological screening cascade, is a powerful strategy in the quest for novel therapeutic agents.
References
-
Ramesh F. Pagariya and Nandkishor S. Thakare. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 2016, 8(5):385-392. [Link]
-
In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. World Journal of Pharmaceutical Research, Vol 14, Issue 1, 2025. [Link]
-
A review for cell-based screening methods in drug discovery. Mol Cell Toxicol. 2022; 18(4): 507–517. [Link]
-
Peroxisome Proliferator-Activated Receptor-Targeted Therapies: Challenges upon Infectious Diseases. Int J Mol Sci. 2021 Dec; 22(23): 12898. [Link]
-
Therapeutic Potential of Peroxisome Proliferators–Activated Receptor-α/γ Dual Agonist With Alleviation of Endoplasmic Reticulum Stress for the Treatment of Diabetes. Diabetes. 2008 Jul; 57(7): 1857–1866. [Link]
- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
- Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
-
A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]
-
Guidelines for the in vitro determination of anti‐inflammatory activity. Food Science & Nutrition. 2022; 10: 2058– 2068. [Link]
-
Microbial esterases and ester prodrugs: An unlikely marriage for combating antibiotic resistance. Medicinal Research Reviews. 2019;39(3):877-919. [Link]
-
A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. ResearchGate. [Link]
-
Cancer Cell-Based Assays. Charles River. [Link]
-
Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules. 2021, 26(3), 548. [Link]
-
Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. J Med Chem. 2000 Mar 23;43(6):1177-85. [Link]
-
In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. J Tradit Complement Med. 2017 Oct; 7(4): 478–481. [Link]
-
Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. J. Chem. Inf. Model. 2020, 60, 3, 1559–1572. [Link]
-
Cell-based assays on the rise. BMG LABTECH. [Link]
-
A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 22(2):109-113. [Link]
-
Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence. Int J Mol Sci. 2021 May; 22(10): 5262. [Link]
-
innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. Journal of Basic Sciences (JBS) vol. 37, no. 2, 2024. [Link]
-
The role of cell-based assays for drug discovery. News-Medical.Net. [Link]
-
INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research. [Link]
Sources
- 1. Peroxisome Proliferator-Activated Receptor-Targeted Therapies: Challenges upon Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence [mdpi.com]
- 4. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-[(4-Methylbenzyl)oxy]benzenecarboxylic Acid as a Versatile Building Block in Organic Synthesis
Introduction: Unveiling the Potential of a Bifunctional Scaffold
In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex functional molecules. 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid emerges as a noteworthy scaffold, integrating two key functionalities within a semi-rigid backbone: a terminal carboxylic acid ripe for derivatization and a benzyl ether linkage that imparts specific conformational and electronic properties. This unique combination makes it an attractive starting material for researchers in medicinal chemistry and materials science.
The core structure, featuring a para-substituted benzoic acid, provides a reliable anchor point for a variety of coupling reactions, while the 4-methylbenzyl ether group offers a lipophilic domain and potential for specific interactions within biological targets or crystalline lattices. This application note provides a comprehensive guide to the synthesis, properties, and versatile applications of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, complete with detailed, field-proven protocols for its use.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a building block is critical for its effective implementation in synthetic workflows. Below is a summary of the key characteristics of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid.
| Property | Value | Source/Method |
| Molecular Formula | C₁₅H₁₄O₃ | Calculated |
| Molecular Weight | 242.27 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Inferred from analogs |
| Melting Point | Not available | - |
| Solubility | Soluble in DMF, DMSO, hot ethanol | Inferred from analogs |
| pKa | ~4-5 | Estimated |
Spectroscopic Data (Predicted/Analog-Based):
-
¹H NMR (DMSO-d₆, 400 MHz): δ ~12.8 (s, 1H, -COOH), 7.90 (d, J=8.8 Hz, 2H, Ar-H), 7.35 (d, J=8.0 Hz, 2H, Ar-H), 7.20 (d, J=8.0 Hz, 2H, Ar-H), 7.10 (d, J=8.8 Hz, 2H, Ar-H), 5.15 (s, 2H, -OCH₂-), 2.30 (s, 3H, -CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ ~167.0, 161.5, 137.5, 133.0, 131.5, 129.0, 128.5, 122.5, 114.5, 69.5, 20.5.
-
IR (KBr, cm⁻¹): ~3000-2500 (broad, O-H stretch), ~1680 (C=O stretch), ~1605, 1580, 1510 (C=C aromatic stretch), ~1250 (C-O ether stretch).
Core Synthesis Protocol: A Two-Step Approach
The most logical and widely applicable synthesis of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid involves a two-step sequence starting from readily available materials: a Williamson ether synthesis to construct the core ether linkage, followed by saponification of the resulting ester.
Caption: A two-step synthesis of the target building block.
Protocol 1: Synthesis of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic Acid
Step 1: Methyl 4-[(4-methylbenzyl)oxy]benzoate Synthesis (Williamson Ether Synthesis)
-
Rationale: This classical Sₙ2 reaction provides a robust and high-yielding method for forming the aryl ether bond.[1] Methyl 4-hydroxybenzoate is used as the nucleophile, and its ester functionality serves as a protecting group for the carboxylic acid, preventing unwanted side reactions. A non-nucleophilic base like potassium carbonate is sufficient to deprotonate the phenol.
-
Procedure:
-
To a stirred solution of methyl 4-hydroxybenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Add 4-methylbenzyl chloride (1.1 eq) to the suspension.
-
Heat the reaction mixture to 80-90 °C and maintain for 10-12 hours, monitoring by TLC until the starting material is consumed.[2]
-
Cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield the crude ester. Recrystallization from ethanol can be performed if necessary.
-
Step 2: Saponification to the Carboxylic Acid
-
Rationale: Basic hydrolysis (saponification) is a standard and efficient method for converting an ester to a carboxylic acid.[3] Lithium hydroxide or sodium hydroxide are commonly used bases. The reaction is typically driven to completion by the formation of the carboxylate salt.
-
Procedure:
-
Suspend the methyl 4-[(4-methylbenzyl)oxy]benzoate (1.0 eq) from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq).
-
Heat the mixture to 50-60 °C and stir until the hydrolysis is complete (monitored by TLC).[2]
-
Cool the reaction mixture and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with dilute hydrochloric acid.
-
Collect the precipitated white solid by vacuum filtration, wash with water to remove inorganic salts, and dry under vacuum to afford the final product, 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid.
-
Applications in Organic Synthesis: A Gateway to Novel Derivatives
The true utility of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid lies in its capacity as a versatile intermediate. The carboxylic acid handle can be readily transformed into a variety of functional groups, including esters, amides, and acid chlorides, paving the way for the synthesis of more complex molecules.
Application Example: Synthesis of Bioactive Hydrazone Derivatives
Recent studies have demonstrated the use of this building block in the synthesis of hydrazone derivatives, a class of compounds known for a wide range of biological activities.[4][5] The synthesis proceeds via an initial conversion of the carboxylic acid to a hydrazide, which is then condensed with an aldehyde.
Caption: Synthetic route to hydrazone derivatives.
Protocol 2: Synthesis of N'-(4-Nitrobenzylidene)-4-[(4-methylbenzyl)oxy]benzohydrazide
This protocol is adapted from the work of Banna et al. and illustrates the conversion of the title building block into a more complex molecular entity.[4]
Step 1: Synthesis of 4-[(4-Methylbenzyl)oxy]benzoylhydrazine
-
Rationale: The carboxylic acid is first converted to its ethyl ester via Fischer esterification to facilitate the subsequent reaction with hydrazine. Direct conversion from the acid is possible but often less efficient. The ester then undergoes nucleophilic acyl substitution with hydrazine hydrate to form the stable hydrazide intermediate.[5]
-
Procedure:
-
Esterify 4-[(4-methylbenzyl)oxy]benzenecarboxylic acid by refluxing in absolute ethanol with a catalytic amount of sulfuric acid.
-
Isolate the resulting ethyl ester, ethyl 4-[(4-methylbenzyl)oxy]benzoate.
-
Reflux a mixture of the ethyl ester (1.0 eq) and an excess of hydrazine hydrate (5.0 eq) in absolute ethanol for 10 hours.
-
Upon cooling to room temperature, the product, 4-[(4-methylbenzyl)oxy]benzoylhydrazine, will crystallize from the solution. Collect the crystals by filtration.[5]
-
Step 2: Condensation to Form the Hydrazone
-
Rationale: The nucleophilic nitrogen of the hydrazide readily attacks the electrophilic carbonyl carbon of an aldehyde, followed by dehydration, to form a stable C=N bond characteristic of hydrazones.
-
Procedure:
-
Dissolve 4-[(4-methylbenzyl)oxy]benzoylhydrazine (1.0 eq) in absolute ethanol with heating.
-
To this solution, add a solution of 4-nitrobenzaldehyde (1.0 eq) in ethanol.
-
Reflux the resulting mixture for 2 hours. A precipitate will form as the reaction progresses.[4]
-
Cool the mixture, filter the solid product, and wash with hot ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator to yield the pure N'-(4-nitrobenzylidene)-4-[(4-methylbenzyl)oxy]benzohydrazide.[4]
-
Further Synthetic Transformations: Amidation and Esterification
Beyond hydrazone formation, the carboxylic acid group of the title compound is a versatile handle for creating ester and amide libraries, which are fundamental in drug discovery for modulating properties like solubility, stability, and cell permeability.
Protocol 3: General Amide Coupling using EDC
-
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling agent that activates the carboxylic acid, allowing for efficient amide bond formation under mild conditions. The urea byproduct is easily removed by aqueous workup.
-
Procedure:
-
Dissolve 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or DMF.
-
Add the desired amine (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Add EDC hydrochloride (1.2 eq) to the mixture at room temperature and stir overnight.
-
Upon reaction completion, dilute the mixture with DCM and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
-
Safety and Handling
-
General Hazards: May cause skin and eye irritation.[2] Inhalation of dust may cause respiratory tract irritation.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid represents a valuable and versatile building block for synthetic chemists. Its straightforward two-step synthesis from common starting materials and the reactivity of its carboxylic acid group provide access to a wide array of derivatives. As demonstrated by its use in the synthesis of complex hydrazones, this scaffold is well-suited for applications in medicinal chemistry and drug discovery, as well as in the development of novel materials. The protocols outlined in this guide offer a solid foundation for researchers to explore the full potential of this promising intermediate.
References
-
Banna, M. H. A., et al. (2023). Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 531–533. Available at: [Link]
-
Banna, M. H. A., et al. (2023). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 138-142. Available at: [Link]
-
Gan, L. L., et al. (2019). Development and in vitro Profiling of Dual FXR/LTA4H Modulators. ChemMedChem, 14(12), 1225-1237. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. zenodo.org [zenodo.org]
- 4. Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic Acid in Advanced Polymer Synthesis: Applications in Thermotropic Liquid Crystalline Polyesters
Introduction: Engineering Molecular Order with Substituted Benzoic Acids
In the realm of high-performance materials, thermotropic liquid crystalline polymers (TLCPs) represent a pinnacle of engineering, offering an exceptional combination of thermal stability, mechanical strength, and chemical resistance.[1] These materials derive their remarkable properties from the spontaneous alignment of rigid-rod mesogenic units within their polymer chains upon melting.[2] A key strategy in the molecular design of TLCPs is the use of substituted aromatic monomers that modulate intermolecular interactions, thereby influencing the melting behavior, processing window, and ultimate material properties.
4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid is a bespoke AB-type monomer meticulously designed for the synthesis of advanced aromatic polyesters. The molecule's architecture is deliberate: the rigid para-substituted benzene ring provides the core mesogenic element, while the carboxylic acid and the latent hydroxyl (protected as a benzyl ether) provide the functionalities for polyesterification. The introduction of the 4-methylbenzyl ether side group is a critical design choice. Unlike a simple alkyl or alkoxy chain, this bulky, semi-rigid group serves to disrupt excessive crystalline packing in the solid state. This disruption is engineered to lower the melting point of the resulting polymer below its decomposition temperature, a common challenge with unsubstituted poly(4-hydroxybenzoate), thus enhancing its melt processability.[1]
This guide provides a comprehensive overview of the synthesis of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid and its subsequent application in the formulation of thermotropic liquid crystalline polyesters. We will detail field-proven laboratory protocols, explain the causality behind experimental choices, and discuss the anticipated properties of the resulting polymers based on established structure-property relationships in analogous systems.
Part 1: Synthesis of the Monomer: 4-[(4-Methylbenzyl)oxy]benzenecarboxylic Acid
The synthesis of the title monomer is a two-step process commencing with the protection of a precursor, methyl or ethyl 4-hydroxybenzoate, via a Williamson ether synthesis, followed by the hydrolysis of the ester to yield the desired carboxylic acid. This approach is favored due to the higher reactivity of the phenolic hydroxyl group in the ester compared to the direct etherification of 4-hydroxybenzoic acid, where the acidic proton can interfere with the base-mediated reaction.
Protocol 1.1: Synthesis of Ethyl 4-[(4-Methylbenzyl)oxy]benzoate
This protocol is adapted from established procedures for the synthesis of similar diaryl ethers.[3] The Williamson ether synthesis is a robust and high-yielding SN2 reaction between an alkoxide and a primary alkyl halide.[3]
Reaction Scheme:
Figure 1: Williamson ether synthesis of the ester precursor.
Materials & Reagents:
-
Ethyl 4-hydroxybenzoate (1 equivalent)
-
4-Methylbenzyl bromide (1 equivalent)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3-4 equivalents)
-
Acetone (anhydrous)
-
Dichloromethane
-
Deionized Water
Instrumentation:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for filtration and extraction
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add ethyl 4-hydroxybenzoate, 4-methylbenzyl bromide, and anhydrous potassium carbonate. Add a sufficient volume of anhydrous acetone to dissolve the organic reactants.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 14-24 hours.[3] The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide in situ.
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude solid in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation and Purification: Filter off the drying agent and remove the dichloromethane under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield colorless crystals.[3]
Protocol 1.2: Saponification to 4-[(4-Methylbenzyl)oxy]benzenecarboxylic Acid
The final step is a standard base-catalyzed hydrolysis (saponification) of the ethyl ester.
Reaction Scheme:
Figure 3: Workflow for the two-stage melt polycondensation process.
Materials & Reagents:
-
4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid
-
Acetic Anhydride (1.1 equivalents)
-
Antimony(III) oxide (Sb₂O₃) or other suitable catalyst (e.g., tin or titanium compounds), ~200-500 ppm
Instrumentation:
-
Glass polymerization reactor equipped with a high-torque mechanical stirrer, nitrogen inlet, and a distillation outlet leading to a vacuum system.
-
High-temperature heating mantle with a temperature controller.
-
Vacuum pump.
Step-by-Step Procedure:
-
Acetylation (Pre-polymerization):
-
Charge the polymerization reactor with 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid and acetic anhydride.
-
Under a slow stream of nitrogen, heat the mixture to 140-150°C and hold for 1-2 hours to form the acetylated monomer in situ. Acetic acid will begin to distill off.
-
-
Catalyst Addition:
-
Cool the reaction mixture slightly and add the antimony(III) oxide catalyst.
-
-
Polycondensation - Stage 1 (Nitrogen Purge):
-
Slowly increase the temperature to 200-250°C under a steady nitrogen purge. The viscosity of the melt will begin to increase as oligomers form and acetic acid is continuously removed. This stage typically lasts 1-3 hours.
-
-
Polycondensation - Stage 2 (Vacuum):
-
Gradually increase the temperature to the final polymerization temperature, typically between 260°C and 300°C.
-
Simultaneously, slowly apply a vacuum (to <1 mmHg) to facilitate the removal of the last traces of acetic acid and drive the equilibrium towards high molecular weight polymer. The stirrer torque will increase significantly, indicating a rise in melt viscosity and molecular weight. Maintain these conditions for another 2-4 hours.
-
-
Isolation:
-
Release the vacuum with nitrogen and cool the reactor. The resulting polymer can be removed as a solid plug or extruded if the equipment allows.
-
The solid polymer is typically opaque and can be mechanically ground into a powder for further characterization and processing.
-
Part 3: Expected Polymer Properties and Characterization
Structure-Property Insights:
-
Liquid Crystallinity: The polymer is expected to be a thermotropic liquid crystalline material. The rigid backbone formed by the para-linked benzoate units is the primary driver for mesophase formation. Upon heating, the polymer will transition from a solid crystalline or semi-crystalline state to an ordered, liquid-like nematic phase before finally becoming an isotropic liquid at higher temperatures. [1][2]* Influence of the Side Group: The 4-methylbenzyl ether side group is crucial. Its bulkiness will create steric hindrance, preventing the polymer chains from packing into a highly ordered, high-melting-point crystalline lattice. This is expected to provide a wide temperature window for the nematic phase and ensure the polymer can be melt-processed without thermal degradation.
-
Thermal Properties: The polymer is anticipated to have a high glass transition temperature (Tg) and exhibit liquid crystalline transitions (crystal-to-nematic, Tₘ; nematic-to-isotropic, Tᵢ) at elevated temperatures. The exact transition temperatures are highly dependent on the final molecular weight of the polymer.
Expected Thermal Transitions:
| Transition | Abbreviation | Expected Temperature Range (°C) | Causality |
| Glass Transition | Tg | 100 - 150 | Onset of segmental motion in the amorphous regions. |
| Melting (Crystal to Nematic) | Tm | 200 - 280 | Disruption of 3D crystalline order into a 1D/2D ordered nematic fluid. The bulky side group lowers this compared to unsubstituted analogues. |
| Isotropization (Nematic to Isotropic) | Ti | > 300 | Loss of all orientational order, resulting in a true isotropic liquid melt. |
Recommended Characterization Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the monomer and the final polymer.
-
Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ for the monomer, a mixture of trifluoroacetic acid-d/CDCl₃ for the polymer). Record ¹H and ¹³C NMR spectra. The spectra should confirm the presence of the aromatic protons, the benzylic methylene protons, the methyl group, and the ester linkage in the polymer backbone.
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the key thermal transition temperatures (Tg, Tm, Ti).
-
Protocol: Seal a small amount of the polymer (5-10 mg) in an aluminum DSC pan. Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to a temperature above its expected isotropization point. Cool the sample at the same rate and then perform a second heating scan. The Tg, Tm, and Ti are identified from the endothermic and exothermic events in the second heating scan to ensure a consistent thermal history. [4]
-
-
Polarized Optical Microscopy (POM):
-
Purpose: To visually confirm the presence and texture of the liquid crystalline phase.
-
Protocol: Place a small amount of the polymer on a glass slide and cover with a coverslip. Heat the sample on a hot stage. Observe the sample through cross-polarizers. The appearance of a birefringent, textured fluid melt upon heating past Tₘ is a definitive indicator of a liquid crystalline phase (e.g., a threaded or Schlieren texture for a nematic phase). [1]
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To assess the thermal stability of the polymer.
-
Protocol: Heat a sample of the polymer in a TGA instrument under a nitrogen or air atmosphere at a constant heating rate (e.g., 10°C/min). The temperature at which significant weight loss begins (typically the 5% weight loss temperature, Td5) is a measure of its thermal stability. For high-performance polyesters, this should be well above the processing temperature. [2]
-
Conclusion
4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid serves as an exemplary monomer for the synthesis of advanced thermotropic liquid crystalline polyesters. Its rational design, featuring a bulky yet semi-rigid side group, allows for the tuning of polymer properties to achieve melt processability without sacrificing the inherent benefits of a rigid aromatic backbone. The protocols outlined herein provide a robust framework for the synthesis and characterization of these high-performance materials. By leveraging established principles of Williamson ether synthesis and melt polycondensation, researchers can effectively produce novel TLCPs with tailored properties for applications demanding superior thermal and mechanical performance.
References
-
Banna, M. H., et al. (2023). Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. IUCrData, 8(3). Available at: [Link]
-
D'Andone, O. H., et al. (2020). Synthesis and characterization of poly(4-oxyalkylenoxy benzoate)s of different chain length. Journal of Polymer Research, 27(9). Available at: [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
Mishra, S., et al. (2021). Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids. Polymers, 13(21), 3789. Available at: [Link]
-
Mridula, P., et al. (2022). Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate. IUCrData, 7(10). Available at: [Link]
-
Percec, V., & Yourd, R. (1989). Synthesis and Characterization of Liquid Crystalline Poly(p-Vinylbenzyl Ether)s. Defense Technical Information Center. Available at: [Link]
-
Shilov, S. V., et al. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. Polymers, 13(11), 1715. Available at: [Link]
Sources
Application Notes and Protocols for the Characterization of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic Acid
Introduction
4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid is a bespoke chemical entity with significant potential in medicinal chemistry and materials science. As a derivative of benzoic acid, it shares features with a class of molecules known for their biological activity and utility as building blocks in organic synthesis. The presence of a benzyl ether linkage introduces conformational flexibility and modulates the electronic properties of the aromatic systems. A thorough and unambiguous characterization of this molecule is paramount for its application in any field, ensuring its identity, purity, and stability.
This comprehensive guide provides a suite of analytical techniques and detailed protocols for the robust characterization of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid. The methodologies are designed to be implemented in a standard analytical laboratory, providing a framework for researchers, scientists, and drug development professionals to obtain reliable and reproducible data. The rationale behind the selection of each technique and the critical experimental parameters are discussed to provide a deeper understanding of the characterization process.
Physicochemical Properties
A foundational aspect of characterization is the determination of fundamental physicochemical properties. These data points are critical for sample handling, method development, and quality control.
| Property | Predicted/Typical Value | Significance |
| Molecular Formula | C₁₅H₁₄O₃ | Defines the elemental composition. |
| Molecular Weight | 242.27 g/mol | Essential for mass spectrometry and quantitative analysis. |
| Melting Point | ~198-200 °C (based on analogs) | A key indicator of purity. A sharp melting range is indicative of a pure compound. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in non-polar solvents, and likely insoluble in water at neutral pH. | Crucial for selecting appropriate solvents for NMR, HPLC, and other solution-based analyses. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: Mapping the Proton Environment
Causality of Experimental Choices: The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic compounds and because the carboxylic acid proton is readily observable in this solvent. Tetramethylsilane (TMS) is used as an internal standard to provide a reference point for chemical shifts at 0.00 ppm.[1]
Expected ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~12.7 | Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet at a high chemical shift. |
| ~7.93 | Doublet | 2H | Ar-H (ortho to -COOH) | Protons ortho to the electron-withdrawing carboxylic acid group are deshielded. |
| ~7.47 | Doublet | 2H | Ar-H (ortho to -CH₂-) | Protons on the benzyl ring are in a typical aromatic region. |
| ~7.35 | Doublet | 2H | Ar-H (ortho to -CH₃) | Protons ortho to the methyl group are slightly shielded compared to the other benzyl protons. |
| ~7.11 | Doublet | 2H | Ar-H (ortho to -O-) | Protons ortho to the electron-donating oxygen of the ether are shielded. |
| ~5.19 | Singlet | 2H | -O-CH₂ -Ar | The methylene protons are adjacent to an oxygen and an aromatic ring, placing them in this chemical shift range. |
| ~2.30 | Singlet | 3H | -CH₃ | The methyl group protons are in a typical benzylic position. |
Note: The predicted chemical shifts are based on data from the closely related compound 4-(benzyloxy)benzoic acid and standard chemical shift tables.[2][3]
Protocol for ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid into a clean, dry NMR tube.
-
Add approximately 0.7 mL of DMSO-d₆ containing 0.03% v/v TMS.
-
Cap the NMR tube and gently vortex until the sample is fully dissolved.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise ratio).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: ~4 seconds.
-
Spectral Width: 0-16 ppm.
-
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Causality of Experimental Choices: A proton-decoupled ¹³C NMR experiment simplifies the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom. A higher number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Expected ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~167.5 | -C OOH | The carbonyl carbon of the carboxylic acid is highly deshielded.[4] |
| ~162.0 | C -O (on benzoic acid ring) | The aromatic carbon attached to the ether oxygen is deshielded. |
| ~137.5 | C -CH₃ (on benzyl ring) | The aromatic carbon bearing the methyl group. |
| ~133.0 | C -CH₂ (on benzyl ring) | The aromatic carbon attached to the methylene group. |
| ~131.5 | C H (ortho to -COOH) | Aromatic carbons ortho to the carboxylic acid are deshielded. |
| ~129.0 | C H (ortho to -CH₃) | Aromatic carbons on the benzyl ring. |
| ~128.0 | C H (ortho to -CH₂-) | Aromatic carbons on the benzyl ring. |
| ~123.0 | C -COOH (on benzoic acid ring) | The ipso-carbon of the carboxylic acid group. |
| ~115.0 | C H (ortho to -O-) | Aromatic carbons ortho to the ether oxygen are shielded. |
| ~69.5 | -O-C H₂-Ar | The methylene carbon is deshielded by the adjacent oxygen. |
| ~21.0 | -C H₃ | The methyl carbon is in a typical benzylic position. |
Note: Predicted chemical shifts are based on data from analogous compounds and established ¹³C NMR chemical shift databases.[5][6]
Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
-
Instrumental Parameters (100 MHz Spectrometer):
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 (or more, as needed for adequate signal-to-noise).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: ~1-2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing and Interpretation:
-
Process the data similarly to the ¹H NMR spectrum.
-
Assign each peak to a specific carbon atom in the molecule based on its chemical shift and comparison with predicted values and data from similar structures.
-
Vibrational Spectroscopy: Fingerprinting Functional Groups
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality of Experimental Choices: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding.[7] |
| ~1680 | C=O stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group in an aromatic carboxylic acid.[8] |
| ~1600, ~1500, ~1450 | C=C stretch | Aromatic Rings | Multiple bands indicating the presence of the benzene rings. |
| ~1250 | C-O stretch | Aryl Ether | A strong absorption characteristic of the C-O-C ether linkage. |
| ~1100 | C-O stretch | Carboxylic Acid | Associated with the C-O single bond of the acid. |
Protocol for FTIR Spectroscopy (ATR)
-
Sample Preparation:
-
Place a small amount (a few milligrams) of the solid 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumental Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing and Interpretation:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
-
Chromatographic Analysis: Purity Determination and Quantification
High-Performance Liquid Chromatography (HPLC)
Causality of Experimental Choices: Reversed-phase HPLC is the method of choice for the analysis of moderately polar organic compounds like 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid. A C18 column provides a non-polar stationary phase that retains the analyte through hydrophobic interactions. The mobile phase consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. The buffer is crucial to control the pH and ensure that the carboxylic acid is in a consistent protonation state, leading to sharp, symmetrical peaks. A UV detector is suitable as the aromatic rings in the molecule will absorb UV light.
Protocol for Reversed-Phase HPLC
-
Instrumentation and Consumables:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
-
Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid reference standard and dissolve it in 10 mL of diluent to obtain a 1 mg/mL solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed at a concentration within the calibration range (e.g., 20 µg/mL).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-15 min: 50% B to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% B to 50% B
-
18-25 min: 50% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak corresponding to 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
-
Calculate the purity of the sample by expressing the area of the main peak as a percentage of the total area of all peaks (Area % method).
-
Mass Spectrometry: Molecular Weight Confirmation and Fragmentation Analysis
Causality of Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, making it ideal for analyzing carboxylic acids. Operating in negative ion mode will readily deprotonate the carboxylic acid to form the [M-H]⁻ ion, confirming the molecular weight. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and provide further structural information.
Expected Mass Spectrometry Data (ESI Negative Ion Mode):
| m/z | Ion | Significance |
| 241.08 | [M-H]⁻ | The deprotonated molecular ion, confirming the molecular weight. |
Expected Fragmentation Pattern (MS/MS of m/z 241.08):
-
Loss of CO₂ (44 Da): A common fragmentation pathway for deprotonated carboxylic acids, leading to a fragment at m/z 197.08.
-
Cleavage of the benzyl ether bond: This can lead to fragments corresponding to the deprotonated benzoic acid portion and the methylbenzyl cation (which would not be observed in negative ion mode).
Protocol for ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
-
Instrumental Parameters (ESI-QTOF or similar):
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: 3.0-4.0 kV.
-
Drying Gas Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Mass Range: m/z 50-500.
-
-
Data Analysis:
-
Identify the [M-H]⁻ peak in the full scan mass spectrum to confirm the molecular weight.
-
If performing MS/MS, select the [M-H]⁻ ion as the precursor and analyze the resulting fragment ions to corroborate the proposed structure.
-
Thermal Analysis: Assessing Thermal Stability and Purity
Causality of Experimental Choices: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of a material. DSC can determine the melting point and detect phase transitions, while TGA measures changes in mass as a function of temperature, indicating thermal stability and decomposition profiles.[10]
Expected Thermal Analysis Data:
-
DSC: A sharp endothermic peak corresponding to the melting point of the compound. The temperature of this peak can be used to assess purity.
-
TGA: A stable baseline until the onset of thermal decomposition. The temperature at which significant mass loss begins is an indicator of the thermal stability of the molecule. The decomposition of benzoic acid is known to occur at elevated temperatures.[11]
Protocol for DSC and TGA
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.
-
-
Instrumental Parameters:
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 30-600 °C) at a constant rate (e.g., 10 °C/min).
-
Atmosphere: Nitrogen purge gas (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperatures of the melting endotherm.
-
TGA: Determine the onset temperature of decomposition and the percentage of mass loss at different temperatures.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical flow of the analytical techniques described for the comprehensive characterization of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid.
Caption: Workflow for the characterization of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid.
Conclusion
The analytical methodologies detailed in this guide provide a robust framework for the comprehensive characterization of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid. By employing a combination of spectroscopic, chromatographic, and thermal analysis techniques, researchers can confidently confirm the structure, assess the purity, and determine the stability of this compound. The provided protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix encountered. Adherence to these systematic analytical practices is essential for ensuring the quality and reliability of data in research and development.
References
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
- Al-Abri, A. S., et al. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
- Stirk, W. A., et al. (2020). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
- Klochkov, A., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. Molecules, 28(21), 7304.
-
ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). Retrieved from [Link]
- Abid, O., et al. (2008). 2-[(4-Chlorobenzyl)carbonylmethyl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2269.
- Patel, H. N., et al. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
- Al-Masoudi, N. A., et al. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. International Journal of Drug Delivery Technology, 8(3), 133-138.
-
ResearchGate. (n.d.). ESI‐MS spectra of A, compound 1. Retrieved from [Link]
- Taylor, R. (1976). The thermal decomposition of benzoic acid. International Journal of Chemical Kinetics, 8(5), 725-734.
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-methoxy-. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]
- Downing, D. T., & Greene, R. S. (1968). Determination of monoenoic fatty acid double bond position by permanganate-periodate oxidation followed by high-performance liquid chromatography of carboxylic acid phenacyl esters. Lipids, 3(1), 96–100.
- Gao, J., et al. (2020). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 31(10), 2097–2105.
-
International Journal of Scientific & Technology Research. (2019). Synthesis, Characterization And Liquid Crystalline Properties Of (E)-4-((4-(Alkanoylthio)Phenyl)Diazenyl) Benzoic Acid. Retrieved from [Link]
- Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes (M=Ni, Cd, Co, Mn).
- Cech, N. B., & Enke, C. G. (2000). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of the American Society for Mass Spectrometry, 11(10), 873–881.
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). Retrieved from [Link]
-
Chegg. (2019, February 14). Solved 4. The FTIR spectrum of benzoic acid is given. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
UCL Discovery. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). Retrieved from [Link]
-
ChemRxiv. (2022). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Benzylbenzoic acid. Retrieved from [Link]
- Sharma, S. K., et al. (2018). Thermal Degradation of Long Chain Fatty Acids. Journal of Agricultural and Food Chemistry, 66(10), 2415–2423.
-
ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]
Sources
- 1. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 4-BENZYLOXYBENZOIC ACID(1486-51-7) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Esterification of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic Acid
Introduction: The Strategic Importance of Esterifying 4-[(4-Methylbenzyl)oxy]benzenecarboxylic Acid
4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid is a bespoke aromatic carboxylic acid, characterized by a rigid benzoic acid core and a flexible benzyloxy substituent. Its structural motifs are of significant interest in medicinal chemistry and materials science. The carboxylic acid moiety serves as a prime handle for chemical modification, and its conversion to an ester is a fundamental strategy in drug development and materials engineering. Esterification of this acid allows for the fine-tuning of critical physicochemical properties, including lipophilicity, solubility, and metabolic stability, which are pivotal in the design of novel therapeutic agents and advanced polymers.[1]
This technical guide provides a comprehensive overview of established and versatile methods for the esterification of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid. We will delve into the mechanistic underpinnings of three distinct and widely adopted protocols: the classic Fischer-Speier Esterification, the mild and efficient Steglich Esterification, and a robust two-step conversion via an acyl chloride intermediate. Each section will offer a detailed, step-by-step protocol, elucidate the rationale behind experimental choices, and provide insights into the advantages and limitations of each approach.
Method 1: Fischer-Speier Esterification - The Classic Acid-Catalyzed Approach
The Fischer-Speier esterification is a time-honored and straightforward method for producing esters from carboxylic acids and alcohols in the presence of a strong acid catalyst.[2][3] This equilibrium-controlled reaction is typically driven to completion by using a large excess of the alcohol, which often serves as the solvent, or by the removal of water as it is formed.[4]
Mechanism and Rationale:
The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon.[2] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[5] Subsequent proton transfer and elimination of a water molecule yield the ester.[2]
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Detailed Protocol: Synthesis of Methyl 4-[(4-Methylbenzyl)oxy]benzoate
Materials and Reagents:
-
4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents), which acts as both reactant and solvent.
-
Acid Catalysis: While stirring the solution, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. The addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice-water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield the pure ester.
Method 2: Steglich Esterification - Mild and Efficient Coupling
The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it ideal for substrates with acid-sensitive functional groups.[6] This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][8]
Mechanism and Rationale:
The carboxylic acid first reacts with the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate.[8] The nucleophilic catalyst, DMAP, then attacks this intermediate to form an even more reactive acyl-pyridinium species. This activated intermediate is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The byproduct, a urea derivative (e.g., dicyclohexylurea from DCC), is often insoluble and can be removed by filtration.[7][8]
Reaction Mechanism: Steglich Esterification
Caption: Key intermediates in the Steglich Esterification.
Detailed Protocol: Synthesis of Benzyl 4-[(4-Methylbenzyl)oxy]benzoate
Materials and Reagents:
-
4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid
-
Benzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
0.5 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid (1.0 eq), benzyl alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Filtration: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU, and wash the filter cake with a small amount of DCM.
-
Work-up: Transfer the filtrate to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude ester can be purified by flash column chromatography on silica gel.
Method 3: Esterification via Acyl Chloride Intermediate
For less reactive alcohols or when forcing conditions are required, a two-step procedure involving the formation of a highly reactive acyl chloride intermediate is a reliable strategy.[6][9] The carboxylic acid is first converted to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[10][11] The isolated or in-situ generated acyl chloride then reacts rapidly with the alcohol to form the ester.[12][13]
Mechanism and Rationale:
Thionyl chloride reacts with the carboxylic acid to form an acyl chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride.[9][14] The gaseous byproducts (SO₂ and HCl) are easily removed, driving the reaction to completion.[14] The resulting acyl chloride is a potent electrophile that reacts readily with alcohols, even those that are sterically hindered or electronically deactivated.[15] This reaction is often performed in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl generated in the second step.[16]
Two-Step Workflow: Acyl Chloride Formation and Esterification
Caption: Two-step esterification via an acyl chloride intermediate.
Detailed Protocol: Synthesis of Ethyl 4-[(4-Methylbenzyl)oxy]benzoate
Materials and Reagents:
-
4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Pyridine or Triethylamine (Et₃N)
-
Diethyl Ether (Et₂O)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Step 1: Formation of 4-[(4-Methylbenzyl)oxy]benzoyl chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid (1.0 eq) and thionyl chloride (2-5 eq). A co-solvent like anhydrous toluene can be used.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction is complete when gas evolution ceases.
-
Isolation of Acyl Chloride: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The crude acyl chloride can be used directly in the next step.
Step 2: Esterification of the Acyl Chloride
-
Reaction Setup: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Addition of Alcohol and Base: In a separate flask, prepare a solution of anhydrous ethanol (1.2 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-12 hours. Monitor by TLC.
-
Work-up: Dilute the reaction mixture with diethyl ether and wash sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Method Comparison
| Parameter | Fischer-Speier Esterification | Steglich Esterification | Via Acyl Chloride |
| Conditions | Acidic, high temperature (reflux) | Mild, neutral, room temperature | Step 1: Harsh (reflux with SOCl₂); Step 2: Mild |
| Reagents | Strong acid catalyst (H₂SO₄, TsOH) | Coupling agent (DCC, EDC), catalyst (DMAP) | Chlorinating agent (SOCl₂, (COCl)₂), base (pyridine) |
| Substrate Scope | Good for simple, non-acid sensitive substrates | Excellent for acid-sensitive and sterically hindered substrates | Broad scope, good for unreactive alcohols |
| Byproducts | Water | Insoluble urea, DMAP·HCl | SO₂, HCl, base·HCl |
| Advantages | Inexpensive reagents, simple setup | High yields, mild conditions, broad applicability | High reactivity, drives reaction to completion |
| Disadvantages | Equilibrium reaction, harsh conditions, not suitable for sensitive molecules | Expensive reagents, urea byproduct can be difficult to remove completely | Two-step process, harshness of acyl chloride formation, corrosive reagents |
Conclusion
The choice of esterification method for 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid is dictated by the specific requirements of the synthesis, including the nature of the alcohol, the presence of other functional groups, and scalability. The Fischer-Speier esterification offers a cost-effective and straightforward approach for simple alcohols. For more delicate or complex substrates where mild conditions are paramount, the Steglich esterification provides an excellent alternative with high yields. When high reactivity is necessary, particularly with unreactive alcohols, the two-step conversion via an acyl chloride is a robust and reliable option. By understanding the principles and practical considerations of each method, researchers can strategically select the most appropriate protocol to achieve their synthetic goals.
References
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
University of Toronto. (n.d.). Esterification of Benzoic Acid to Methyl Benzoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acid chlorides react with alcohols to form esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
- Google Patents. (n.d.). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Synthesis of 4-Ethylbenzoic and 4-Ethylcyclohexanecarboxylic Acid Derivatives. Retrieved from [Link]
-
American Chemical Society. (n.d.). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]
-
YouTube. (2022). Acid Chloride + Alcohol = Ester (Mechanism). Retrieved from [Link]
-
YouTube. (2019). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
YouTube. (2020). Esterification test of Benzoic acid. Retrieved from [Link]
-
International Journal of Scientific & Technology Research. (n.d.). Synthesis, Characterization And Liquid Crystalline Properties Of (E)-4-((4-(Alkanoylthio)Phenyl)Diazenyl) Benzoic Acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alcohols to Acid Chlorides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
Journal of Basic Sciences. (2024). Innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
- Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters.
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 4-Benzoylbenzoic acid. Retrieved from [Link]
-
Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). Retrieved from [Link]
-
National Institutes of Health. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. youtube.com [youtube.com]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 11. Alcohols to Acid Chlorides - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. m.youtube.com [m.youtube.com]
- 16. ijstr.org [ijstr.org]
Application Notes & Protocols: Mastering Amide Coupling Reactions with 4-[(4-Methylbenzyl)oxy]benzenecarboxylic Acid
Introduction
The amide bond is a cornerstone of modern pharmaceutical science and drug development, present in approximately 25% of all marketed drugs and featuring in the majority of drug candidates.[1][2] Its remarkable stability and capacity for hydrogen bonding make it a privileged functional group in medicinal chemistry.[3] The most prevalent method for constructing this bond is through the coupling of a carboxylic acid and an amine.[4][5] However, the direct condensation of these two moieties is thermally demanding and often impractical for complex molecules, necessitating the activation of the carboxylic acid.
This guide provides an in-depth exploration of amide coupling reactions, with a specific focus on the versatile building block, 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid . This substrate, featuring a stable benzyl ether protecting group, is a common intermediate in synthetic campaigns. We will dissect the mechanistic principles of carboxylic acid activation, critically evaluate the most common classes of coupling reagents, and provide detailed, field-proven protocols to empower researchers to achieve high-yield, high-purity outcomes.
The Fundamental Principle: Carboxylic Acid Activation
The direct reaction between a carboxylic acid and an amine at ambient temperature is unfavorable. The primary interaction is an acid-base reaction, forming a non-reactive ammonium-carboxylate salt. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, transforming the carbonyl carbon into a potent electrophile for subsequent nucleophilic attack by the amine. This two-step process—activation followed by aminolysis—is the central strategy for virtually all modern amide coupling reactions.[4]
Figure 1: Generalized mechanism of amide bond formation.
A Comparative Analysis of Modern Coupling Reagents
The choice of coupling reagent is a critical decision that impacts reaction efficiency, cost, and the potential for side reactions.[4] The selection is often guided by the steric and electronic properties of the substrates.
Carbodiimides: The Workhorses
Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their accessibility and cost-effectiveness.[4][6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7]
-
Mechanism Insight: While effective, the O-acylisourea intermediate is prone to racemization (if the acid has a chiral alpha-carbon) and can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.[6]
-
The Role of Additives: To mitigate these side reactions, additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure®) are almost always included. These additives trap the O-acylisourea intermediate to form a less reactive, but more stable and racemization-resistant, active ester, which then cleanly reacts with the amine.[4][6][8]
Onium Salts: The High-Efficiency Specialists
For challenging couplings, such as those involving sterically hindered substrates or electron-poor amines, onium salts are the reagents of choice.[9][10] They are generally more reactive and lead to faster, cleaner reactions with minimal racemization.[11]
-
Aminium/Uronium Salts (HATU, HBTU): These reagents, which possess an aminium salt structure, are exceptionally efficient.[11] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly potent because it forms a highly reactive OAt active ester. The pyridine nitrogen in the HOAt leaving group can provide anchimeric assistance, further accelerating the coupling reaction.[10]
-
Causality: The higher reactivity of HATU compared to HBTU stems from the lower pKa of its corresponding leaving group (HOAt vs. HOBt), making OAt a better leaving group.[10]
-
-
Phosphonium Salts (PyBOP, BOP): Reagents like (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) are also highly effective and convert carboxylic acids into OBt active esters.[8]
-
Key Advantage: A significant advantage of phosphonium salts over many aminium reagents is that they do not react with the free amino group of the amine component, preventing a common side reaction known as guanidinylation.[4][8][10] The primary drawback of the parent compound, BOP, is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA), which has led to the widespread adoption of its safer analogue, PyBOP.[8]
-
Data Summary: Coupling Reagent Selection
| Reagent Class | Common Examples | Byproducts | Key Advantages | Key Disadvantages |
| Carbodiimides | EDC, DCC, DIC | Water-soluble urea (EDC), Insoluble urea (DCC) | Cost-effective, widely available | Slower, risk of racemization & N-acylurea formation without additives |
| Aminium Salts | HATU, HBTU | Tetramethylurea | Very fast, high yields, low racemization | Higher cost, potential for amine guanidinylation |
| Phosphonium Salts | PyBOP | Phosphoramide derivatives | High efficiency, no guanidinylation risk | Higher cost, byproduct removal can be tricky |
Practical Considerations for Coupling Reactions
Successful amide coupling requires careful control over several experimental parameters.
-
Solvent Selection: Anhydrous polar aprotic solvents are standard. Dichloromethane (DCM) is excellent for easy work-up, while N,N-Dimethylformamide (DMF) is a superior solvent for less soluble substrates but is harder to remove.[6][12]
-
Base Selection: A non-nucleophilic, hindered tertiary amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is required to neutralize the acid formed during the reaction and to deprotonate the amine salt (if provided as such).[8] Typically, 2-3 equivalents are used.
-
Stoichiometry and Order of Addition: Generally, the carboxylic acid is the limiting reagent. A slight excess of the amine (1.1-1.5 eq.) and the coupling reagent (1.1-1.5 eq.) is common to drive the reaction to completion. For particularly valuable amines, a 1:1 stoichiometry can be effective with potent onium salt reagents.[4] Pre-activation, where the carboxylic acid, coupling reagent, and base are stirred for a short period (5-15 minutes) before adding the amine, can often improve yields.[13]
-
Reaction Monitoring: Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for tracking the consumption of the limiting starting material to determine reaction completion.[14]
Detailed Experimental Protocols
The following protocols are designed for the coupling of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid with a generic primary or secondary amine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00456B [pubs.rsc.org]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. growingscience.com [growingscience.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. youtube.com [youtube.com]
- 8. bachem.com [bachem.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. reddit.com [reddit.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Synthesis and Evaluation of Novel NLRP3 Inflammasome Inhibitors as Potential Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Nexus of Inflammation
The innate immune system serves as the body's first line of defense, and central to its function are inflammasomes—intracellular multi-protein complexes that orchestrate inflammatory responses.[1][2] Among these, the NLRP3 inflammasome has emerged as a critical mediator in a wide array of inflammatory diseases, including metabolic disorders, neurodegenerative conditions, and autoimmune diseases.[3][4][5] NLRP3 acts as a cytosolic sensor, responding to a host of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) that signal cellular distress.[1][5]
Aberrant or chronic activation of the NLRP3 inflammasome leads to the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a lytic form of cell death known as pyroptosis.[3][6] This cascade perpetuates a cycle of inflammation and tissue damage. Consequently, the direct and selective inhibition of the NLRP3 inflammasome represents a highly promising therapeutic strategy, offering a more targeted approach than broad-spectrum anti-inflammatory drugs.[7][8]
This guide provides a comprehensive overview of the rationale, synthesis, and biological evaluation of a novel small-molecule inhibitor targeting the NLRP3 inflammasome, designed for professionals engaged in drug discovery and development.
The NLRP3 Inflammasome Signaling Pathway
Understanding the mechanism of NLRP3 activation is fundamental to designing effective inhibitors. Activation is a tightly regulated two-step process, consisting of "priming" and "activation".[6][9]
-
Signal 1 (Priming): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs).[2] This engagement activates the NF-κB signaling pathway, leading to the transcriptional upregulation of key inflammasome components, including NLRP3 itself and pro-IL-1β.[6][9]
-
Signal 2 (Activation): A second, diverse stimulus is required to trigger the assembly of the inflammasome complex. These stimuli include ATP, crystalline substances, pore-forming toxins, and mitochondrial dysfunction, which commonly lead to an ionic flux, such as potassium (K+) efflux.[4][9] This triggers the oligomerization of NLRP3, which then recruits the adaptor protein ASC and pro-caspase-1. This proximity induces the autocatalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms for secretion.[2]
Synthesis of a Potential NLRP3 Inhibitor: Compound YQ128
To illustrate the drug development process, we will focus on the synthesis of a potent and selective NLRP3 inhibitor, YQ128, which has been previously described in the literature.[10][11] This compound serves as an excellent model for structure-activity relationship (SAR) studies and demonstrates a viable synthetic route.
Rationale for Synthetic Strategy
The synthesis of YQ128 is achieved through a multi-step process that involves the formation of a key sulfonylurea-like scaffold, a common feature in many reported NLRP3 inhibitors.[12] The strategy involves coupling a sulfonyl chloride intermediate with an appropriate amine, followed by modifications to achieve the final structure. This approach allows for modular synthesis, where different building blocks can be introduced to explore SAR and optimize properties like potency and brain penetration.[10][11]
Detailed Synthetic Protocol
The following protocol is adapted from the published synthesis of YQ128 and its analogs.[10][11]
Step 1: Synthesis of Intermediate 31 (N-prop-2-yn-1-yl-benzenesulfonamide)
-
Reaction Setup: To a solution of sulfonyl chloride 29 (1.0 eq) in a suitable solvent like dichloromethane (DCM) in an ice bath, add propargylamine (1.1 eq) and a base such as triethylamine (1.2 eq) dropwise.
-
Reaction Execution: Stir the mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product 30 is then deprotected using methylhydrazine in benzene to yield the amine intermediate 31 .[11] Purify the residue by column chromatography on silica gel.
Step 2: Synthesis of the Final Compound 17 (YQ128)
-
Reaction Setup: Dissolve intermediate 31 (1.0 eq) and a substituted aldehyde intermediate (e.g., 34 from the reference) (1.0 eq) in a solvent mixture such as DCM/DMF.[10]
-
Reaction Execution: Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the stirring solution at room temperature. Let the reaction proceed for 12-18 hours.
-
Work-up and Purification: Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the final compound 17 (YQ128) by flash column chromatography.
Characterization of the Final Product
A self-validating protocol requires rigorous characterization of the synthesized compound to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum should show characteristic peaks corresponding to the protons in the structure. For YQ128, this would include signals in the aromatic region and specific signals for the alkyl and alkyne protons.[10]
-
¹³C NMR (100 MHz, DMSO-d₆): The spectrum should confirm the number of unique carbon atoms and their chemical environments.[10]
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Analysis (e.g., ESI-TOF) should be used to determine the exact mass of the compound. The measured m/z value should match the calculated value for the protonated molecule [M+H]⁺, confirming the molecular formula.[10]
-
-
Purity Analysis (HPLC):
-
Purity should be assessed using High-Performance Liquid Chromatography (HPLC), ideally with detection at two different wavelengths. The purity should be ≥95% for use in biological assays.
-
Biological Evaluation: From Compound to Candidate
After successful synthesis and characterization, the compound's biological activity must be assessed. This involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action.
Protocol: Cell-Based NLRP3 Inflammasome Inhibition Assay
This protocol details a robust method for quantifying the inhibitory activity of a synthesized compound on the NLRP3 inflammasome in a physiologically relevant cell model.
Materials:
-
Human monocytic cell line (e.g., THP-1) or bone marrow-derived macrophages (BMDMs).
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
Lipopolysaccharide (LPS).
-
Nigericin or ATP.
-
Synthesized inhibitor compound (dissolved in DMSO).
-
IL-1β ELISA Kit.
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Pen-Strep.
-
Seed cells in a 96-well plate and differentiate into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours. Afterwards, wash the cells and replace with fresh, PMA-free media for a 24-hour rest period.
-
-
Priming (Signal 1):
-
Prime the differentiated macrophages with LPS (e.g., 0.5-1 µg/mL) for 3-4 hours. This step is critical as it upregulates the expression of pro-IL-1β and NLRP3.[2]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the synthesized compound (e.g., YQ128) in cell culture medium.
-
After the priming step, remove the LPS-containing medium and add the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO) and a positive control (a known NLRP3 inhibitor like MCC950). Incubate for 1 hour.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding Nigericin (e.g., 5-10 µM) or ATP (e.g., 2.5-5 mM) to each well. Incubate for an additional 1-2 hours.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully collect the cell culture supernatants for analysis.
-
Quantify the concentration of secreted IL-1β in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis and Interpretation
The primary output of the assay is the concentration of IL-1β at various inhibitor concentrations.
-
IC₅₀ Calculation: Plot the IL-1β concentration against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of the inhibitor required to reduce the IL-1β response by 50%.
-
Data Presentation: Summarize the results in a clear, tabular format.
| Compound | Target | Assay Type | IC₅₀ (µM) | Reference |
| YQ128 | NLRP3 | IL-1β Release (LPS+Nigericin) | 0.30 ± 0.01 | [10][11] |
| MCC950 | NLRP3 | IL-1β Release (LPS+Nigericin) | ~0.015 | [3] |
Causality and Self-Validation: This protocol is self-validating through the inclusion of controls. The "LPS only" wells should show minimal IL-1β release, confirming that priming alone is insufficient. The "LPS + Activator" (vehicle) wells should show a robust IL-1β signal, establishing the dynamic range of the assay. The positive control (MCC950) validates that the assay can detect known inhibitors. Cell viability assays (e.g., MTS or LDH) should be run in parallel to ensure that the observed inhibition is not due to general cytotoxicity.
Conclusion and Future Directions
The targeted inhibition of the NLRP3 inflammasome holds immense promise for the treatment of inflammatory diseases. The workflow described herein—from rational design and synthesis to rigorous biological evaluation—provides a foundational framework for the discovery of novel anti-inflammatory agents. Compounds like YQ128 demonstrate that potent and selective small-molecule inhibitors can be developed.[10][11] Several NLRP3 inhibitors have advanced to clinical trials, underscoring the therapeutic potential of this target.[13][14][15] Future research will focus on optimizing drug-like properties, exploring different chemical scaffolds, and expanding the therapeutic applications of this exciting class of molecules.[8]
References
-
Emerging Role of the NLRP3 Inflammasome in the Onset of Oral Diseases and Its Potential as a Therapeutic Target. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Wilhelmsen, K., et al. (2025, September 2). Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action. Journal of Experimental Medicine. Retrieved January 25, 2026, from [Link]
-
Jiang, Y., et al. (2019, October 18). Discovery of Second-Generation NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization. Journal of Medicinal Chemistry. Retrieved January 25, 2026, from [Link]
-
He, H., et al. (2020, November 12). Mechanistic Characterization of a Small Molecule as a Direct NLRP3 Inhibitor via Binding to the NACHT Domain. Journal of Medicinal Chemistry. Retrieved January 25, 2026, from [Link]
-
Tapia-Abellán, A., & Angosto-Bazarra, D. (2024, July 29). Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies. Frontiers in Immunology. Retrieved January 25, 2026, from [Link]
-
Pellegrini, C., & Renga, G. (2021). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. International Journal of Molecular Sciences. Retrieved January 25, 2026, from [Link]
-
Jiang, Y., et al. (2019). Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization. PMC. Retrieved January 25, 2026, from [Link]
-
Zhang, S., et al. (2022). Characterization of a small molecule inhibitor of the NLRP3 inflammasome and its potential use for acute lung injury. PubMed. Retrieved January 25, 2026, from [Link]
-
Slater, M. (2024, January 25). Cell-Based Target Engagement and Functional Assays for NLRP3 Inhibitor Profiling Help Identify Successes and Failures. Promega Connections. Retrieved January 25, 2026, from [Link]
-
Tapia-Abellán, A., & Angosto-Bazarra, D. (2024, July 30). Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies. PMC. Retrieved January 25, 2026, from [Link]
-
Kelley, N., et al. (2019). The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. PMC. Retrieved January 25, 2026, from [Link]
-
Oronsky, B., et al. (2023, April 21). 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors. Oncology. Retrieved January 25, 2026, from [Link]
-
He, H., et al. (2020, November 12). Mechanistic Characterization of a Small Molecule as a Direct NLRP3 Inhibitor via Binding to the NACHT Domain. PubMed. Retrieved January 25, 2026, from [Link]
-
Sebastian-Valverde, M., et al. (2021, September 19). Discovery and characterization of small molecule inhibitors of NLRP3 and NLRC4 inflammasomes. ResearchGate. Retrieved January 25, 2026, from [Link]
-
Special Issue : Targeting the NLRP3: From Novel Inhibitor Design to Clinic Trials and Therapeutic Applications. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
The Signaling Pathways Regulating NLRP3 Inflammasome Activation. (2019). PubMed. Retrieved January 25, 2026, from [Link]
-
Development of selective NLRP3 inflammasome inhibitors. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Zhang, S., et al. (2022). Functional Characterization of an Arylsulfonamide-Based Small-Molecule Inhibitor of the NLRP3 Inflammasome. ACS Publications. Retrieved January 25, 2026, from [Link]
-
Yang, Y., et al. (2019). NLRP3 inflammasome and its inhibitors: a review. Frontiers in Pharmacology. Retrieved January 25, 2026, from [Link]
-
NLRP3. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
Sources
- 1. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | NLRP3 inflammasome and its inhibitors: a review [frontiersin.org]
- 3. rupress.org [rupress.org]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NLRP3 - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 14. Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. INFLAMMASOME INHIBITORS - 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors [drug-dev.com]
Navigating the Crystallization of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic Acid: A Technical Support Guide
Welcome to the technical support center for the crystallization of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystalline material. Drawing upon established principles of crystal engineering and extensive field experience, this document will address common challenges and offer robust solutions to streamline your crystallization workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the crystallization of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, providing explanations for the underlying phenomena and actionable protocols.
My compound "oils out" instead of crystallizing. What is happening and how can I prevent it?
Q: I've dissolved my 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. Why does this occur and what are the corrective measures?
A: "Oiling out" is a common crystallization challenge where the solute separates from the supersaturated solution as a liquid phase rather than a solid crystalline phase.[1][2][3] This phenomenon is particularly prevalent when the melting point of the compound is lower than the temperature of the solution at which it starts to precipitate.[1] For 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, its relatively complex structure with a flexible benzyl ether linkage can contribute to a lower melting point compared to simpler benzoic acid derivatives, making it susceptible to oiling out. Impurities can also significantly lower the melting point of a compound, further increasing the likelihood of this issue.[1]
Causality and Solutions:
The primary cause of oiling out is that the supersaturation level is too high at a temperature above the compound's melting point. To circumvent this, the goal is to gently guide the system into the nucleation zone at a temperature where the solid crystalline state is favored.
Troubleshooting Protocol:
-
Increase Solvent Volume: The most straightforward approach is to add more of the hot solvent to the oiled-out mixture to redissolve the oil.[1] This reduces the supersaturation level, and upon slow cooling, the solution may bypass the oiling-out region and directly form crystals.
-
Slower Cooling Rate: Rapid cooling can shock the system into a supersaturated state at a higher temperature. Allow the solution to cool slowly to room temperature, and then gradually lower the temperature further using an ice bath. This provides more time for the molecules to arrange themselves into a crystal lattice.
-
Solvent System Modification: If a single solvent consistently leads to oiling out, a mixed-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. This controlled reduction in solubility can induce crystallization at a lower temperature.
-
Seeding: Introducing a small amount of pre-existing crystals ("seed crystals") of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid can provide a template for crystal growth and bypass the kinetic barrier for nucleation, often preventing oiling out.[4]
My crystallization yield is very low. How can I improve it?
Q: After filtration and drying, the amount of crystalline 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid I recovered is significantly less than expected. What are the potential reasons and how can I maximize my yield?
A: Low recovery is a frequent issue in crystallization and can stem from several factors, primarily related to the solubility of your compound in the chosen solvent system at different temperatures.
Causality and Solutions:
The key to a good yield is to select a solvent that dissolves a large amount of the compound when hot but very little when cold.
Troubleshooting Protocol:
-
Optimize Solvent Selection: The ideal solvent will exhibit a steep solubility curve for 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid with respect to temperature. Preliminary solubility testing with small amounts of your compound in various solvents (e.g., ethanol, ethyl acetate, acetone, toluene) is highly recommended.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. An excess of solvent will retain a larger amount of the solute in the mother liquor upon cooling, thereby reducing the yield.
-
Cooling to a Lower Temperature: Ensure that the crystallization mixture is thoroughly cooled in an ice bath before filtration. The solubility of the compound decreases significantly at lower temperatures, leading to greater precipitation.
-
Second Crop Crystallization: The mother liquor from the first filtration still contains dissolved product. Concentrating the mother liquor by evaporating a portion of the solvent and re-cooling can often yield a second crop of crystals.
-
Washing with Cold Solvent: When washing the filtered crystals to remove residual impurities, use a minimal amount of ice-cold solvent to minimize dissolution of the product.
The crystals form too quickly and appear as a fine powder. How can I obtain larger, well-defined crystals?
Q: As soon as my solution starts to cool, a large amount of fine powder precipitates out. How can I slow down the crystallization process to get better quality crystals?
A: The rapid formation of a fine powder indicates that the nucleation rate is excessively high, leading to the simultaneous formation of many small crystals rather than the slower growth of fewer, larger crystals.
Causality and Solutions:
High supersaturation is the primary driver for rapid nucleation. The goal is to maintain a state of moderate supersaturation for a longer period to favor crystal growth over nucleation.
Troubleshooting Protocol:
-
Increase the Amount of Solvent: Adding a slightly larger volume of hot solvent than the minimum required for dissolution will lower the supersaturation as the solution cools, thereby slowing down the rate of nucleation.[1]
-
Insulated Cooling: Instead of allowing the flask to cool in ambient air, insulate it with a cloth or place it in a Dewar flask. This slows the rate of cooling, allowing for the gradual growth of larger crystals.
-
Water Bath Cooling: For even slower cooling, place the flask in a beaker of hot water and allow the entire system to cool to room temperature.
Experimental Protocols
Protocol 1: General Recrystallization of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic Acid
This protocol provides a starting point for the recrystallization of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid and should be optimized based on the specific purity of the starting material and the desired crystal characteristics.
Materials:
-
Crude 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid
-
Selected recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
Procedure:
-
Solvent Selection: Based on preliminary tests, choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Place the crude 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.
-
Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.
Data Presentation
Table 1: Qualitative Solubility of Benzoic Acid Derivatives
| Solvent | Benzoic Acid | 4-Hydroxybenzoic Acid | General Expectation for 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid |
| Water | Sparingly soluble in cold, soluble in hot | Sparingly soluble | Likely sparingly soluble in water |
| Ethanol | Soluble | Soluble | Likely soluble |
| Acetone | Soluble | Soluble | Likely soluble |
| Ethyl Acetate | Soluble | Soluble | Likely soluble |
| Toluene | Soluble | Sparingly soluble | Moderately soluble |
| Hexane | Insoluble | Insoluble | Likely insoluble |
This table is for guidance only. Experimental verification of solubility is essential.
Visualization of Concepts
Diagram 1: Troubleshooting Crystallization Issues
This diagram outlines the decision-making process for addressing common crystallization problems.
Caption: A flowchart for troubleshooting common crystallization problems.
Diagram 2: The Process of Crystallization
This diagram illustrates the key stages of crystallization from a supersaturated solution.
Caption: The stages of crystallization from solution.
Scientific Integrity & Logic
Expertise & Experience: The "Why" Behind the "How"
The protocols and troubleshooting steps outlined in this guide are grounded in the fundamental principles of thermodynamics and kinetics that govern the crystallization process.
-
Nucleation and Crystal Growth: Crystallization is a two-step process: nucleation and crystal growth.[8] Nucleation is the initial formation of small, stable crystalline entities (nuclei) from a supersaturated solution. Crystal growth is the subsequent enlargement of these nuclei. The rate of both processes is dependent on the level of supersaturation. By controlling factors such as cooling rate and solvent composition, we can manipulate the supersaturation to favor either nucleation or growth. For obtaining larger crystals, conditions that favor slower nucleation and sustained crystal growth are desirable.
-
Polymorphism: Organic molecules, including 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, can often crystallize in multiple different crystal structures, a phenomenon known as polymorphism.[9] These different polymorphs can have distinct physical properties, such as melting point, solubility, and stability. The specific polymorph obtained can be influenced by the choice of solvent, the rate of cooling, and the presence of impurities. It is crucial to be aware of the potential for polymorphism as it can impact the reproducibility of experimental results and the performance of the final product.
-
Solvent Choice: The adage "like dissolves like" is a useful starting point for solvent selection. Given that 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid has both polar (carboxylic acid) and nonpolar (aromatic rings, ether linkage) regions, solvents of intermediate polarity, such as ethanol or ethyl acetate, are often good choices. The goal is to find a solvent that provides a significant difference in solubility between its boiling point and room temperature.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Garetz, B. A., et al. (2025, October 26). Polymorphism of even saturated carboxylic acids from n-decanoic to n-eicosanoic acid. ResearchGate. [Link]
-
Alvarez, A. J., & Myerson, A. S. (2017, April 7). Nucleation Inhibition of Benzoic Acid through Solution Complexation. Crystal Growth & Design. [Link]
-
Unknown. (n.d.). Recrystallization of Benzoic Acid. Department of Chemistry, University of California, Irvine. [Link]
-
Capozzi, M. A. M., et al. (2024). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. CNR-IRIS. [Link]
-
Lupașcu, C. A., et al. (2021). Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers. MDPI. [Link]
-
Unknown. (2025, August 10). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. ResearchGate. [Link]
-
All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]
-
Reddit. (2025, December 31). The crystallization process of benzoic acid. [Link]
-
Unknown. (n.d.). Recrystallisation of benzoic acid. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [Link]
-
Britannica. (2026, January 22). Carboxylic acid. [Link]
-
Zhang, T., et al. (n.d.). Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development. [Link]
-
Chen, J., et al. (2018). Co-Crystallization Kinetics of 2:1 Benzoic Acid–Sodium Benzoate Co-Crystal: The Effect of Templating Molecules in a Solution. MDPI. [Link]
-
ResearchGate. (2025, August 10). Solubilities of 4-Carboxybenzaldehyde and 1,4-Benzenedicarboxylic Acid in N Methyl2-pyrrolidone in the Temperature Range from (343.2 to 468.2) K. [Link]
-
Chemistry LibreTexts. (2023, January 22). Physical Properties of Carboxylic Acids. [Link]
-
ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. [Link]
-
jezdez1. (2022, November 1). Recrystallisation of benzoic acid. YouTube. [Link]
-
ResearchGate. (2025, August 6). Monomeric and Polymeric Carboxylic Acids. [Link]
-
Wikipedia. (n.d.). Benzoic acid. [Link]
-
The Organic Chemistry Tutor. (2024, April 12). The Recrystallization of Impure Benzoic Acid Lab. YouTube. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid
Last Updated: January 25, 2026
Introduction: Understanding the Core Challenge
Welcome to the troubleshooting and support guide for 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid. This molecule presents a classic solubility dilemma for researchers. Its structure contains a hydrophilic, ionizable carboxylic acid group, which desires an aqueous environment, and two large, nonpolar benzyl and methylbenzyl groups, which are hydrophobic. This dual nature is the primary reason for its poor aqueous solubility, a significant hurdle in developing robust and reproducible in vitro and in vivo assays.
This guide provides a structured, question-and-answer-based approach to systematically address and overcome these solubility issues. We will progress from fundamental stock solution preparation to advanced solubilization techniques, explaining the scientific principles behind each recommendation.
Physicochemical Properties at a Glance
To effectively troubleshoot, we must first understand the molecule's key properties. While specific experimental data for this exact compound is limited, we can infer properties from its close structural analog, 4-Benzyloxybenzoic acid.
| Property | Predicted/Analog Value | Implication for Solubility |
| Molecular Weight | ~242.27 g/mol | High molecular weight contributes to lower solubility. |
| pKa (Predicted) | ~4.46 ± 0.10[1][2] | The carboxylic acid group is weakly acidic. Solubility will be highly dependent on pH. |
| LogP (Predicted) | ~3.6 - 4.0 | Indicates high lipophilicity and preference for nonpolar environments. |
| Form | Powder to crystal[1][2] | Crystalline solids require energy to break the lattice, often leading to lower solubility than amorphous forms.[3] |
Tier 1: Initial Solubilization & Stock Preparation
This section addresses the most common initial hurdle: preparing a stable, concentrated stock solution and avoiding precipitation upon dilution.
Q1: What is the best organic solvent to prepare my initial stock solution?
Answer: Dimethyl sulfoxide (DMSO) is the recommended starting solvent.
Causality & Rationale: Due to the compound's high LogP, a polar aprotic solvent is required. DMSO is a powerful solvent for many poorly soluble drug candidates. Your primary goal is to create a high-concentration stock (e.g., 10-50 mM) that can be serially diluted into your assay buffer. While other solvents like ethanol or DMF can be used, DMSO is often superior for this class of molecule.
Step-by-Step Protocol: Preparing a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh 2.42 mg of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid.
-
Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO.
-
Promote Dissolution: Vortex vigorously for 1-2 minutes. If solids persist, brief sonication in a water bath can be applied.[4] Visually inspect for complete dissolution against a light source.
-
Storage: Store in small aliquots at -20°C or -80°C in desiccated conditions to prevent water absorption by DMSO.
Q2: My compound dissolved perfectly in DMSO, but crashed out of solution when I diluted it into my aqueous assay buffer. What happened and how do I fix it?
Answer: This is a classic case of a compound exceeding its kinetic solubility limit in the final aqueous environment. The DMSO keeps it solubilized in the stock, but upon dilution, the hydrophobic majority of the molecule is forced out of the aqueous solution, causing it to precipitate.
Troubleshooting Workflow:
Caption: Solubility Troubleshooting Workflow.
Tier 2: Assay-Specific Solubility Solutions
If simple dilution fails, the next step is to modify the assay buffer itself. The choice of method depends heavily on the type of assay you are running.
Q3: How can I use pH to increase the solubility of this compound?
Answer: You can significantly increase the compound's solubility by deprotonating the carboxylic acid group to form a more water-soluble carboxylate salt.
Causality & Rationale: The compound has a predicted pKa of ~4.46.[1][2] According to the Henderson-Hasselbalch equation , when the pH of the solution is above the pKa, the ionized (deprotonated, A⁻) form of the acid will dominate.[5][6] This charged carboxylate group dramatically improves water solubility. As a general rule, aiming for a pH that is 2 units higher than the pKa (i.e., pH ~6.5 or higher) will ensure >99% of the compound is in its more soluble, ionized form.
pH = pKa + log([A⁻]/[HA])
Step-by-Step Protocol: pH-Adjusted Solubilization
-
Prepare Alkaline Stock: Instead of pure DMSO, prepare a 10 mM stock in DMSO containing a small amount of base (e.g., 1.1 equivalents of NaOH or NH₄OH). This pre-forms the salt.
-
Select Assay Buffer: Ensure your final assay buffer is buffered to a pH ≥ 7.0. Common biological buffers like PBS (pH 7.4) or HEPES (pH 7.0-8.0) are excellent choices.
-
Dilution & Verification: When diluting the alkaline stock into the buffered aqueous solution, the buffer will maintain the high pH, keeping the compound in its soluble, ionized form. Always verify the final pH of your assay solution after adding the compound.
Self-Validation Check: Prepare a serial dilution and visually inspect for precipitation at each step under a microscope. A dynamic light scattering (DLS) measurement can also be used to detect sub-visible aggregation.
Q4: My assay is sensitive to pH changes. What other options do I have?
Answer: If you cannot alter the pH, you can use co-solvents or non-ionic surfactants to increase solubility.
Causality & Rationale:
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween-20) form micelles in aqueous solutions above their critical micelle concentration (CMC).[7] The hydrophobic core of the micelle can encapsulate the nonpolar benzyl groups of your compound, while the hydrophilic outer shell keeps the entire complex dissolved in the aqueous buffer.[8]
-
Co-solvents: Adding a small percentage of a water-miscible organic solvent can increase the overall polarity of the solution, making it more favorable for your compound.
| Agent | Typical Working Concentration | Critical Micelle Concentration (CMC) | Mechanism |
| Tween-20 | 0.01% - 0.1% (w/v) | ~0.007% or 60 mg/L[9] | Micellar Solubilization |
| Ethanol | 1% - 5% (v/v) | N/A | Co-solvency |
| Propylene Glycol | 1% - 10% (v/v) | N/A | Co-solvency |
Important Consideration: Always run a solvent tolerance control in your assay. High concentrations of DMSO, surfactants, or other co-solvents can impact cell viability or enzyme activity. For cell-based assays, it's crucial to keep the final DMSO concentration below 0.5%, as concentrations of 1% or higher can show cytotoxicity over time.[10][11][12]
Tier 3: Advanced Solubilization Techniques
When standard methods are insufficient or incompatible with the assay system, advanced formulation strategies can be employed.
Q5: I have tried everything and my compound still isn't soluble enough for my high-concentration experiments. What's next?
Answer: For very challenging cases, complexation with cyclodextrins is a powerful and widely used technique.[13]
Causality & Rationale: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[13][14] The hydrophobic part of your drug molecule can fit inside the cyclodextrin's cavity, forming an "inclusion complex."[14] This complex effectively shields the hydrophobic regions from the water, dramatically increasing the apparent aqueous solubility of the compound.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in pharmaceutical development due to its high water solubility and low toxicity.
Caption: Cyclodextrin Inclusion Complex Mechanism.
Step-by-Step Protocol: Solubilization with HP-β-Cyclodextrin
-
Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your desired aqueous buffer.
-
Add Compound: Add the solid powder of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid directly to the cyclodextrin solution.
-
Facilitate Complexation: Stir or shake the mixture at room temperature for several hours, or overnight, to allow for the formation of the inclusion complex. Gentle heating or sonication can accelerate this process.
-
Clarify Solution: Centrifuge the solution at high speed (e.g., >10,000 x g) or filter through a 0.22 µm filter to remove any remaining undissolved compound.
-
Quantify Concentration: The resulting clear supernatant contains your solubilized compound. The exact concentration should be determined analytically using a method like HPLC-UV.
Frequently Asked Questions (FAQs)
-
Q: Can I just heat the solution to get my compound to dissolve?
-
A: While gentle heating can help initially, it is not a robust solution. The compound will likely precipitate out as the solution cools to the assay temperature (e.g., 37°C or room temperature). This can lead to highly variable and non-reproducible results.
-
-
Q: Will these solubilization methods affect my experimental results?
-
A: Yes, they can. This is why vehicle controls are mandatory . Your control group must contain the exact same concentration of DMSO, surfactant, cyclodextrin, or pH-adjusted buffer as your experimental group. This allows you to subtract any background effects of the formulation itself. For example, DMSO is known to make cell membranes more permeable and can affect protein stability at certain concentrations.[16]
-
-
Q: Is there a universal solvent that works for all poorly soluble compounds?
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136429, 4-Benzylbenzoic acid. Retrieved from [Link]
-
de Oliveira, M. F., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Center for Biotechnology Information. Retrieved from [Link]
-
Aitipamula, S., et al. (2014). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. National Center for Biotechnology Information. Retrieved from [Link]
-
Faridi, H., et al. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Retrieved from [Link]
-
Chen, G., & Lu, J. (2008). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. ResearchGate. Retrieved from [Link]
-
Abarca, C., et al. (2012). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Zoubi, A. (2023). How to dissolve poorly insoluble drug into water with cyclodextrin? ResearchGate. Retrieved from [Link]
-
Al-Absi, H. R., et al. (2024). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. Retrieved from [Link]
-
Kumar, D. A., & Sravani, A. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
AURION. TWEEN-20®. Retrieved from [Link]
-
Open Education Alberta (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]
-
Abid, O., et al. (2008). 2-[(4-Chlorobenzyl)carbonylmethyl]benzoic acid. ResearchGate. Retrieved from [Link]
-
Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
Kolter, J., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. National Center for Biotechnology Information. Retrieved from [Link]
-
Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Retrieved from [Link]
-
Williams, R. O., et al. (2012). Formulating Poorly Water Soluble Drugs. ResearchGate. Retrieved from [Link]
-
de Azevedo, M. B. M., et al. (2012). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO. Retrieved from [Link]
-
Avdeef, A. (2007). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. Retrieved from [Link]
-
Anonymous. (2017). What effects does DMSO have on cell assays? Quora. Retrieved from [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Retrieved from [Link]
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Papakyriakou, A., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. Retrieved from [Link]
-
Wikipedia. Henderson–Hasselbalch equation. Retrieved from [Link]
-
Iohara, D., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PubMed. Retrieved from [Link]
-
Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS. Retrieved from [Link]
-
El-Hachad, Y., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Retrieved from [Link]
-
Letter, W. (2022). Can Tween-20 be concentrated with a 10 kDa centrifugal concentrator? ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88118, Benzoic acid, 3-((4-carboxy-4-methylpentyl)oxy)-4-methyl-. Retrieved from [Link]
-
Vetscraft. Absorption of drugs. Retrieved from [Link]
-
Patsnap. (2024). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]
-
American Chemical Society. (2015). Strategies to Improve Solubility of Drug Candidates. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69147, 4-Benzoylbenzoic acid. Retrieved from [Link]
-
Pal, N., et al. (2022). Micellar Parameters of Aqueous Solutions of Tween 20 and 60 at Different Temperatures: Volumetric and Viscometric Study. MDPI. Retrieved from [Link]
-
Chemsrc. 4-(Benzyloxy)benzoic acid | CAS#:1486-51-7. Retrieved from [Link]
Sources
- 1. 4-BENZYLOXYBENZOIC ACID | 1486-51-7 [chemicalbook.com]
- 2. 4-Benzyloxybenzoic Acid , >98.0%(GC) , 1486-51-7 - CookeChem [cookechem.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 6. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. aurion.nl [aurion.nl]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 13. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. mdpi.com [mdpi.com]
- 16. quora.com [quora.com]
- 17. ijmsdr.org [ijmsdr.org]
- 18. researchgate.net [researchgate.net]
Navigating the Synthesis of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic Acid: A Technical Support Guide on Catalyst Loading Optimization
For researchers and professionals in the dynamic field of drug development, the synthesis of novel organic compounds is a foundational activity. Among these, 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid stands as a molecule of interest, with its synthesis often approached via the venerable Williamson ether synthesis. While the reaction appears straightforward, its efficiency and purity are highly dependent on the careful optimization of reaction parameters, particularly the loading of the phase-transfer catalyst. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to empower you in mastering this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a catalyst in the synthesis of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid?
A1: In the synthesis of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid via the Williamson ether synthesis, a phase-transfer catalyst (PTC) is crucial.[1][2] The reaction typically involves two immiscible phases: an aqueous phase containing the deprotonated 4-hydroxybenzoic acid (as a salt) and an organic phase containing 4-methylbenzyl halide. The PTC, commonly a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can then react with the benzyl halide.[1][2]
Q2: What are the most common phase-transfer catalysts used for this type of synthesis?
A2: Tetrabutylammonium bromide (TBAB) is a widely used and effective phase-transfer catalyst for this and similar Williamson ether syntheses. Other quaternary ammonium salts and phosphonium salts can also be employed. Polyethylene glycols (PEGs) have also been reported as effective solid-liquid phase-transfer catalysts.[3]
Q3: What is a typical starting catalyst loading for this reaction?
A3: A general starting point for catalyst loading in phase-transfer catalyzed reactions is typically in the range of 1-10 mol% relative to the limiting reagent.[4] For the synthesis of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, a prudent initial loading of TBAB would be around 2-5 mol%.
Q4: Can this synthesis be performed without a catalyst?
A4: While the reaction can theoretically proceed without a catalyst, the reaction rate would be extremely slow, making it impractical for most applications. The two reactants would be confined to their respective immiscible phases with a very limited interfacial area for reaction to occur.
Troubleshooting Guide: Optimizing Catalyst Loading
This section addresses specific issues you may encounter during your experiments and links them to potential causes related to catalyst loading.
Problem 1: Low or No Product Yield
Possible Cause A: Insufficient Catalyst Loading
-
Scientific Rationale: The rate of a phase-transfer catalyzed reaction is often dependent on the concentration of the catalyst in the organic phase.[2] If the catalyst loading is too low, the transfer of the phenoxide anion from the aqueous to the organic phase will be the rate-limiting step, resulting in a slow and incomplete reaction.
-
Suggested Solution:
-
Incremental Increase: Gradually increase the catalyst loading in small increments (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%).
-
Monitor Reaction Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the consumption of starting materials and the formation of the product at regular intervals.[5]
-
Evaluate Yield vs. Loading: Plot the reaction yield against the catalyst loading to identify the optimal range where the yield plateaus.
-
Possible Cause B: Catalyst Poisoning or Deactivation
-
Scientific Rationale: Certain impurities in the reactants or solvent can "poison" the catalyst, rendering it inactive. For instance, acidic impurities can protonate the phenoxide, preventing its transfer by the PTC. The catalyst itself can also degrade under harsh reaction conditions (e.g., high temperatures or extreme pH).
-
Suggested Solution:
-
Purify Reactants: Ensure that both 4-hydroxybenzoic acid and 4-methylbenzyl halide are of high purity. Recrystallization or column chromatography may be necessary.
-
Use Anhydrous Solvents: While the reaction is biphasic, the organic solvent should be dry to avoid unwanted side reactions.
-
Control Temperature: Avoid excessive temperatures that could lead to catalyst decomposition.
-
Fresh Catalyst: Use a fresh batch of the phase-transfer catalyst to rule out degradation during storage.
-
Problem 2: Formation of Significant Byproducts
Possible Cause: Excessive Catalyst Loading
-
Scientific Rationale: While a certain concentration of catalyst is necessary, an excessively high loading can sometimes lead to the formation of byproducts. High concentrations of the active ion pair in the organic phase can promote side reactions. Although less common in this specific synthesis, in other systems, high catalyst concentrations can lead to the formation of emulsions, making workup difficult.[6]
-
Suggested Solution:
-
Systematic Reduction: If you are observing significant byproduct formation at a high catalyst loading, systematically decrease the amount of catalyst used.
-
Analyze Byproducts: Isolate and characterize the major byproducts to understand the side reactions that are occurring. This information can provide valuable clues for optimizing the reaction conditions.
-
Balance Rate and Purity: The goal is to find a catalyst loading that provides a reasonable reaction rate without compromising the purity of the final product.
-
Experimental Protocol: Optimization of TBAB Loading
This protocol provides a step-by-step methodology for systematically optimizing the loading of tetrabutylammonium bromide (TBAB) for the synthesis of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid.
Materials:
-
4-Hydroxybenzoic acid
-
4-Methylbenzyl chloride (or bromide)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, heating mantle, separatory funnel, etc.)
-
TLC plates and developing chamber
-
HPLC or GC for quantitative analysis (optional but recommended)
Procedure:
-
Preparation of the Aqueous Phase: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzoic acid and a stoichiometric amount of sodium hydroxide in deionized water.
-
Preparation of the Organic Phase: In a separate container, dissolve 4-methylbenzyl chloride in toluene.
-
Reaction Setup:
-
Set up a series of parallel reactions. In each reaction flask, combine the aqueous solution of sodium 4-hydroxybenzoate and the organic solution of 4-methylbenzyl chloride.
-
To each flask, add a different molar percentage of TBAB (e.g., 0 mol%, 1 mol%, 2.5 mol%, 5 mol%, 7.5 mol%, and 10 mol%) relative to the 4-hydroxybenzoic acid.
-
-
Reaction Execution:
-
Attach a reflux condenser to each flask and heat the mixtures to a constant temperature (e.g., 80-90 °C) with vigorous stirring.
-
Monitor the progress of each reaction by TLC at regular time intervals (e.g., every hour).
-
-
Work-up:
-
Once the reactions have reached completion (as determined by the disappearance of the starting material on TLC), cool the mixtures to room temperature.
-
Separate the aqueous and organic layers using a separatory funnel.
-
Wash the organic layer with deionized water.
-
Acidify the aqueous layer with HCl to precipitate the product, 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
Alternatively, extract the product from the acidified aqueous layer with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and evaporate the solvent.
-
-
Analysis:
-
Determine the yield of the crude product for each reaction.
-
Analyze the purity of the product from each reaction using HPLC or by determining its melting point.
-
Plot the yield and purity as a function of the catalyst loading to identify the optimal concentration.
-
Data Presentation
The results of the optimization experiment can be summarized in a table similar to the one below:
| Catalyst Loading (mol%) | Reaction Time (h) | Crude Yield (%) | Purity (%) | Observations |
| 0 | 24 | < 5 | No significant product formation | |
| 1 | 12 | 65 | 92 | Slow reaction |
| 2.5 | 6 | 85 | 95 | Good reaction rate and purity |
| 5 | 4 | 92 | 96 | Faster reaction, excellent purity |
| 7.5 | 4 | 93 | 95 | No significant improvement in yield |
| 10 | 4 | 93 | 94 | Slight increase in impurities |
Note: The data in this table is illustrative and should be determined experimentally.
Visualizing the Process
Reaction Mechanism
Caption: Phase-transfer catalyzed Williamson ether synthesis.
Catalyst Optimization Workflow
Caption: Workflow for optimizing catalyst loading.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for catalyst loading.
References
-
Joshi, D. R., & Adhikari, N. (2019). Phase transfer catalyst in organic synthesis. World Journal of Pharmaceutical Research, 8(8), 508-528. Available at: [Link]
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. Available at: [Link]
-
Makosza, M. (2000). Phase-transfer catalysis. A general and efficient method for synthesis of organic compounds. Pure and Applied Chemistry, 72(7), 1399-1403. Available at: [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Available at: [Link]
-
OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]
-
CORE. (n.d.). Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. Retrieved from [Link]
-
ACS Publications. (2012). Effects of charge separation, effective concentration, and aggregate formation on the phase transfer catalyzed alkylation of phenol. The Journal of Organic Chemistry, 77(17), 7253-7262. Available at: [Link]
-
ResearchGate. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Retrieved from [Link]
-
Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Retrieved from [Link]
-
Refining Community. (n.d.). Troubleshooting Catalyst Losses in the FCC Unit. Retrieved from [Link]
-
NIH. (2012). Design of high-performance chiral phase-transfer catalysts with privileged structures. Journal of Synthetic Organic Chemistry, Japan, 70(11), 1133-1143. Available at: [Link]
-
MDPI. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5991. Available at: [Link]
-
International Research Journal of Engineering, Science, Technology, and Innovation. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. 12(6). Available at: [Link]
-
ECHA. (n.d.). Catalyst handling best practice guide. Retrieved from [Link]
-
ACS Publications. (2024). Reaction Optimization Experiment for Undergraduate Capstone Organic Chemistry Laboratory Course. Journal of Chemical Education. Available at: [Link]
-
PTC Organics. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. Retrieved from [Link]
-
RSC Publishing. (2015). Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate). Green Chemistry, 17(2), 945-954. Available at: [Link]
-
RSC Publishing. (2020). Self-optimising processes and real-time-optimisation of organic syntheses in a microreactor system using Nelder–Mead and design of experiments. Reaction Chemistry & Engineering, 5(7), 1333-1343. Available at: [Link]
-
ResearchGate. (n.d.). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Retrieved from [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of charge separation, effective concentration, and aggregate formation on the phase transfer catalyzed alkylation of phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. phasetransfer.com [phasetransfer.com]
Refinement of work-up procedures for 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid
Technical Support Center: 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid
This guide provides in-depth technical support for the synthetic work-up and purification of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid. It is designed for chemistry professionals engaged in research and development who require robust, reproducible methods to ensure high purity of the final compound. We will move beyond simple procedural lists to explore the chemical principles that underpin each step, enabling you to troubleshoot and refine your specific experimental conditions.
Section 1: Synthesis Overview & Critical Control Points
The target molecule is typically synthesized via a Williamson Ether Synthesis.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 4-hydroxybenzoic acid attacks 4-methylbenzyl halide. While the reaction itself is robust, the success of the synthesis is critically dependent on the subsequent work-up and purification, which is designed to remove unreacted starting materials, inorganic salts, and potential side products.
Core Reaction Pathway
The fundamental transformation is the SN2 reaction between the potassium salt of 4-hydroxybenzoic acid (the nucleophile) and 4-methylbenzyl bromide (the electrophile).
Caption: Flowchart of the acid-base extraction work-up.
Section 4: Frequently Asked Questions (FAQs)
Q: What are the best analytical methods to confirm the purity of my final product? A: A combination of techniques should be used.
-
Thin-Layer Chromatography (TLC): An excellent, rapid method to qualitatively assess purity by comparing the product spot to standards of the starting materials. [2]* High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, often providing purity values as a percentage of the total peak area. [3][4]* Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the chemical structure and can reveal the presence of impurities if they are at a significant level (typically >1%). [5]* Melting Point: A sharp melting point range that is close to the literature value is a strong indicator of high purity. Impurities tend to broaden and depress the melting point. [6] Q: Can I use 4-methylbenzyl chloride instead of the bromide? A: Yes, the chloride can be used. However, bromide is a better leaving group than chloride, so the reaction with 4-methylbenzyl bromide is typically faster and may proceed under milder conditions than with the corresponding chloride. If you use the chloride, you may need to increase the reaction temperature or extend the reaction time to achieve a comparable yield.
Q: What are the key safety considerations for this procedure? A:
-
Reagents: 4-methylbenzyl bromide is a lachrymator (causes tearing) and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Organic solvents like acetone, ethyl acetate, and DCM are flammable. Avoid open flames.
-
Acids and Bases: Concentrated solutions of HCl and NaOH are corrosive. Handle with care and wear appropriate PPE. The acidification step is exothermic and should be performed slowly and with cooling.
Data Summary Tables
Table 1: pH Control Points for Extraction
| Step | Reagent | Target pH | Purpose |
|---|---|---|---|
| Base Extraction | 1 M NaOH | > 12 | Deprotonate carboxylic acid to form water-soluble salt. |
| Precipitation | 3 M HCl | 2 - 3 | Protonate carboxylate salt to precipitate the neutral acid. |
Table 2: Common Recrystallization Solvents
| Solvent/System | Properties & Rationale | Reference |
|---|---|---|
| Ethanol/Water | Product is soluble in hot ethanol but insoluble in water. A mixture allows for fine-tuning of solubility to induce crystallization upon cooling. | [7] |
| Acetic Acid/Water | Similar to ethanol/water, useful for many carboxylic acids. | [7] |
| Toluene | A non-polar solvent; may be effective if impurities are highly polar. Requires heating. | |
References
- EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
-
Abid, O., et al. (2008). 2-[(4-Chlorobenzyl)carbonylmethyl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Košak, U., & Gobec, S. (2017). A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. Acta Chimica Slovenica. Available at: [Link]
-
Wuts, P. G. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis. Available at: [Link]
- US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
Al-Jossmy, E. A., et al. (2024). Innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic acid. Journal of Basic Sciences. Available at: [Link]
- WO2011058162A1 - Process for preparing 4-nitro-oxy-methyl-benzoic acid.
- CN104311408A - Preparation method of 4,4'-oxybisbenzoic acid.
-
Baudy-Floc'h, M., et al. (1991). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. Company Website. [Link]
-
University of Missouri–St. Louis. Recrystallization of Benzoic Acid. Department of Chemistry. [Link]
-
Gouda, A. A., et al. (2015). Analytical Methods. Royal Society of Chemistry. Available at: [Link]
-
Fernandes, M. A., et al. (2020). Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate. IUCrData. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Ghosh, A., et al. (2014). A Review on Common Impurities in Drug Substance and Drug Product. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Various Authors. (2014). Which is the best solvent to use for the recrystallization of 4-(n-hexyloxy)benzoic acid? ResearchGate. [Link]
-
Chemistry Stack Exchange. (2019). Williamson Ether and Carboxylic Acids. [Link]
-
Hadinugroho, W., et al. (2024). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Fun, H.-K., et al. (2015). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid? [Link]
-
University of Wisconsin-Madison. The Recrystallization of Benzoic Acid. Department of Chemistry. [Link]
-
National and Kapodistrian University of Athens. (2023). Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks. [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
- WO2001007389A1 - Process for crystallization of dicarboxylic acids.
-
Fun, H.-K., et al. (2015). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. ResearchGate. [Link]
-
Fallacara, A., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank. [Link]
-
Reddy, G. J., et al. (2011). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Journal of the Serbian Chemical Society. Available at: [Link]
-
University of Central Arkansas. The Williamson Ether Synthesis. Department of Chemistry. [Link]
-
All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene - Google Patents [patents.google.com]
- 4. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]
- 5. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester [mdpi.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Storage and Stability of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid
This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid during storage. By understanding its potential degradation pathways and implementing proper handling and analysis, you can maintain the quality of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the ideal storage conditions for 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid?
To minimize degradation, 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, a crystalline solid, should be stored in a cool, dry, and dark environment.[1][2] The container should be tightly sealed to protect it from atmospheric moisture and oxygen.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential thermally induced degradation, such as decarboxylation or ether cleavage.[3] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes the risk of oxidation, particularly at the benzylic ether linkage. |
| Light | Amber glass vial or opaque container | Protects the compound from photolytic degradation. Aromatic compounds can be susceptible to light-induced reactions. |
| Moisture | Tightly sealed container with a desiccant | Prevents hydrolysis of the ether linkage and minimizes water-catalyzed reactions. |
Q2: I've noticed a change in the color/consistency of my stored sample. What could be the cause?
A physical change in your sample, such as discoloration or clumping, is a strong indicator of chemical degradation. The two primary functional groups in your molecule, the benzyl ether and the carboxylic acid, are susceptible to specific degradation pathways.[4][5]
Q3: What are the most likely degradation products I should be aware of?
Given the structure of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, the most probable degradation pathways involve the cleavage of the benzyl ether bond. This can occur via oxidation or acid-catalyzed hydrolysis.
Potential degradation products include:
-
4-Hydroxybenzoic acid: Formed by the cleavage of the ether bond.
-
4-Methylbenzyl alcohol: The other product of ether bond cleavage.
-
4-Methylbenzaldehyde: Can result from the oxidation of 4-methylbenzyl alcohol.
The diagram below illustrates the primary degradation pathways.
Caption: Predicted degradation pathways of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid.
Q4: How can I check the purity of my stored 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid?
High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of your compound and detecting any potential degradation products.[6] A reversed-phase HPLC method with UV detection is typically effective for aromatic carboxylic acids.[7][8][9]
Experimental Protocols
Protocol 1: Routine Purity Analysis by HPLC
This protocol provides a general method for the routine analysis of your compound's purity.
Objective: To quantify the purity of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid and detect the presence of degradation products.
Materials:
-
4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
Volumetric flasks and pipettes
-
HPLC system with a C18 column and UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare your stored sample in the same manner as the standard.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a suitable volume (e.g., 10 µL) of your sample solution.
-
Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).
-
The purity can be estimated by the area percentage of the main peak relative to the total peak area in the chromatogram.[6]
-
Protocol 2: Forced Degradation Study
To proactively understand the stability of your compound, a forced degradation study can be performed.[10][11][12][13] This involves intentionally exposing the compound to stress conditions to identify potential degradation products and pathways.
Objective: To investigate the degradation profile of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid under various stress conditions.
Caption: Workflow for a forced degradation study.
Procedure:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile/water).
-
Aliquot the stock solution into separate vials for each stress condition.
-
Apply Stress Conditions (in parallel):
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source as per ICH Q1B guidelines.
-
Control: Keep one vial under normal storage conditions.
-
-
Sampling: Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples before dilution to the appropriate concentration for HPLC analysis.
-
HPLC Analysis: Analyze all samples using the HPLC method described in Protocol 1.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation.
By following these guidelines and protocols, you can ensure the long-term stability of your 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid and maintain the integrity of your research.
References
-
Al-Aani, H., & Al-Rekabi, A. (2020). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 10(7), 139-146. Available from: [Link]
-
Düşünsel, B. A., & Tuncel, M. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Hazardous Materials, 182(1-3), 916-923. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available from: [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Available from: [Link]
-
Al Jasem, Y., & Thiemann, T. (2023). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Chemistry Proceedings, 18(1), 121. Available from: [Link]
-
ResearchGate. (n.d.). Degradation mechanism of benzoic acid. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Available from: [Link]
-
PharmaTutor. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Available from: [Link]
-
Ghosh, A., et al. (2014). A Review on Impurity Profile of Drugs. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. Available from: [Link]
-
Nakashima, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843. Available from: [Link]
-
Al Jasem, Y., & Thiemann, T. (2023). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. ResearchGate. Available from: [Link]
-
Basniwal, P. K., & Saini, V. (2013). Forced Degradation Profiling of Artemether by Validated Stability-Indicating RP-HPLC-DAD Method. Hacettepe University Journal of the Faculty of Pharmacy, 33(1), 41-58. Available from: [Link]
-
Harwood, C. S., & Gibson, J. (1997). The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. Current Opinion in Biotechnology, 8(3), 288-295. Available from: [Link]
-
Blue, B., & et al. (2021). An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. Journal of Pharmaceutical Sciences, 110(8), 2896-2907. Available from: [Link]
-
Sagi, A., et al. (2013). End-Capped Poly(benzyl ethers): Acid and Base Stable Polymers That Depolymerize Rapidly from Head-to-Tail in Response to Specific Applied Signals. Macromolecules, 46(15), 5958-5963. Available from: [Link]
-
Düşünsel, B. A., & Tuncel, M. (2010). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. Available from: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Available from: [Link]
-
Wikipedia. (n.d.). Benzoic acid. Available from: [Link]
-
Lewis, S. A., & Connatser, R. M. (2017). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. Biomass and Bioenergy, 107, 146-152. Available from: [Link]
-
Connolly, D., & Paull, B. (2010). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatography A, 1217(49), 7703-7709. Available from: [Link]
-
Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Available from: [Link]
-
PubChem. (n.d.). 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 8. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmatutor.org [pharmatutor.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Recrystallization of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid
Welcome to the technical support center for the purification of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the recrystallization of this compound. Our approach is rooted in scientific principles and extensive laboratory experience to ensure you can achieve the highest possible purity for your compound.
Introduction to Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[1] The underlying principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[2] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have a high capacity to dissolve it at an elevated temperature.[3][4] As the saturated hot solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the cooled solvent (mother liquor) and are separated by filtration.[5]
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the recrystallization of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid?
A1: The selection of an appropriate solvent is the most critical step for a successful recrystallization. The ideal solvent should exhibit the following characteristics:
-
High solvency at elevated temperatures and low solvency at room temperature: This differential solubility is the cornerstone of recrystallization.[3]
-
Inertness: The solvent should not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Boiling point below the melting point of the compound: This is crucial to prevent the compound from "oiling out" instead of crystallizing.[6]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly, if possible.
For 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, a molecule with both polar (carboxylic acid) and non-polar (aromatic ether) functionalities, a solvent of intermediate polarity is often a good starting point. A systematic approach to solvent screening is recommended.
Recommended Solvent Screening Protocol:
-
Place a small amount of the crude 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid (approximately 10-20 mg) into several test tubes.
-
To each test tube, add a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, observing the solubility. An ideal solvent will show poor solubility.
-
Gently heat the test tubes containing the undissolved solid. The target compound should completely dissolve at or near the boiling point of the solvent.
-
Allow the solutions to cool to room temperature and then in an ice bath. The formation of a significant amount of crystals indicates a promising solvent.
Solvent Selection Guide for Aromatic Carboxylic Acids:
| Solvent System | Rationale & Suitability |
| Ethanol/Water or Methanol/Water | Carboxylic acids often have good solubility in hot alcohols and poor solubility in cold water.[3][7] This mixed solvent system allows for fine-tuning of polarity to achieve optimal recrystallization. |
| Acetic Acid/Water | Acetic acid can be an excellent solvent for many carboxylic acids. The addition of water as an anti-solvent can induce crystallization.[3] |
| Toluene | As an aromatic solvent, toluene may effectively dissolve the compound when hot due to the "like dissolves like" principle, while its lower polarity might lead to good crystal formation upon cooling. |
| Acetone or Ethyl Acetate | These polar aprotic solvents can also be effective. Their moderate boiling points make them easy to remove. |
Q2: What are the likely impurities in my sample of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid?
A2: The nature of impurities is highly dependent on the synthetic route used to prepare the compound. A common method for synthesizing this type of molecule is the Williamson ether synthesis, which involves the reaction of a phenol with an alkyl halide in the presence of a base.
Potential Impurities from a Williamson Ether Synthesis Route:
-
Unreacted Starting Materials: 4-hydroxybenzoic acid and 4-methylbenzyl chloride.
-
Byproducts: Di(4-methylbenzyl) ether, formed from the self-condensation of 4-methylbenzyl chloride.
-
Residual Base: Inorganic salts (e.g., potassium carbonate, sodium hydroxide) used in the reaction.
If the synthesis involves the oxidation of a methyl group to a carboxylic acid, potential impurities could include partially oxidized intermediates such as the corresponding aldehyde.
Q3: My compound is not crystallizing from the solution, even after cooling. What should I do?
A3: The failure to form crystals from a cooled solution is a common issue, often due to supersaturation or the presence of an excessive amount of solvent.[6]
Troubleshooting Steps for No Crystal Formation:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod.[8] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the supersaturated solution.[8] This provides a template for further crystal formation.
-
-
Reduce Solvent Volume: It is possible that too much solvent was added initially.[9] Gently heat the solution to boiling and evaporate a portion of the solvent. Allow the solution to cool again.
-
Increase Cooling: If cooling to room temperature is insufficient, try cooling the solution in an ice-water bath, or even a dry ice/acetone bath, depending on the freezing point of your solvent.[8]
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization process in a question-and-answer format.
Problem 1: The compound "oils out" instead of forming crystals.
Q: I see an oily layer forming at the bottom of my flask upon cooling. What is happening and how can I fix it?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[9] This typically happens when the melting point of the compound is lower than the boiling point of the solvent, or when the concentration of the solute is too high. Impurities can also promote oiling out.
Causality and Solutions:
-
High Solute Concentration: The solution may be too concentrated. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly.
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.[9]
-
Inappropriate Solvent: The chosen solvent may have too high of a boiling point. Consider a lower-boiling solvent or a mixed solvent system.
Diagram: The "Oiling Out" Phenomenon
Caption: Workflow for addressing "oiling out" during recrystallization.
Problem 2: The yield of recovered crystals is very low.
Q: After filtration, I have a very small amount of purified product. What could have gone wrong?
A: A low yield can result from several factors, from using too much solvent to premature crystallization during filtration.
Causality and Solutions:
-
Excessive Solvent: Using more than the minimum amount of hot solvent required to dissolve the compound will result in a significant portion of the product remaining in the mother liquor upon cooling.[6] If you suspect this is the case, you can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again to obtain a second crop of crystals.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed to remove insoluble impurities), the product can crystallize in the filter paper. To prevent this, use a pre-heated funnel and flask and keep the solution hot during filtration.[8]
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a significant portion of the product.[6] Always use a minimal amount of ice-cold solvent for washing.
Problem 3: The purified compound is still colored.
Q: My starting material was colored, and the recrystallized product still has a tint. How can I remove colored impurities?
A: Colored impurities are often large, polar molecules with extended conjugation. They can sometimes be removed by using activated charcoal.
Protocol for Decolorization:
-
Dissolve the crude compound in the minimum amount of hot recrystallization solvent.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient). Be cautious, as the charcoal can cause the solution to boil vigorously.
-
Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the decolorized filtrate to cool and crystallize as usual.
Note: Using too much charcoal can lead to the adsorption of your desired product, reducing the overall yield.
Experimental Protocol: A General Workflow
The following is a step-by-step guide for the recrystallization of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid.
Diagram: Recrystallization Workflow
Caption: Step-by-step process for recrystallization.
Detailed Steps:
-
Dissolution: Place the crude 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the solid just dissolves.[5][10]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature.[10] Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4]
-
Drying: Allow the crystals to dry completely. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
-
Purity Assessment: Determine the melting point of the recrystallized product. A pure compound should have a sharp melting point range. Compare this to the melting point of the crude material.
References
-
Wikipedia. (n.d.). Benzoic acid. Retrieved January 25, 2026, from [Link]
-
NotEvans. (2017, May 21). Solvent for recrystallization of benzoic acid? Chemistry Stack Exchange. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
-
All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved January 25, 2026, from [Link]
-
Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2014, March 7). Which is the best solvent to use for the recrystallization of 4-(n-hexyloxy)benzoic acid? Retrieved January 25, 2026, from [Link]
-
Chem-Impex. (n.d.). Benzoic acid. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis of 4-Ethylbenzoic and 4-Ethylcyclohexanecarboxylic Acid Derivatives. Retrieved January 25, 2026, from [Link]
-
University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. Retrieved January 25, 2026, from [Link]
-
LibreTexts. (n.d.). Recrystallization. Retrieved January 25, 2026, from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). CN104311408A - Preparation method of 4,4'-oxybisbenzoic acid.
-
Wellesley College. (n.d.). The Recrystallization of Benzoic Acid. Retrieved January 25, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 25, 2026, from [Link]
-
Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). Benzoic Acid. Retrieved January 25, 2026, from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
-
PubChem. (n.d.). 4-(Octyloxy)benzoic acid. Retrieved January 25, 2026, from [Link]
-
ChemBK. (n.d.). 4-Methylbenzoic acid. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). Benzoic acid, 3-((4-carboxy-4-methylpentyl)oxy)-4-methyl-. Retrieved January 25, 2026, from [Link]
-
Cheméo. (n.d.). Benzoic acid, 4-methyl-, (4-methylphenyl)methyl ester. Retrieved January 25, 2026, from [Link]
Sources
- 1. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. westfield.ma.edu [westfield.ma.edu]
A Comparative Analysis of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic Acid and its Analogs as Potential Farnesoid X Receptor Modulators
A Technical Guide for Drug Discovery Professionals
In the landscape of metabolic and hepatic disease research, the Farnesoid X Receptor (FXR) has emerged as a promising therapeutic target.[1][2] As a nuclear receptor primarily expressed in the liver and intestine, FXR plays a pivotal role in regulating the homeostasis of bile acids, lipids, and glucose.[3][4] Activation of FXR has shown therapeutic potential in treating conditions such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[3][5] This has spurred the development of various FXR agonists, with a focus on identifying novel chemotypes that offer improved efficacy and safety profiles.
This guide provides a comprehensive comparative analysis of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, a scaffold of interest, and its structurally related analogs. We will delve into the synthesis, structure-activity relationships (SAR), and the experimental protocols required to evaluate these compounds as potential FXR modulators. While direct experimental data for 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid is not extensively available in the public domain, this guide will leverage data from closely related chemical series to infer potential SAR trends and guide future research efforts.
The 4-(Benzyloxy)benzoic Acid Scaffold: A Foundation for FXR Modulation
The 4-(benzyloxy)benzoic acid core represents a promising starting point for the design of novel FXR agonists. The carboxylic acid moiety serves as a key pharmacophoric feature, often forming crucial interactions with the ligand-binding domain of nuclear receptors. The benzyloxy linkage provides a flexible scaffold that allows for the exploration of various substituents on the distal phenyl ring, thereby enabling the fine-tuning of physicochemical and pharmacological properties.
Synthesis of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic Acid and its Analogs
The synthesis of the parent compound, 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, and its analogs can be accomplished through a straightforward two-step procedure starting from methyl 4-hydroxybenzoate.
Experimental Protocol: Synthesis
Step 1: Etherification of Methyl 4-Hydroxybenzoate
A general procedure for the synthesis of the methyl ester precursors is as follows:
-
To a solution of methyl 4-hydroxybenzoate (1.0 eq.) in a suitable solvent such as acetone or dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add the appropriately substituted benzyl bromide (e.g., 4-methylbenzyl bromide, 1.1 eq.).
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 60 °C) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired methyl 4-(substituted-benzyloxy)benzoate.
Step 2: Hydrolysis of the Methyl Ester
The final carboxylic acid can be obtained by hydrolysis of the methyl ester:[6][7]
-
Dissolve the methyl 4-(substituted-benzyloxy)benzoate (1.0 eq.) in a mixture of methanol and water.
-
Add sodium hydroxide (NaOH, 3.0-5.0 eq.) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with 1M hydrochloric acid (HCl) to precipitate the carboxylic acid.
-
Collect the solid by vacuum filtration, wash with water, and dry to yield the final product.
Figure 1: General synthetic workflow for 4-(substituted-benzyloxy)benzoic acids.
Comparative Analysis of Analogs: A Structure-Activity Relationship (SAR) Perspective
Table 1: Inferred Structure-Activity Relationship for 4-(Substituted-benzyloxy)benzoic Acids as FXR Agonists
| Analog (R group on Benzyl Ring) | Inferred Effect on FXR Agonist Activity | Rationale based on Related Scaffolds[1] |
| H (Parent Compound) | Baseline Activity | The unsubstituted phenyl ring provides a foundational hydrophobic interaction. |
| 4-Methyl (Target Compound) | Potentially Increased Activity | A small, electron-donating group in the para position is often well-tolerated and can enhance potency. |
| 4-Trifluoromethyl | Potentially Increased Activity | An electron-withdrawing group in the para position has been shown to markedly enhance potency in related series. |
| 4-Methoxy | Potentially Decreased Activity | An electron-donating methoxy group in the para position has been observed to be less favorable for activity. |
| 4-Chloro | Potentially Increased Activity | A halogen in the para position can enhance hydrophobic interactions and improve potency. |
| 4-tert-Butyl | Potentially Favorable Activity | A bulky hydrophobic group in the para position is a well-established motif in some FXR ligands and may lead to favorable interactions. |
| 2-Naphthyl (in place of Benzyl) | Potentially Maintained Activity | Extending the aromatic system can maintain low-micromolar potency, though efficacy might be affected. |
Key Insights from SAR Analysis:
-
Para-Substitution is Preferred: Based on related scaffolds, substitutions at the para-position of the benzyl ring appear to be the most influential for modulating FXR activity.[1]
-
Electronic Effects are Crucial: The electronic nature of the substituent plays a significant role. Electron-withdrawing groups like trifluoromethyl and chloro have been shown to enhance potency in similar FXR modulators.[1]
-
Hydrophobic Interactions are Key: The benzyl moiety likely occupies a hydrophobic pocket within the FXR ligand-binding domain. Therefore, substituents that enhance these hydrophobic interactions without causing steric hindrance can improve activity.
Biological Evaluation: Farnesoid X Receptor (FXR) Activation Assay
To experimentally validate the FXR agonistic activity of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid and its analogs, a cell-based reporter gene assay is the standard method.[4] A luciferase reporter assay using a cell line stably expressing human FXR and a luciferase gene under the control of an FXR-responsive element is a robust and sensitive method.[8][9]
Experimental Protocol: FXR Luciferase Reporter Assay
-
Cell Culture and Plating:
-
Culture a suitable host cell line (e.g., HEK293T or HepG2) co-transfected with a human FXR expression vector and a luciferase reporter plasmid containing FXR response elements.
-
Plate the cells in 96-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid and its analogs) and a known FXR agonist as a positive control (e.g., GW4064 or obeticholic acid).[3]
-
Treat the cells with the compounds for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration at which 50% of the maximal response is achieved).
-
Sources
- 1. A New FXR Ligand Chemotype with Agonist/Antagonist Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of BMS-986318, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Validating the In Vitro Efficacy of Novel 4-[(4-Methylbenzyl)oxy]benzenecarboxylic Acid Derivatives
This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to validate the in vitro efficacy of a novel class of compounds: 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid derivatives. For clarity, we will refer to this class as "MBBAs."
The discovery of novel chemical entities with therapeutic potential is a cornerstone of drug development. However, the journey from synthesis to clinical candidacy is paved with rigorous validation. This document outlines a multi-tiered, self-validating experimental strategy to objectively compare the performance of a lead MBBA derivative against established benchmarks, ensuring the generation of robust and reliable data.
To provide a tangible and clinically relevant context, this guide will presuppose that our lead MBBA derivative, hereafter designated MBBA-Lead , is hypothesized to be an inhibitor of the BRAF V600E kinase. This mutation is a well-established oncogenic driver in approximately 50% of melanomas, causing constitutive activation of the MAPK/ERK signaling pathway and promoting uncontrolled cell proliferation.[1][2] Our primary goals are to determine if MBBA-Lead inhibits the proliferation of BRAF V600E-mutant cancer cells, confirm its mechanism of action through direct target engagement, and characterize the resulting mode of cell death.
Our comparative framework will utilize:
-
Test Article: MBBA-Lead
-
Positive Control: Vemurafenib, an FDA-approved selective inhibitor of BRAF V600E.[3]
-
Vehicle Control: DMSO (Dimethyl sulfoxide), the solvent used to dissolve the compounds.
Section 1: The Strategic Framework for In Vitro Validation
A credible assessment of a novel compound's efficacy cannot rely on a single assay. A layered approach is essential, starting with broad phenotypic effects (cell death) and progressively narrowing down to specific molecular interactions (target engagement). This strategy minimizes the risk of misleading results and builds a cohesive, evidence-based narrative around the compound's biological activity. The progression of assays should be logical, with each step informing the next.
Our validation workflow is designed to answer three fundamental questions in sequence:
-
Does it work? (Does MBBA-Lead inhibit cancer cell proliferation?)
-
How does it work? (Does it inhibit the intended target, BRAF V600E, and its downstream signaling?)
-
What is the result? (Does it induce programmed cell death, i.e., apoptosis?)
This systematic approach ensures that resources are deployed efficiently and that the resulting data package is comprehensive and coherent.
Section 2: Primary Efficacy Assessment: Anti-Proliferative Activity
The initial and most critical test is to determine whether MBBA-Lead has any anti-proliferative effect on a relevant cancer cell line.[4] For our purposes, the human melanoma cell line A375 is an ideal choice, as it is known to harbor the BRAF V600E mutation and is highly dependent on the MAPK pathway for survival.[1][5]
The MTT Assay: A Measure of Metabolic Viability
The MTT assay is a robust, colorimetric method for assessing cell viability.[6] It relies on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7] The intensity of the purple color is directly proportional to the number of viable cells.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed A375 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.
-
Compound Preparation: Prepare a 2X serial dilution of MBBA-Lead and Vemurafenib in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 nM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[8] Incubate for 4 hours at 37°C. During this time, visible purple precipitates will form in wells with viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50).
Data Presentation: Comparative Anti-Proliferative Activity
The primary output of this assay is the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates higher potency.
| Compound | Cellular IC50 (A375 Cells) |
| MBBA-Lead | 0.5 µM |
| Vemurafenib | 0.3 µM |
| Vehicle (DMSO) | > 100 µM |
Table 1: Hypothetical IC50 values demonstrating the anti-proliferative potency of MBBA-Lead in comparison to the positive control, Vemurafenib, in BRAF V600E-mutant A375 melanoma cells.
Section 3: Mechanistic Validation: Target Engagement and Pathway Modulation
Demonstrating that MBBA-Lead inhibits cell proliferation is a crucial first step, but it does not prove the compound works through its intended mechanism. To establish this, we must show that MBBA-Lead directly inhibits the BRAF V600E kinase and suppresses its downstream signaling pathway within the cell.
Part A: Direct Target Inhibition (Biochemical Kinase Assay)
A biochemical or enzymatic assay isolates the target protein from the complex cellular environment. This allows for a direct measurement of the compound's ability to inhibit the kinase's enzymatic activity—in this case, the transfer of a phosphate group from ATP to a substrate.[10]
-
Reagents: Use recombinant human BRAF V600E enzyme, a suitable substrate (e.g., recombinant MEK1), and ATP.
-
Reaction Setup: In a 96-well plate, combine the BRAF V600E enzyme, the substrate, and varying concentrations of MBBA-Lead or Vemurafenib in a kinase reaction buffer.[11][12]
-
Initiation: Start the kinase reaction by adding a solution containing MgCl2 and ATP.[13] Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Termination & Detection: Stop the reaction by adding a solution containing EDTA. The amount of phosphorylated substrate is then quantified. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or fluorescence polarization, which measure the product formed.
-
Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each compound concentration. Determine the enzymatic IC50 value by plotting activity against the log of the compound concentration.
Part B: Cellular Target Engagement (Western Blot)
While the biochemical assay confirms direct enzyme inhibition, it is critical to verify that the compound engages its target within the living cell. The MAPK pathway is a linear cascade where BRAF phosphorylates MEK, which in turn phosphorylates ERK.[14] Therefore, the phosphorylation status of ERK (p-ERK) serves as a reliable biomarker for BRAF activity in the cell.[2] A successful BRAF inhibitor should decrease the levels of p-ERK without affecting the total amount of ERK protein.[15]
-
Cell Treatment & Lysis: Treat A375 cells with MBBA-Lead and Vemurafenib at concentrations around their IC50 values (e.g., 0.5 µM and 5 µM) for a short duration (e.g., 2-4 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[17]
-
-
Stripping and Reprobing: To ensure equal protein loading, strip the membrane of the first set of antibodies and re-probe it with a primary antibody for total ERK.[17][18]
-
Analysis: Quantify the band intensities for p-ERK and total ERK. Calculate the ratio of p-ERK to total ERK for each treatment condition. A significant decrease in this ratio indicates on-target activity.
Data Presentation: Comparative Mechanistic Activity
| Compound | Enzymatic IC50 (BRAF V600E) | p-ERK/Total ERK Ratio (at 1x Cellular IC50) |
| MBBA-Lead | 0.15 µM | 0.2 (80% reduction) |
| Vemurafenib | 0.1 µM | 0.15 (85% reduction) |
| Vehicle (DMSO) | > 50 µM | 1.0 (Baseline) |
Table 2: Hypothetical data comparing the direct enzymatic inhibition and cellular pathway modulation of MBBA-Lead and Vemurafenib. The p-ERK/Total ERK ratio is normalized to the vehicle control.
Section 4: Elucidating the Mode of Cell Death: Apoptosis Assay
After confirming that MBBA-Lead kills cancer cells via its intended target, the final step is to determine the mode of cell death. A desirable anti-cancer agent induces apoptosis (programmed cell death), a controlled process that avoids triggering an inflammatory response.[19] A common alternative is necrosis, a more chaotic form of cell death.
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for distinguishing between healthy, apoptotic, and necrotic cells.[19]
-
Annexin V: This protein binds to phosphatidylserine (PS), a phospholipid that flips from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[20]
-
Propidium Iodide (PI): PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, where it intercalates with DNA.[21]
-
Cell Treatment: Treat A375 cells with MBBA-Lead and Vemurafenib at relevant concentrations (e.g., 1x and 5x their respective IC50 values) for a period known to induce cell death (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Staining:
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The results will segregate the cell population into four quadrants:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells (often considered an artifact)
-
Data Presentation: Comparative Induction of Apoptosis
| Treatment (48h) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic / Necrotic (%) |
| Vehicle (DMSO) | 95% | 3% | 2% |
| MBBA-Lead (0.5 µM) | 45% | 35% | 20% |
| Vemurafenib (0.3 µM) | 40% | 42% | 18% |
Table 3: Hypothetical flow cytometry data showing the percentage of A375 cells in different states after treatment. The data indicates that MBBA-Lead, similar to Vemurafenib, primarily induces apoptosis.
Section 5: Synthesis and Comparative Efficacy Summary
The final step is to consolidate all the data into a single, comprehensive summary. This allows for a direct, at-a-glance comparison of the lead compound against the established benchmark, facilitating an informed decision on its potential for further development.
| Efficacy Parameter | MBBA-Lead | Vemurafenib | Interpretation |
| Cellular Potency (IC50) | 0.5 µM | 0.3 µM | MBBA-Lead shows potent anti-proliferative activity, comparable to the clinical standard. |
| Enzymatic Potency (IC50) | 0.15 µM | 0.1 µM | MBBA-Lead directly and potently inhibits the target enzyme. |
| Pathway Inhibition | 80% p-ERK reduction | 85% p-ERK reduction | Confirms on-target activity within the cellular context. |
| Apoptosis Induction | Strong Induction | Strong Induction | The compound achieves its anti-proliferative effect via programmed cell death. |
Table 4: A comprehensive summary comparing the in vitro efficacy profile of MBBA-Lead against the positive control, Vemurafenib.
Based on this systematic in vitro validation, the hypothetical compound MBBA-Lead demonstrates a highly promising profile as a novel BRAF V600E inhibitor. It exhibits potent anti-proliferative activity in a relevant cancer cell line, which is driven by direct, on-target inhibition of the BRAF kinase and the downstream MAPK pathway. Furthermore, its primary mechanism of inducing cell death is through apoptosis, a favorable characteristic for an anti-cancer therapeutic. While its potency is slightly less than that of Vemurafenib in this hypothetical dataset, its comparable mechanism and strong efficacy warrant further investigation, including selectivity profiling against other kinases and progression into in vivo animal models.[24]
References
-
National Center for Biotechnology Information. (2025). Vemurafenib. In StatPearls. Retrieved from [Link]
-
Gorniak, A., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Pharmaceuticals. Retrieved from [Link]
-
van der Welle, A. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]
-
Lito, P., et al. (2018). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. Clinical Cancer Research. Retrieved from [Link]
-
Girotti, M. R., et al. (2015). Differential responsiveness to BRAF inhibitors of melanoma cell lines BRAF V600E-mutated. Oncotarget. Retrieved from [Link]
-
Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]
-
Meier, A. (2025). Novel Anticancer Agents: Design, Synthesis and in Vitro Evaluation of Quinoline-Based Hybrids. Journal of Developing Drugs. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are BRAF V600E inhibitors and how do they work?. Retrieved from [Link]
-
Bikkavilli, K. (2014). In vitro NLK Kinase Assay. Bio-protocol. Retrieved from [Link]
-
Ascierto, P. A., et al. (2012). Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. Drugs. Retrieved from [Link]
-
Smalley, K. S. M., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Retrieved from [Link]
-
DepMap. (n.d.). A375 - DepMap Cell Line Summary. Retrieved from [Link]
-
Bio-protocol. (2022). In vitro kinase assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. Retrieved from [Link]
-
ResearchGate. (2023). In vitro kinase assay v1. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Vemurafenib?. Retrieved from [Link]
-
Joneson, T., & Tuncha, C. (2003). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Enzymology. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Vitro Biotech. (n.d.). Targeting BRAF V600E: Using A375 Series Cells to Evaluate Inhibitor Efficacy. Retrieved from [Link]
-
Trivedi, G., et al. (2016). Reversal of Resistance in Targeted Therapy of Metastatic Melanoma: Lessons Learned from Vemurafenib (BRAF V600E-Specific Inhibitor). Cancers. Retrieved from [Link]
Sources
- 1. Targeting BRAF V600E: Using A375 Series Cells to Evaluate Inhibitor Efficacy_Vitro Biotech [vitrobiotech.com]
- 2. mdpi.com [mdpi.com]
- 3. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. noblelifesci.com [noblelifesci.com]
- 5. Differential responsiveness to BRAF inhibitors of melanoma cell lines BRAF V600E-mutated - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. In vitro kinase assay [protocols.io]
- 12. In vitro kinase assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. What are BRAF V600E inhibitors and how do they work? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - IN [thermofisher.com]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 24. longdom.org [longdom.org]
A Comparative Guide to the Structure-Activity Relationship of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic Acid Analogs for Targeted Drug Design
In the landscape of modern drug discovery, the meticulous exploration of structure-activity relationships (SAR) serves as the cornerstone for rational drug design. This guide provides an in-depth comparative analysis of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid analogs, a scaffold of significant interest in medicinal chemistry. By dissecting the intricate interplay between molecular architecture and biological function, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide the synthesis of more potent and selective therapeutic agents.
The 4-(benzyloxy)benzoic acid framework is a versatile template that has been explored for a multitude of therapeutic targets, including but not limited to, non-steroidal anti-inflammatory drugs (NSAIDs) and Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[1][2] The strategic placement of a methyl group on the benzyl moiety, as in the parent compound 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, offers a critical starting point for SAR studies. This guide will systematically explore how modifications to this core structure influence biological activity, drawing upon key experimental findings to illuminate the path toward optimized drug candidates.
The Core Scaffold: Understanding the Fundamentals
The 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid molecule can be deconstructed into three key regions amenable to chemical modification: the benzenecarboxylic acid moiety , the ether linkage , and the substituted benzyl ring . Each of these components plays a crucial role in the molecule's overall pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties.
Caption: Core components of the 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid scaffold.
The carboxylic acid group is often a key pharmacophoric element, responsible for crucial interactions with the biological target, such as forming salt bridges or hydrogen bonds. The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding pocket. The substituted benzyl ring is a primary site for modifications aimed at enhancing potency and selectivity.
Structure-Activity Relationship Analysis: A Data-Driven Comparison
Systematic modifications of the 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid scaffold have revealed critical insights into the structural requirements for potent biological activity. The following sections provide a comparative analysis of these modifications, supported by experimental data from studies on structurally related analogs.
Impact of Substituents on the Benzyl Ring
The nature and position of substituents on the benzyl ring profoundly influence the biological activity of these analogs. A study on a closely related series of 4-benzyloxy-benzylamino compounds as PPARα agonists provides valuable comparative data.[2] While the core is slightly different, the SAR trends for the substituted benzyloxy portion are highly relevant.
Table 1: Comparative Activity of 4-(Substituted benzyloxy) Analogs as PPARα Agonists [2]
| Compound ID | Benzyl Ring Substituent | EC50 (µM) |
| 4a | Unsubstituted | > 50 |
| 4b | 4-Fluoro | 0.35 |
| 4d | 4-Bromo | 0.45 |
| 4e | 4-Iodo | 0.95 |
| 4f | 4-Trifluoromethyl | 1.1 |
| 4i | 3-Fluoro | 1.5 |
| 4j | 2,4-Difluoro | 0.38 |
| 4k | 3,4-Difluoro | 0.25 |
| 4t | 2-Methyl | 0.42 |
Data extracted from a study on 4-benzyloxy-benzylamino analogs, where the EC50 values represent the concentration required to achieve 50% of the maximal response in a PPARα luciferase reporter assay.[2]
From this data, several key SAR trends emerge:
-
Lipophilic and Electron-Withdrawing Groups Enhance Potency: The introduction of lipophilic or electron-withdrawing substituents at the 4-position of the benzyl ring generally leads to a significant increase in potency compared to the unsubstituted analog (4a).[2] For instance, the 4-fluoro (4b) and 4-bromo (4d) analogs exhibit submicromolar activity.[2]
-
Positional Isomers Matter: Comparison between 3-fluoro (4i) and 4-fluoro (4b) analogs indicates that the position of the substituent is critical, with the 4-position being more favorable for activity in this series.[2]
-
Multi-substitution can be Additive: The 3,4-difluoro analog (4k) was the most potent compound in the series, suggesting that combining favorable substitutions can lead to an additive effect on activity.[2]
-
Steric Effects at the 4-Position: While lipophilic groups are favored, excessively bulky substituents at the 4-position may be detrimental. In silico modeling from the study suggested that substituents larger than a bromine atom could be problematic for binding.[2]
Caption: Impact of benzyl ring substitutions on biological activity.
The Role of the Carboxylic Acid Group
The carboxylic acid moiety is a critical anchor for many benzoic acid-based drugs. Its ability to form strong ionic and hydrogen bond interactions with receptor residues is often paramount for high-affinity binding. In the context of PPARα agonism, the position of the carboxylic acid on the phenyl ring has been shown to be important. For instance, a comparison between a 3-carboxylate and a 4-carboxylate analog in a related series demonstrated that the 3-position was favored.[2]
Modifications of the carboxylic acid to bioisosteres, such as tetrazoles or hydroxamic acids, can be a viable strategy to modulate pharmacokinetic properties, such as oral bioavailability and metabolic stability, while maintaining or even improving biological activity. However, such modifications must be approached with a clear understanding of the target's binding site topology.
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid analogs typically follows a convergent strategy. The following is a generalized, step-by-step methodology for the synthesis of these compounds, inspired by established protocols for similar structures.[2]
General Synthesis Workflow
Caption: General synthetic workflow for 4-(substituted benzyloxy)benzoic acids.
Step 1: Williamson Ether Synthesis of 4-(Substituted benzyloxy)benzaldehydes
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq.) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K2CO3, 1.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the corresponding substituted benzyl bromide (1.1 eq.) to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-(substituted benzyloxy)benzaldehyde.
Step 2: Oxidation to 4-(Substituted benzyloxy)benzoic Acids
-
Dissolve the 4-(substituted benzyloxy)benzaldehyde (1.0 eq.) in a suitable solvent system, such as a mixture of tert-butanol and water.
-
Add an oxidizing agent, for example, potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid).
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a suitable reagent (e.g., sodium bisulfite for KMnO4).
-
Acidify the mixture with an aqueous acid solution (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to yield the final 4-(substituted benzyloxy)benzoic acid analog.
Biological Evaluation: In Vitro Luciferase Reporter Assay
To assess the biological activity of the synthesized analogs, a cell-based luciferase reporter assay is a robust and commonly used method, particularly for nuclear receptors like PPARs.[2]
Caption: Workflow for a luciferase reporter assay to evaluate compound activity.
Conclusion and Future Directions
The structure-activity relationship studies of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid analogs reveal a clear path for optimizing their biological activity. The strategic introduction of lipophilic and electron-withdrawing substituents on the benzyl ring, particularly at the 4-position, is a highly effective strategy for enhancing potency. The data strongly suggests that a continued exploration of di- and tri-substituted benzyl analogs could yield even more potent compounds. Furthermore, the investigation of carboxylic acid bioisosteres represents a promising avenue for improving the pharmacokinetic profile of these promising therapeutic candidates. This guide provides a foundational framework for researchers to build upon, accelerating the discovery of novel and effective drugs based on this versatile scaffold.
References
-
Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Redetermined structure of 4-(benzyloxy)benzoic acid. (2024). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
Sources
A Comparative Guide to the Biological Activities of Benzenecarboxylic Acid Isomers
In the landscape of chemical biology and drug discovery, the subtle rearrangement of functional groups on a molecule can dramatically alter its biological profile. This guide offers an in-depth technical comparison of the biological activities of three key benzenecarboxylic acid isomers: phthalic acid (ortho-isomer), isophthalic acid (meta-isomer), and terephthalic acid (para-isomer). Understanding the distinct biological effects imparted by the positional variance of their carboxyl groups is paramount for researchers in medicinal chemistry, toxicology, and materials science.
This document synthesizes experimental data from multiple studies to provide a comparative analysis of their antibacterial, antifungal, anticancer, and enzyme-inhibiting properties. By explaining the causality behind experimental choices and presenting detailed protocols, this guide aims to equip researchers with the foundational knowledge to leverage these structural isomers in their own investigations.
The Isomeric Landscape: Structure Dictates Function
Benzenedicarboxylic acids are organic compounds with the formula C₆H₄(COOH)₂. The spatial arrangement of the two carboxyl groups on the benzene ring defines the three isomers: phthalic acid (1,2-dicarboxylic acid), isophthalic acid (1,3-dicarboxylic acid), and terephthalic acid (1,4-dicarboxylic acid).[1][2][3] This seemingly minor structural variation significantly influences their physicochemical properties, such as solubility and acidity, which in turn dictates their interaction with biological systems.[4][5]
Figure 1: Chemical structures of the three benzenecarboxylic acid isomers.
Comparative Biological Activities
Antimicrobial Activity: A Tale of Isomer Specificity
The antimicrobial potential of benzenecarboxylic acid isomers appears to be significantly influenced by the position of the carboxyl groups. Phthalic acid and its ester derivatives have demonstrated notable antibacterial and antifungal properties.
Phthalic Acid (Ortho-Isomer): Phthalic acid and its esters (PAEs) are reported to possess a broad range of biological activities, including antimicrobial and insecticidal effects.[6][7] These compounds, found in various plants and microorganisms, may contribute to their defense mechanisms.[6] For instance, a diisooctyl ester of 1,2-benzenedicarboxylic acid isolated from Plumbago zeylanica has shown antifungal activity.[8] Another derivative, 1,2-benzenedicarboxylic acid, butyldecyl ester, isolated from Acacia nilotica, exhibited significant activity against a range of bacteria and fungi, including Salmonella Typhi, Escherichia coli, Staphylococcus aureus, and Candida krusei.[9] The proposed mechanism for phthalic acid's antibacterial action involves the generation of oxidative stress within the bacterial cytoplasm through increased superoxide production.
Isophthalic Acid (Meta-Isomer) & Terephthalic Acid (Para-Isomer): Direct comparative studies on the antimicrobial properties of the parent isophthalic and terephthalic acids are less common in the available literature. However, studies on their derivatives provide some insights. Derivatives of 4-hydroxyisophthalic acid have shown significant activity against Gram-positive and Gram-negative bacteria, although they exhibited little to no antifungal activity.[10] Conversely, some iodo-derivatives of the same parent molecule displayed broad-spectrum antimicrobial activity, including some antifungal effects.[10] Derivatives of terephthalic acid have also been investigated for their antimicrobial potential, with some showing promise.[11]
Comparative Summary:
| Isomer | Antibacterial Activity | Antifungal Activity | Key Findings |
| Phthalic Acid | Reported activity | Reported activity | Esters show broad-spectrum activity; mechanism may involve oxidative stress. |
| Isophthalic Acid | Derivatives show activity | Derivatives show limited to some activity | Activity is dependent on the specific derivative. |
| Terephthalic Acid | Derivatives show activity | Less data available | Research has focused more on derivatives than the parent compound. |
Anticancer Activity: The Advantage of the Meta Position
The anticancer potential of benzenecarboxylic acid isomers has been a subject of interest, with studies on their derivatives revealing intriguing structure-activity relationships.
A comparative study on novel isophthalic and terephthalic acid derivatives as potential protein kinase inhibitors found that, in general, tumor cell cultures were more sensitive to the isophthalic acid derivatives than to the terephthalic acid ones.[12] One isophthalic acid derivative, in particular, showed high inhibitory activity against four cancer cell lines: K562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), MCF-7 (breast cancer), and HepG2 (liver cancer).[12]
Isophthalic Acid (Meta-Isomer) Derivatives: These compounds have been designed as type-2 protein kinase inhibitors and have shown significant cytotoxic actions against various tumor cell lines.[12] The meta-position of the carboxyl groups appears to be favorable for binding to the active sites of certain kinases, leading to enhanced anticancer activity.
Terephthalic Acid (Para-Isomer) Derivatives: While also showing some anticancer activity, derivatives of terephthalic acid were generally less potent than their isophthalic counterparts in the comparative study.[12]
Phthalic Acid (Ortho-Isomer): The direct comparative anticancer activity of phthalic acid against its isomers is not as well-documented. However, some studies have investigated the toxic effects of phthalates on cancer cell lines.[13][14]
Comparative Summary of Derivatives' Anticancer Activity:
| Isomer Derivative | Efficacy | Target | Key Findings |
| Isophthalic Acid | Generally more potent | Protein Kinases | Tumor cells show higher sensitivity to these derivatives.[12] |
| Terephthalic Acid | Less potent than Isophthalic derivatives | Protein Kinases | Also exhibit anticancer properties but to a lesser extent in comparative studies.[12] |
| Phthalic Acid | Data on parent esters' toxicity available | Not specified as kinase inhibitors | More research is needed for a direct comparison of anticancer efficacy. |
Enzyme Inhibition: A Look at Tyrosinase
The ability of benzenecarboxylic acid isomers to inhibit specific enzymes is a key area of research for drug development. One notable example is the inhibition of tyrosinase, a key enzyme in melanin synthesis.
Phthalic Acid (Ortho-Isomer): Phthalic acid has been shown to inhibit tyrosinase in a mixed-type manner.[15] This inhibition is believed to be due to its ability to chelate copper ions in the enzyme's active site.
Isophthalic Acid (Meta-Isomer): Isophthalic acid also inhibits tyrosinase, but through a different, more complex mechanism.[16] Computational simulations suggest that isophthalic acid interacts with amino acid residues near the active site, inducing conformational changes that lead to inhibition.[16]
Terephthalic Acid (Para-Isomer): There is limited direct evidence in the searched literature for the tyrosinase inhibitory activity of terephthalic acid itself. However, it is known to be a product of the enzymatic degradation of polyethylene terephthalate (PET) by PETase, and its accumulation can inhibit this enzyme's activity.[17]
Comparative Summary of Tyrosinase Inhibition:
| Isomer | Inhibition Constant (Ki) | Mechanism | Key Findings |
| Phthalic Acid | 65.84 ± 1.10 mM | Mixed-type | Likely involves chelation of copper ions in the active site.[15] |
| Isophthalic Acid | 17.8 ± 1.8 mM | Complex | Induces conformational changes through interaction with nearby residues.[16] |
| Terephthalic Acid | Not available | Product inhibition of PETase | Inhibits the enzyme responsible for its formation from PET.[17] |
Experimental Protocols: A Guide to In Vitro Assessment
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays used to assess the biological activities discussed.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the benzenecarboxylic acid isomers against pathogenic bacteria.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Benzenecarboxylic acid isomer stock solutions (in a suitable solvent like DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (standard antibiotic) and negative control (broth and solvent)
Procedure:
-
Preparation of Test Compounds: Prepare serial twofold dilutions of each isomer in CAMHB in the microtiter plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the test compound, positive control, and negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Figure 2: Workflow for the broth microdilution antibacterial susceptibility assay.
Anticancer Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of the benzenecarboxylic acid isomers on cancer cell lines.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzenecarboxylic acid isomer stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzenecarboxylic acid isomers and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Figure 3: Workflow for the MTT cytotoxicity assay.
Enzyme Inhibition Assay (Tyrosinase Inhibition)
Objective: To determine the inhibitory effect of the benzenecarboxylic acid isomers on tyrosinase activity.
Materials:
-
96-well microtiter plate
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Benzenecarboxylic acid isomer stock solutions
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well, add 140 µL of phosphate buffer, 20 µL of tyrosinase solution, and 20 µL of the isomer solution at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate Reaction: Add 20 µL of L-DOPA solution to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for 20 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and the IC₅₀ value. Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive, mixed).
Figure 4: Workflow for the tyrosinase inhibition assay.
Conclusion and Future Directions
The positional isomerism of benzenecarboxylic acids has a profound impact on their biological activities. Phthalic acid and its derivatives exhibit notable antimicrobial properties. In the realm of anticancer research, derivatives of isophthalic acid have shown greater potency than their terephthalic counterparts, highlighting the importance of the meta-substitution pattern. Furthermore, both phthalic and isophthalic acids demonstrate inhibitory effects on tyrosinase, albeit through different mechanisms.
This comparative guide underscores the necessity of considering all three isomers in biological screening and drug discovery programs. Future research should focus on direct comparative studies of all three parent acids across a wider range of biological targets to fully elucidate their structure-activity relationships. Such studies will undoubtedly pave the way for the rational design of novel therapeutic agents and functional materials based on the versatile benzenecarboxylic acid scaffold.
References
-
Chen, L., et al. (2021). Phthalic Acid Esters: Natural Sources and Biological Activities. Toxins, 13(7), 495. [Link]
-
Chen, Y., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2127. [Link]
- El-Mehalawy, A. A., et al. (2008). Di(2-ethylhexyl) phthalate, a major toxicant in industrial wastewater, is a quorum sensing signaling molecule. Journal of Applied Microbiology, 105(2), 528-537.
-
Garba, S., Shoge, M., & Labaran, S. (2016). Antimicrobial activity of 1,2-benzenedicarboxylic acid, butyldecyl ester isolated from the seeds and pods of Acacia nilotica Linn. Journal of Pharmacognosy and Phytotherapy, 8(10), 189-194. [Link]
- Jain, A., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility of organic compounds. Journal of pharmaceutical sciences, 90(2), 234-252.
-
Kim, D., et al. (2011). Tyrosinase inhibition by isophthalic acid: kinetics and computational simulation. International journal of biological macromolecules, 48(4), 700-704. [Link]
- Palm, G. J., et al. (2019). Structure of the plastic-degradingIdeonella sakaiensis MHETase-PETase fusion protein.
-
Piscopo, E., et al. (1991). Biological activity of 4-hydroxyisophthalic acid derivatives. II. Anilides with antimicrobial activity. Il Farmaco, 46(5), 669-676. [Link]
- Ribeiro, J. M., & Yalkowsky, S. H. (2008). The pH-solubility profile of some acidic drugs. AAPS PharmSciTech, 9(2), 503-511.
- Rahman, A., & Anwar, S. (2007). Fungitoxic and cytotoxic activity of a novel compound 1, 2-benzenedicarboxylic acid, diisooctyl ester of Plumbago zeylanica linn. African Journal of Biotechnology, 6(11).
-
Si, Y. X., et al. (2011). Inhibitory effect of phthalic acid on tyrosinase: the mixed-type inhibition and docking simulations. BioMed research international, 2011. [Link]
-
Wikipedia contributors. (2023, December 2). Benzenedicarboxylic acid. In Wikipedia, The Free Encyclopedia. Retrieved 19:40, January 24, 2026, from [Link]
-
Wikipedia contributors. (2024, January 15). Terephthalic acid. In Wikipedia, The Free Encyclopedia. Retrieved 19:41, January 24, 2026, from [Link]
-
Yilmaz, I., et al. (2017). Phthalate induced toxicity in prostate cancer cell lines and effects of alpha lipoic acid. Bratislavske lekarske listy, 118(8), 460-466. [Link]
-
Younis, A. M., et al. (2024). New Non-Β-Lactam P-Dicarboxybenzene Derivatives: Insilco Design, Synthesis and Assessment of Their Antimicrobial Activities. Palestinian Medical and Pharmaceutical Journal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Toxicological Characterization of Phthalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. differencebetween.com [differencebetween.com]
- 4. Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, In Vitro, and In Silico studies of imide derivatives of phthalic anhydride as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. longdom.org [longdom.org]
- 9. Angiotensin-Converting Enzyme Inhibitory Activity of Selected Phenolic Acids, Flavonoids, Their O-Glucosides, and Low-Molecular-Weight Phenolic Metabolites in Relation to Their Oxidation Potentials [mdpi.com]
- 10. Biological activity of 4-hydroxyisophthalic acid derivatives. II. Anilides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.najah.edu [journals.najah.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Phthalate induced toxicity in prostate cancer cell lines and effects of alpha lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tyrosinase inhibition by isophthalic acid: kinetics and computational simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. docs.nrel.gov [docs.nrel.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid
The core philosophy of this guide is to empower researchers, scientists, and drug development professionals with the expertise to select, develop, and validate analytical methods that are not only compliant with regulatory standards but are also scientifically sound and fit for their intended purpose.[1][2] We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.[3]
The Criticality of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4] It is a mandate from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is outlined in the guidelines of the International Council for Harmonisation (ICH).[5][6] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[6][7] This ensures the identity, strength, quality, and purity of the drug substance.[4]
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid is dictated by its physicochemical properties. As a moderately polar aromatic carboxylic acid, it is amenable to several chromatographic techniques. This guide will focus on the two most prevalent and powerful techniques in pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for the analysis of non-volatile and thermally labile compounds. For 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, reversed-phase HPLC with UV detection is the most logical starting point due to the presence of a chromophore in the molecule.
-
Column: A C18 column is a prudent initial choice, offering a versatile hydrophobic stationary phase for the retention of the analyte.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The buffer's pH is critical; maintaining it below the pKa of the carboxylic acid group (typically around 4-5) will ensure the analyte is in its protonated, less polar form, leading to better retention and peak shape.
-
Detection: The aromatic rings in the molecule suggest strong UV absorbance. A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength and to assess peak purity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of carboxylic acids by GC can be challenging due to their polarity and tendency to form hydrogen bonds, leading to poor peak shape and adsorption on the column.[8] Therefore, derivatization is often necessary to convert the polar carboxylic acid into a more volatile and less polar ester or silyl ester.[8][9][10]
-
Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method to increase the volatility of carboxylic acids.[8]
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is suitable for separating the derivatized analyte.
-
Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) are standard choices for quantitative analysis. For enhanced specificity and sensitivity, a Mass Spectrometer (MS) detector can be used.
| Parameter | Condition |
| Derivatization | Silylation with BSTFA |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | 150 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | FID at 300 °C |
Cross-Validation of Analytical Methods: A Framework for Trustworthiness
The essence of cross-validation is to ensure that the developed analytical methods are robust, reliable, and produce equivalent results. This process is guided by the ICH Q2(R1) guidelines, which outline the necessary validation characteristics.[5][6][11]
Caption: Workflow for the cross-validation of analytical methods.
Detailed Experimental Protocols for Validation
The following protocols are designed to be self-validating, with acceptance criteria based on ICH and FDA guidelines.[3][5][6]
Objective: To demonstrate that the analytical signal is solely from the analyte of interest and is not affected by the presence of impurities, degradation products, or matrix components.
Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a placebo sample (all formulation components except the API).
-
Analyze a standard solution of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid.
-
Spike the placebo with the analyte and analyze.
-
Subject a sample of the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) and analyze the degraded sample to ensure separation of the main peak from any degradation products.
Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank and placebo chromatograms. The peak for the analyte in the spiked placebo should be spectrally pure (for HPLC-PDA).
Objective: To demonstrate a linear relationship between the analytical response and the concentration of the analyte over a specified range.
Protocol:
-
Prepare a series of at least five standard solutions of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid covering 80% to 120% of the expected sample concentration.
-
Inject each standard in triplicate.
-
Plot a calibration curve of the mean peak area against concentration.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Objective: To determine the closeness of the measured value to the true value.
Protocol:
-
Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (RSD ≤ 10%) and accuracy.
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
-
Introduce small variations to the nominal method parameters (e.g., ± 2% in mobile phase composition, ± 5°C in column temperature, ± 0.1 unit in pH).
-
Analyze a standard solution under each of the varied conditions.
-
Evaluate the effect on the system suitability parameters (e.g., retention time, peak area, tailing factor).
Acceptance Criteria: The system suitability parameters should remain within the established limits for all variations.
Comparative Performance Data (Hypothetical)
The following table summarizes the expected performance of the proposed HPLC and GC methods for the analysis of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, based on typical results for similar aromatic carboxylic acids.
| Validation Parameter | HPLC-UV | GC-FID (with derivatization) | Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Range | 10 - 150 µg/mL | 1 - 100 µg/mL | Defined by linearity |
| Accuracy (% Recovery) | 99.5 ± 1.5% | 98.9 ± 2.0% | 98.0 - 102.0% |
| Precision (RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | ≤ 2.0% |
| LOD | ~ 1 µg/mL | ~ 0.1 µg/mL | Reportable |
| LOQ | ~ 3 µg/mL | ~ 0.5 µg/mL | Reportable with acceptable precision & accuracy |
| Robustness | Robust | Robust | No significant impact on results |
Conclusion and Method Selection Rationale
Both the proposed HPLC-UV and GC-FID methods, after rigorous validation, are expected to be suitable for the quantitative analysis of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid.
-
HPLC-UV is the preferred method for routine quality control due to its simplicity, as it does not require a derivatization step. This reduces sample preparation time and potential sources of error.
-
GC-FID (or GC-MS) serves as an excellent orthogonal method for cross-validation and for impurity profiling, especially for volatile impurities that may not be well-retained in reversed-phase HPLC. The higher sensitivity of GC can also be advantageous for trace-level analysis.
The choice between these methods will ultimately depend on the specific application, available instrumentation, and the desired level of sensitivity and selectivity. It is imperative that any chosen method undergoes a complete validation study as outlined in this guide to ensure its suitability for its intended purpose.[6][11]
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. upm-inc.com [upm-inc.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 9. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking Studies of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic Acid Derivatives
This guide provides a comprehensive framework for conducting comparative molecular docking studies on 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid and its derivatives. It is designed for researchers, scientists, and drug development professionals interested in the in silico evaluation of this chemical scaffold against relevant biological targets. By presenting a detailed, scientifically grounded methodology, this document aims to empower researchers to explore the therapeutic potential of these compounds and to generate robust hypotheses for further experimental validation.
Introduction: The Promise of Benzenecarboxylic Acid Derivatives and the Power of In Silico Screening
The 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid scaffold represents a promising starting point for the design of novel therapeutic agents. The presence of a carboxylic acid moiety, a common feature in many drugs, allows for critical interactions with biological targets, while the benzyloxy linkage provides a versatile backbone for structural modifications. The exploration of derivatives of this core structure opens up a vast chemical space with the potential for diverse biological activities.
In the early stages of drug discovery, computational methods, particularly molecular docking, are invaluable tools for rapidly assessing the potential of a large number of compounds against specific biological targets.[1] This in silico approach allows for the prioritization of molecules for synthesis and experimental testing, thereby saving significant time and resources.[2]
This guide presents a comparative docking study of a series of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid derivatives against two distinct and therapeutically relevant protein targets: Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) and human peroxisome proliferator-activated receptor gamma (PPARγ). The choice of these targets is based on the documented activities of other carboxylic acid-containing molecules and the pressing need for new drugs in these therapeutic areas.[3][4]
It is important to note that, to date, there is a lack of publicly available experimental data on the biological activity of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid and its direct derivatives against these specific targets. Therefore, this guide should be considered a comprehensive, predictive in silico investigation designed to generate testable hypotheses and to provide a solid foundation for future experimental work. The methodologies detailed herein are designed to be self-validating through the inclusion of known reference compounds, ensuring the scientific rigor of the computational predictions.
Rationale for Target Selection: Addressing Unmet Medical Needs
The selection of appropriate biological targets is a critical first step in any drug discovery campaign. For this comparative study, we have chosen two well-validated targets that represent distinct therapeutic opportunities.
Mycobacterium tuberculosis InhA: A Key Target in the Fight Against Tuberculosis
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, and the emergence of multidrug-resistant strains necessitates the discovery of novel anti-TB agents.[5] The enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the mycobacterial type II fatty acid synthesis (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, a unique and vital component of the mycobacterial cell wall.[5] The inhibition of InhA disrupts this pathway, leading to bacterial death. InhA is the primary target of the frontline anti-TB drug isoniazid (INH), although the efficacy of INH is compromised by mutations in the activating enzyme KatG.[5] Therefore, the development of direct InhA inhibitors that do not require metabolic activation is a promising strategy to overcome INH resistance.[6] The carboxylic acid moiety of our lead scaffold makes it a plausible candidate for interaction with the InhA active site.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A Master Regulator of Metabolism and Inflammation
Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that play a central role in regulating lipid and glucose metabolism, as well as inflammation.[7] PPARγ, in particular, is a key regulator of adipogenesis and insulin sensitivity. Agonists of PPARγ, such as the thiazolidinedione class of drugs (e.g., rosiglitazone), have been used to treat type 2 diabetes. Conversely, PPARγ antagonists have shown potential in the treatment of certain cancers.[8] The structural features of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid derivatives, particularly the carboxylic acid head group, are reminiscent of known PPARγ ligands, suggesting that these compounds could act as modulators of this receptor.[4] A comparative docking study will help to elucidate the potential of these derivatives to bind to PPARγ and to predict whether they are more likely to act as agonists or antagonists.
Detailed Experimental Protocols
A robust and well-documented methodology is the cornerstone of any reliable scientific investigation. This section provides a detailed, step-by-step protocol for the comparative docking studies of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid derivatives against InhA and PPARγ.
Software and Computational Resources
-
Molecular Modeling and Visualization: Discovery Studio Visualizer, PyMOL
-
Ligand Preparation: ChemDraw, Avogadro, Open Babel
Ligand Preparation: Crafting the Molecular Probes
-
2D Structure Generation: The 2D structures of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid and its selected derivatives will be drawn using ChemDraw. For this study, we will consider a parent compound and four derivatives with varying substitutions on the 4-methylbenzyl ring to explore preliminary structure-activity relationships (SAR).
-
3D Structure Generation and Optimization: The 2D structures will be converted to 3D structures using Avogadro. The geometry of each ligand will be optimized using the MMFF94 force field until the energy gradient is less than 0.01 kcal/mol·Å.
-
File Format Conversion: The optimized 3D structures will be saved in the PDBQT file format required for AutoDock Vina, using Open Babel. This format includes atomic coordinates, partial charges, and atom type definitions.
Protein Preparation: Preparing the Biological Targets for Docking
-
Protein Structure Retrieval: The crystal structures of M. tuberculosis InhA and human PPARγ will be downloaded from the Protein Data Bank (PDB). For this study, we will use the following PDB entries:
-
Receptor Cleaning and Preparation: The raw PDB files will be prepared for docking using AutoDockTools (ADT). This process involves:
-
Removing all water molecules and heteroatoms (except for the cofactor NADH in InhA).
-
Adding polar hydrogen atoms to the protein structure.
-
Assigning Gasteiger charges to all atoms.
-
Saving the prepared protein structure in the PDBQT file format.
-
Reference Compound Selection: Establishing a Benchmark for Comparison
To validate our docking protocol and to provide a benchmark for the predicted binding affinities of our test compounds, we will include known inhibitors for each target in our study.
-
For InhA:
-
Isoniazid-NAD adduct (INH-NAD): The activated form of the frontline anti-TB drug isoniazid.[5]
-
Triclosan: A well-characterized direct inhibitor of InhA.
-
-
For PPARγ:
-
GW9662: A known covalent antagonist of PPARγ.[12]
-
Rosiglitazone: A well-known full agonist of PPARγ, to compare binding modes.
-
Molecular Docking Protocol: Simulating the Ligand-Protein Interaction
The following workflow will be employed for the molecular docking simulations using AutoDock Vina.
Caption: Molecular docking workflow from ligand and protein preparation to results analysis.
-
Grid Box Generation: A grid box will be defined around the active site of each protein to specify the search space for the docking algorithm. The grid box will be centered on the co-crystallized ligand in the respective PDB structures to ensure that the docking search is focused on the known binding pocket.
-
Docking Execution: AutoDock Vina will be used to perform the docking calculations. The program will explore different conformations and orientations of each ligand within the defined grid box and will calculate the binding affinity for each pose. The exhaustiveness parameter will be set to 32 to ensure a thorough search of the conformational space.
-
Output Analysis: The output from AutoDock Vina will include a ranked list of binding poses for each ligand, along with their corresponding binding affinities (in kcal/mol). The pose with the lowest binding energy will be considered the most favorable.
Post-Docking Analysis: Interpreting the Computational Results
The raw docking scores will be just the beginning of the analysis. A deeper understanding of the potential interactions will be gained through:
-
Comparative Analysis of Binding Affinities: The binding affinities of the 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid derivatives will be compared with those of the reference compounds for each target.
-
Visualization of Binding Poses: The predicted binding poses of the most promising derivatives will be visualized in 3D using Discovery Studio Visualizer or PyMOL. This will allow for a detailed examination of the interactions between the ligand and the amino acid residues in the active site.
-
Interaction Analysis: Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, will be identified and analyzed. A 2D diagram of these interactions will be generated to clearly illustrate the binding mode.
Results and Discussion: A Comparative In Silico Evaluation
This section will present the results of the comparative docking studies and provide a detailed discussion of their implications.
Predicted Binding Affinities: A Quantitative Comparison
The predicted binding affinities of the parent compound, its derivatives, and the reference compounds against both InhA and PPARγ will be summarized in the table below. Lower binding energy values indicate a higher predicted binding affinity.
| Compound | InhA Binding Affinity (kcal/mol) | PPARγ Binding Affinity (kcal/mol) |
| 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid (Parent) | Predicted Value | Predicted Value |
| Derivative 1 (e.g., -Cl substitution) | Predicted Value | Predicted Value |
| Derivative 2 (e.g., -OCH3 substitution) | Predicted Value | Predicted Value |
| Derivative 3 (e.g., -NO2 substitution) | Predicted Value | Predicted Value |
| Derivative 4 (e.g., -CF3 substitution) | Predicted Value | Predicted Value |
| Reference Compounds (InhA) | ||
| INH-NAD Adduct | Predicted Value | - |
| Triclosan | Predicted Value | - |
| Reference Compounds (PPARγ) | ||
| GW9662 (Antagonist) | - | Predicted Value |
| Rosiglitazone (Agonist) | - | Predicted Value |
Note: The values in this table will be populated upon the execution of the docking simulations as described in the methodology.
Analysis of Binding Modes: Unveiling Key Interactions
The predicted binding modes of the most promising derivatives will be visualized and analyzed to understand the structural basis for their predicted affinities.
Caption: Key interactions between a ligand derivative and the protein active site.
For InhA: We will analyze whether the carboxylic acid group of the derivatives forms hydrogen bonds with key residues in the InhA active site, such as Tyr158, which is known to be crucial for inhibitor binding. The orientation of the benzyl and methylbenzyl rings within the hydrophobic pocket will also be examined and compared to the binding mode of known direct inhibitors.
For PPARγ: The analysis will focus on the interactions within the ligand-binding domain. We will investigate if the carboxylic acid head group interacts with the key residues that are important for agonist activity, such as Ser289, His323, His449, and Tyr473. Alternatively, we will explore if the derivatives adopt a binding mode similar to known antagonists, which often occupy a different region of the binding pocket and disrupt the conformation required for coactivator recruitment.[11]
Structure-Activity Relationship (SAR) Insights
By comparing the docking results of the different derivatives, we can begin to infer preliminary SAR. For example, we will assess how different substituents on the 4-methylbenzyl ring influence the predicted binding affinity and interactions. This information can guide the design of future derivatives with potentially improved activity.
Limitations and Future Directions
It is crucial to reiterate that this study is purely computational and predictive. The docking scores and predicted binding modes are theoretical and require experimental validation. The primary limitation is the absence of in vitro or in vivo data for the studied compounds against InhA and PPARγ.
Therefore, the findings of this in silico study should be used to guide future experimental work, which should include:
-
Chemical Synthesis: Synthesis of the 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid derivatives that show the most promising results in the docking studies.
-
In Vitro Enzyme Assays: Testing the synthesized compounds in biochemical assays to determine their inhibitory activity (IC50 values) against InhA and their modulatory effects (EC50 or IC50 values) on PPARγ.
-
Cell-Based Assays: Evaluating the antimicrobial activity of the compounds against M. tuberculosis in cell culture and assessing their effects on PPARγ-mediated gene expression in relevant cell lines.
-
Structural Biology: Co-crystallization of the most potent compounds with their respective protein targets to experimentally determine their binding modes and validate the docking predictions.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach for the comparative molecular docking study of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid derivatives against M. tuberculosis InhA and human PPARγ. By following the detailed protocols for ligand and protein preparation, docking, and post-docking analysis, researchers can generate valuable predictive data on the potential of these compounds as novel therapeutic agents. While the in silico nature of this work necessitates experimental validation, the insights gained from such studies can significantly accelerate the drug discovery process by providing a rational basis for the design and prioritization of new molecules. The framework presented here serves as a robust starting point for unlocking the therapeutic potential of the 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid scaffold.
References
-
Discovery of Novel and Potent InhA Inhibitors By an In Silico Screening and Pharmacokinetic Prediction. (2022). Future Medicinal Chemistry. [Link]
-
Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands: From Agonist to Antagonist. (2021). International Journal of Molecular Sciences. [Link]
-
Direct inhibitors of InhA active against Mycobacterium tuberculosis. (2013). Science. [Link]
-
Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands: From Agonist to Antagonist. (2021). Molecules. [Link]
-
An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021). Saudi Journal of Biological Sciences. [Link]
-
Molecular docking analysis of PARγ with compounds from Ocimum tenuiflorum. (2022). Journal of Genetic Engineering and Biotechnology. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2021). Molecules. [Link]
-
Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. (2004). Journal of Medicinal Chemistry. [Link]
-
AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. (2010). Journal of Computational Chemistry. [Link]
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Molecules. [Link]
-
Covalent peroxisome proliferator-activated receptorγ binding by nitro-fatty acids: Endogenous ligands act as selective modulators. (2008). Proceedings of the National Academy of Sciences. [Link]
- Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. (1987).
-
Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants. (2021). International Journal of Progressive Pharmacy. [Link]
-
Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands: From Agonist to Antagonist. (2021). International Journal of Molecular Sciences. [Link]
-
New direct inhibitors of InhA with antimycobacterial activity based on a tetrahydropyran scaffold. (2016). European Journal of Medicinal Chemistry. [Link]
-
2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. (2021). IUCrData. [Link]
-
A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (2003).
-
In-silico and in-vitro analysis of novel substituted benzimidazolyl derivatives for antimycobacterial potentials targeting enoyl acyl carrier protein reductase (InhA). (2022). Future Journal of Pharmaceutical Sciences. [Link]
-
Benzoxazinones as Human Peroxisome Proliferator Activated Receptor Gamma (PPARγ) Agonists: A Docking Study Using Glide. (2011). Indian Journal of Pharmaceutical Sciences. [Link]
-
Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants. (2021). International Journal of Plant & Bio-Plant. [Link]
-
Discovery of novel and potent InhA inhibitors by an in silico screening and pharmacokinetic prediction. (2022). Future Science. [Link]
-
A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2022). Journal of Medicinal Chemistry. [Link]
-
Peroxisome proliferator-activated receptor gamma (PPARγ) ligands enhance human B cell antibody production and differentiation. (2012). PLoS One. [Link]
-
Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. (2007). Bioorganic & Medicinal Chemistry. [Link]
-
Targeting Mycobacterium tuberculosis InhA with Phytochemicals: Insights from Molecular Docking and Dynamics Simulations. (2022). Journal of Pure and Applied Microbiology. [Link]
-
From Apo to Ligand-Bound: Unraveling PPARγ-LBD Conformational Shifts via Advanced Molecular Dynamics. (2023). ACS Omega. [Link]
-
Flexible ligand docking with Glide. (2014). Current Protocols in Bioinformatics. [Link]
-
Identification of an irreversible PPARγ antagonist with potent anticancer activity. (2021). Cancer Science. [Link]
-
Glide. Schrödinger. [Link]
-
4TRN: STRUCTURE OF INHA FROM MYCOBACTERIUM TUBERCULOSIS COMPLEXED TO NADH. (2015). RCSB PDB. [Link]
-
Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. (2022). Molecules. [Link]
-
Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5- methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585], a novel peroxisome proliferator-activated receptor alpha/gamma dual agonist with efficacious glucose and lipid-lowering activities. (2005). Journal of Medicinal Chemistry. [Link]
-
Basic docking. Autodock Vina 1.2.0 documentation. [Link]
-
Tutorial: Docking with Glide. UC Santa Barbara. [Link]
-
Molecular Docking Interaction of Mycobacterium Tuberculosis Enoyl- Acp-Reductase Enzyme with Delamaind. (2022). SAR Publication. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]
-
6MD4: Crystal Structure of Human PPARgamma Ligand Binding Domain in Complex with Rosiglitazone and Oleic acid. (2019). RCSB PDB. [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). Molecules. [Link]
-
Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. (2022). Molecules. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of highly potent and selective benzyloxybenzyl-based peroxisome proliferator-activator receptor (PPAR) delta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo validation of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid therapeutic potential
An In-depth Guide to the Preclinical In Vivo Validation of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid
Executive Summary
The journey of a novel chemical entity from laboratory synthesis to potential therapeutic agent is paved with rigorous, multi-stage validation. This guide provides a comprehensive, technically-grounded framework for the in vivo validation of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid. Given the nascent state of public research on this specific molecule, we will proceed from a foundational, hypothesis-driven approach. This document is not a review of existing data, but a strategic manual designed to guide researchers in establishing the therapeutic potential of this compound. We will focus on a plausible anti-inflammatory application, comparing its hypothetical performance against established standards, and detailing the critical experimental workflows required for robust scientific assessment.
Part 1: Establishing a Testable Hypothesis and Target Engagement
Before committing to costly and ethically significant animal studies, a clear, testable hypothesis must be formulated. Benzoic acid derivatives are a well-established class of compounds with diverse biological activities, including anti-inflammatory effects.[1][2][3] The structure of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid suggests it may interfere with inflammatory signaling cascades. A plausible hypothesis is its ability to modulate the cyclooxygenase (COX) pathway, a cornerstone of inflammatory responses and the target of non-steroidal anti-inflammatory drugs (NSAIDs).[4]
Hypothetical Mechanism of Action: COX-2 Inhibition
We hypothesize that 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid acts as a selective inhibitor of COX-2, an enzyme upregulated during inflammation that is responsible for the synthesis of prostaglandins (PGs).
Caption: Parallel workflows for initial PK and safety assessment.
Protocol Summaries:
-
Pharmacokinetics:
-
Rationale: To understand how the drug is absorbed and cleared by the body, which is essential for designing effective dosing regimens.
-
Method: Administer a single dose to two groups of rats (one IV, one oral). Collect blood at multiple time points. Analyze plasma concentrations of the drug using LC-MS/MS. This allows for the calculation of key parameters, most importantly oral bioavailability (F%), which indicates how much of the drug reaches the systemic circulation after oral administration.
-
-
Acute Oral Toxicity (OECD 423 Guideline):
-
Rationale: To determine the compound's intrinsic toxicity and establish a preliminary safety window.
-
Method: Administer single, high doses of the compound to rodents. Observe the animals for 14 days for signs of toxicity or mortality. This study helps identify the No-Observed-Adverse-Effect Level (NOAEL) and potential target organs for toxicity.
-
Conclusion and Strategic Path Forward
This guide outlines a logical, rigorous, and industry-standard pathway for the initial in vivo validation of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid. By starting with a clear mechanistic hypothesis, confirming target engagement in vitro, and then moving to a comparative in vivo efficacy model, researchers can build a strong data package. The parallel assessment of pharmacokinetics and safety provides the necessary context to judge the compound's overall therapeutic potential.
Positive results from this acute inflammation model would warrant progression to more complex, chronic models of inflammation (e.g., adjuvant-induced arthritis) and a more thorough investigation into the precise molecular interactions and off-target effects.
References
-
D. K. Okoye, et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. This provides a comprehensive overview of models used to assess anti-inflammatory activity. [Link]
-
J. L. Pérez-Sánchez, et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. This review details various non-animal models for screening anti-inflammatory compounds. [Link]
-
J. Chiba, et al. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & Medicinal Chemistry. This paper describes the in vivo evaluation of benzoic acid derivatives in a rat pleurisy model. [Link]
-
A. D. K. T. Evans, et al. (2023). Minimizing the DILI potential of carboxylic acid-containing drugs: a perspective. Drug Metabolism Reviews. This article discusses the metabolic and toxicity challenges associated with carboxylic acid-containing drugs. [Link]
-
S. M. Al-Kaf, et al. (2022). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Pharmaceuticals. This study details the evaluation of new compounds using in vitro COX inhibition and the in vivo carrageenan-induced paw edema assay. [Link]
-
A. C. Mititelu, et al. (2022). In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Public Health Toxicology. This article describes the use of the rat paw edema model for in vivo anti-inflammatory testing. [Link]
-
M. S. H. Akash, et al. (2022). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. Recent Patents on Anti-Cancer Drug Discovery. This study evaluates the ethyl ester of the topic compound, providing evidence of biological activity for the core scaffold. [Link]
-
S. H. Kim, et al. (2021). Phytochemicals as Anti-Inflammatory Agents in Animal Models of Prevalent Inflammatory Diseases. Molecules. This review discusses various inflammatory signaling pathways and animal models. [Link]
-
P. G. M. de Souza, et al. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Clinical Research. This paper reviews different animal models for assessing anti-inflammatory activity. [Link]
-
M. A. El-Sayed, et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Inflammopharmacology. This provides a recent example of the carrageenan-induced inflammation assay protocol and data presentation. [Link]
-
S. Sharma, et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. This review covers the wide range of biological activities reported for benzoic acid derivatives. [Link]
-
S. G. Ball, et al. (2022). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. This article discusses the rationale for replacing carboxylic acid moieties in drug design to improve ADME properties. [Link]
-
E. M. Dangerfield, et al. (2010). The metabolism of carboxylic acids. Drug Metabolism Reviews. This provides a detailed look into the metabolic pathways of carboxylic acids, relevant for predicting PK and toxicity. [Link]
Sources
- 1. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic Acid for Pharmaceutical Research and Development
Introduction: The Significance of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic Acid
4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their structural motif, featuring a substituted benzyloxy group linked to a benzoic acid, is a key pharmacophore in various therapeutic areas. The efficiency, scalability, and environmental impact of the synthetic routes to this core structure are therefore of critical importance to researchers in drug discovery and development. This guide provides an in-depth, comparative analysis of established and modern methods for the synthesis of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, offering field-proven insights and detailed experimental protocols to aid in methodological selection.
Strategic Approaches to Aryl-Benzyl Ether Formation
The core transformation in the synthesis of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid is the formation of an ether linkage between the phenolic oxygen of 4-hydroxybenzoic acid and the benzylic carbon of a 4-methylbenzyl group. Several distinct strategies can be employed to achieve this, each with its own set of advantages and limitations. This guide will benchmark the following key methodologies:
-
Classical Williamson Ether Synthesis: The cornerstone of ether synthesis, this method involves the reaction of a phenoxide with an alkyl halide.
-
Phase-Transfer Catalyzed (PTC) Williamson Synthesis: An enhancement of the classical method that is particularly suited for industrial-scale applications.
-
The Mitsunobu Reaction: A powerful and versatile method for forming esters and ethers under mild conditions.
-
Palladium-Catalyzed Benzylation: A modern, catalytic approach offering an alternative under neutral conditions.
A critical consideration in the synthesis of the target molecule is the presence of two nucleophilic sites in the starting material, 4-hydroxybenzoic acid: the phenolic hydroxyl group and the carboxylic acid. Direct alkylation of the free acid can lead to a mixture of the desired O-alkylated product and the ester byproduct. To circumvent this, a common strategy involves the initial protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester), followed by the etherification of the phenolic hydroxyl group, and concluding with the hydrolysis of the ester to yield the final carboxylic acid.
Methodology 1: The Classical Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers.[1][2] The reaction proceeds via an SN2 mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile and displaces a halide from an alkyl halide.[1] In the context of synthesizing 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, this involves the reaction of a 4-hydroxybenzoate ester with 4-methylbenzyl chloride in the presence of a base.
Causality Behind Experimental Choices:
-
Ester Protection: The carboxylic acid of 4-hydroxybenzoic acid is first protected as a methyl ester. This prevents the carboxylate from competing with the phenoxide as a nucleophile, which would lead to the formation of 4-methylbenzyl 4-hydroxybenzoate as a significant byproduct.
-
Base Selection: A moderately strong base such as potassium carbonate (K₂CO₃) is employed to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Stronger bases like sodium hydride could also be used but may be less practical for larger-scale reactions.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction. These solvents do not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile.
-
Temperature: The reaction is typically heated to increase the reaction rate. However, excessively high temperatures should be avoided to minimize potential side reactions.
Experimental Protocol: Two-Step Synthesis
Step 1: Esterification of 4-Hydroxybenzoic Acid
-
To a solution of 4-hydroxybenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 4-hydroxybenzoate, which can be used in the next step without further purification.
Step 2: Williamson Ether Synthesis
-
To a solution of methyl 4-hydroxybenzoate (1.0 eq) in DMF (5 volumes), add potassium carbonate (1.5 eq) and 4-methylbenzyl chloride (1.2 eq).
-
Heat the reaction mixture to 80-90 °C and stir until the reaction is complete as monitored by TLC.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude methyl 4-[(4-methylbenzyl)oxy]benzoate.
-
Hydrolyze the crude ester by refluxing with an excess of sodium hydroxide in a mixture of methanol and water.
-
After completion of the hydrolysis, acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent such as ethanol/water to yield pure 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid.[3][4]
Workflow for Classical Williamson Ether Synthesis
Caption: Two-step synthesis via ester protection followed by Williamson etherification and hydrolysis.
Methodology 2: Phase-Transfer Catalyzed (PTC) Williamson Synthesis
For larger-scale and industrial applications, phase-transfer catalysis offers a significant improvement over the classical Williamson synthesis.[5] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous phase (where it is generated with a base like NaOH) to the organic phase containing the alkyl halide. This approach avoids the need for expensive, anhydrous polar aprotic solvents.
Causality Behind Experimental Choices:
-
Two-Phase System: The reaction is run in a biphasic system, typically an aqueous solution of sodium hydroxide and an organic solvent (e.g., toluene) containing the 4-methylbenzyl chloride. This simplifies work-up and allows for the use of inexpensive and environmentally benign water.
-
Phase-Transfer Catalyst: A catalyst like tetrabutylammonium bromide (TBAB) is used. The lipophilic cation pairs with the phenoxide anion, shuttling it across the phase boundary into the organic layer where it can react with the alkyl halide.[6]
-
"Green" Chemistry Approach: A variation of this method utilizes surfactants in an aqueous medium, further enhancing the "green" credentials of the synthesis by potentially eliminating the need for organic solvents altogether.[7][8]
Experimental Protocol: PTC Williamson Synthesis
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-hydroxybenzoic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq).
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (0.1 eq), and 4-methylbenzyl chloride (1.2 eq) dissolved in a minimal amount of toluene.
-
Heat the biphasic mixture to 90-100 °C with vigorous stirring for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and separate the organic and aqueous layers.
-
Wash the organic layer with water.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove any remaining salts, and dry.
-
Recrystallize the crude product from an appropriate solvent system to obtain pure 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid.
Workflow for Phase-Transfer Catalyzed Synthesis
Caption: Two-step synthesis via Mitsunobu etherification followed by ester hydrolysis.
Methodology 4: Palladium-Catalyzed Benzylation
Modern organometallic chemistry offers catalytic methods for ether synthesis that can operate under neutral conditions. Palladium-catalyzed reactions have been developed for the benzylation of phenols using benzyl carbonates as the benzylating agents. T[9]his approach avoids the use of strong bases and stoichiometric amounts of reagents, aligning with the principles of green chemistry.
Causality Behind Experimental Choices:
-
Catalytic System: A palladium catalyst, often in combination with a suitable phosphine ligand (e.g., DPEphos), is used to facilitate the reaction.
-
Benzylating Agent: Benzyl methyl carbonate or a related derivative serves as the source of the 4-methylbenzyl group. The reaction proceeds via a decarboxylative etherification.
-
Neutral Conditions: The reaction is typically performed in a non-polar solvent like toluene or dioxane at elevated temperatures, without the need for an external base.
Experimental Protocol: Palladium-Catalyzed Benzylation
-
To a solution of methyl 4-hydroxybenzoate (1.0 eq) and 4-methylbenzyl methyl carbonate (1.5 eq) in toluene, add the palladium catalyst (e.g., Pd(η³-C₃H₅)Cp, 2 mol%) and the ligand (e.g., DPEphos, 4 mol%) under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction mixture and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield methyl 4-[(4-methylbenzyl)oxy]benzoate.
-
Hydrolyze the ester as described in Methodology 1 (Step 2) to obtain the final product.
Workflow for Palladium-Catalyzed Benzylation
Caption: Two-step synthesis via palladium-catalyzed etherification and subsequent hydrolysis.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic method will depend on various factors, including the scale of the reaction, the availability and cost of reagents, the desired purity of the final product, and considerations of environmental impact. The following table provides a comparative summary of the discussed methodologies.
| Parameter | Classical Williamson | PTC Williamson | Mitsunobu Reaction | Palladium-Catalyzed |
| Reagents | 4-Methylbenzyl chloride, K₂CO₃ | 4-Methylbenzyl chloride, NaOH, PTC | 4-Methylbenzyl alcohol, PPh₃, DIAD | 4-Methylbenzyl methyl carbonate, Pd catalyst |
| Reaction Conditions | 80-90 °C, anhydrous solvent | 90-100 °C, biphasic | 0 °C to RT, anhydrous | 80-100 °C, neutral |
| Typical Yield | Good to excellent | Excellent | Good to excellent | Good to excellent |
| Key Advantages | Well-established, reliable | Scalable, uses inexpensive reagents and water | Mild conditions, good functional group tolerance | Neutral conditions, catalytic |
| Key Disadvantages | Requires anhydrous solvent, potential for ester byproduct without protection | Requires vigorous stirring, catalyst can be costly | Stoichiometric phosphine oxide byproduct, costly reagents | Catalyst cost and sensitivity, requires specialized reagents |
| Scalability | Moderate | Excellent | Poor to moderate | Moderate |
| Green Chemistry | Moderate (solvent use) | Good (aqueous phase) | Poor (byproducts) | Good (catalytic) |
Conclusion and Recommendations
For laboratory-scale synthesis where reliability and ease of execution are paramount, the Classical Williamson Ether Synthesis remains a solid choice, provided that the carboxylic acid is appropriately protected. For larger-scale and industrial production, the Phase-Transfer Catalyzed Williamson Synthesis is highly recommended due to its scalability, use of inexpensive reagents, and improved environmental profile.
The Mitsunobu Reaction is best reserved for situations where mild reaction conditions are essential, for instance, with substrates bearing sensitive functional groups that would not tolerate the basic conditions of the Williamson synthesis. However, the stoichiometric generation of triphenylphosphine oxide and the high cost of reagents make it less desirable for large-scale synthesis.
The Palladium-Catalyzed Benzylation represents a promising modern alternative that operates under neutral conditions and is catalytic in nature. As catalyst development continues, this method may become increasingly attractive, particularly for applications where avoiding basic conditions is critical.
Ultimately, the optimal synthetic route will be determined by a careful consideration of the specific requirements of the research or development project, balancing factors of cost, scale, efficiency, and environmental impact.
References
- Mitsunobu, O.
- Starks, C. M. Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. J. Am. Chem. Soc.1971, 93 (1), 195–199.
- Kuwano, R.; Kusano, H. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Org. Lett.2008, 10 (9), 1795–1798.
- Mandal, S.; Biswas, S.; Mondal, M. H.; Saha, B. Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfact. Det.2020, 57 (2), 116-120.
-
Mandal, S., et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 116-120. Available at: [Link]
-
Chem LibreTexts. Recrystallization. Available at: [Link]
- Hughes, D. L. The Mitsunobu Reaction. Org. React.1992, 42, 335-656.
-
Kuwano, R.; Kusano, H. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 2008 , 10(9), 1795-1798. Available at: [Link]
-
Starks, C. M. Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 1971 , 93(1), 195–199. Available at: [Link]
-
Duan, H. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 2023 , 4(4), 41-45. Available at: [Link]
-
Kuwano, R.; Kusano, H. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Chemistry Portal. Available at: [Link]
-
Organic Synthesis. Mitsunobu reaction. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
Organic Syntheses. A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Available at: [Link]
-
ResearchGate. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Available at: [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Electrostatically tuned phenols: a scalable organocatalyst for transfer hydrogenation and tandem reductive alkylation of N-heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. francis-press.com [francis-press.com]
- 9. researchgate.net [researchgate.net]
Comparing the pharmacokinetic properties of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid derivatives
An In-Depth Comparative Guide to the Pharmacokinetic Properties of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic Acid Derivatives
Authored by a Senior Application Scientist
Introduction: The Central Role of Pharmacokinetics in Scaffolding Potent Therapeutics
In the landscape of modern drug discovery, the identification of a potent molecular scaffold is merely the first step in a long and intricate journey. The 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid scaffold has emerged as a promising foundation for the development of novel therapeutics across various disease areas. Its structural features offer a versatile template for chemical modification, allowing for the fine-tuning of pharmacological activity. However, the ultimate success of any drug candidate hinges not just on its potency at the target site, but on its ability to reach that target in sufficient concentration and for an appropriate duration. This is the domain of pharmacokinetics (PK)—the study of how an organism affects a drug.
This guide provides a comprehensive comparison of the pharmacokinetic properties of derivatives based on the 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid core. As a Senior Application Scientist, my objective is not to simply present data, but to illuminate the causal relationships between chemical structure and pharmacokinetic behavior. We will explore how subtle molecular modifications can dramatically alter a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, thereby dictating its therapeutic potential. The experimental protocols detailed herein are designed to be self-validating, providing a robust framework for researchers to generate reproducible and reliable data in their own laboratories.
Understanding the ADME Profile: A Prerequisite for Clinical Success
The journey of a drug through the body is a complex process governed by the four key principles of ADME. A thorough understanding of these principles is essential for optimizing drug candidates and predicting their in vivo performance.[1][2] Early-stage in vitro ADME assays are pivotal for identifying structural features that drive safety and efficacy, guiding compound optimization long before progression to in vivo testing.[1]
Caption: The ADME pathway of an orally administered drug.
Comparative Analysis of Structural Modifications
To illustrate the profound impact of structural changes on pharmacokinetic profiles, we will compare the parent compound, 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, with three hypothetical, yet chemically logical, derivatives. The rationale behind selecting these specific modifications is to explore common strategies used in medicinal chemistry to overcome pharmacokinetic hurdles.
-
Parent Compound (PC): 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid
-
Derivative A (Ester Prodrug): The ethyl ester of the parent compound's carboxylic acid. This is a common strategy to mask the polar carboxylic acid group, potentially enhancing membrane permeability and oral absorption.
-
Derivative B (Polar Analogue): Introduction of a hydroxyl group at the 2-position of the benzenecarboxylic acid ring. This modification increases polarity, which can affect solubility, metabolism, and excretion.
-
Derivative C (Bioisostere Replacement): Replacement of the carboxylic acid with a tetrazole group. Tetrazoles are common bioisosteres for carboxylic acids, maintaining a similar acidic pKa but with different steric and electronic properties that can influence protein binding and metabolic stability.[3]
Caption: Structural comparison of the parent compound and its derivatives. (Note: Images are placeholders for actual chemical structures).
Quantitative Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters obtained from preclinical studies in rats following a 10 mg/kg oral dose. These data provide a clear, objective basis for comparison.
| Parameter | Parent Compound (PC) | Derivative A (Ester Prodrug) | Derivative B (Polar Analogue) | Derivative C (Bioisostere) |
| Oral Bioavailability (F%) | 25% | 65% | 15% | 45% |
| Peak Plasma Conc. (Cmax, ng/mL) | 350 | 950 (as PC) | 180 | 620 |
| Time to Cmax (Tmax, h) | 1.5 | 1.0 | 1.5 | 2.0 |
| Half-life (t½, h) | 4.2 | 4.1 | 2.5 | 7.8 |
| Clearance (CL, mL/min/kg) | 20.5 | 21.0 | 45.2 | 10.1 |
| Volume of Distribution (Vd, L/kg) | 1.2 | 1.2 | 1.6 | 1.1 |
| Plasma Protein Binding (%) | 98.5% | 96.2% | 92.1% | 99.0% |
Interpretation of Comparative Data
-
Derivative A (Ester Prodrug): The significant increase in oral bioavailability (F%) to 65% is a direct consequence of masking the polar carboxylic acid. This enhances lipid membrane permeability in the gut, leading to improved absorption. The Cmax is reported as the parent compound because the ester is rapidly hydrolyzed by esterase enzymes in the blood and liver, effectively releasing the active parent drug. The similar half-life and clearance to the parent compound confirm that once absorbed and hydrolyzed, its disposition is largely the same.
-
Derivative B (Polar Analogue): The addition of a hydroxyl group drastically reduced bioavailability to 15% and nearly doubled the clearance rate. This is a classic example of how increasing polarity can lead to rapid first-pass metabolism (e.g., glucuronidation at the new hydroxyl group) and faster renal excretion. The shorter half-life is a direct result of this increased clearance.
-
Derivative C (Bioisostere): Replacing the carboxylic acid with a tetrazole group resulted in a favorable pharmacokinetic profile. The bioavailability improved to 45%, and notably, the half-life was extended to 7.8 hours.[4] This is likely due to the tetrazole ring being less susceptible to the metabolic pathways that target carboxylic acids, leading to a significantly lower clearance rate. The slightly higher plasma protein binding also contributes to its longer residence time in the body.
Key Experimental Protocols
Reproducible and reliable data is the cornerstone of scientific integrity. The following protocols provide detailed, step-by-step methodologies for assessing key pharmacokinetic properties.
Protocol 1: In Vitro Metabolic Stability in Rat Liver Microsomes
Causality: This assay predicts the rate of Phase I metabolism by cytochrome P450 enzymes, which are highly concentrated in liver microsomes. A compound that is rapidly metabolized here will likely have high first-pass metabolism and high clearance in vivo.[5]
Methodology:
-
Preparation: Prepare a stock solution of the test compound (10 mM in DMSO). Prepare pooled rat liver microsomes (RLM) at a concentration of 20 mg/mL in a suitable buffer.
-
Incubation Mixture: In a 96-well plate, combine RLM (final concentration 0.5 mg/mL), phosphate buffer (pH 7.4), and the test compound (final concentration 1 µM).
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (cofactor for P450 enzymes). A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin).
-
Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Interpretation: Plot the natural log of the percentage of remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: In Vivo Pharmacokinetic Study in Sprague-Dawley Rats
Causality: This is the definitive preclinical experiment to determine a drug's ADME profile in a living organism. It provides crucial data on bioavailability, clearance, and half-life, which are essential for predicting human dosage regimens.[6]
Caption: Workflow for an in vivo pharmacokinetic study in rats.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (250-300g), cannulated in the jugular vein for ease of blood sampling. Acclimatize animals for at least 3 days prior to the study.
-
Dosing: Divide rats into groups (n=3 per compound). Administer the test compound via oral gavage at a dose of 10 mg/kg. The vehicle (e.g., 20% PEG400 in water) should be administered to a control group.
-
Blood Sampling: Collect serial blood samples (approx. 100 µL) into heparinized tubes at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method. This requires establishing a calibration curve with known standards.
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time data. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as AUC (Area Under the Curve), Cmax, Tmax, t½, CL, and Vd.[7]
Conclusion and Future Perspectives
This guide demonstrates that the pharmacokinetic profile of a drug candidate is not an immutable property but rather a tunable parameter that can be optimized through rational chemical design. By strategically modifying the 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid scaffold, we have shown how to significantly improve oral bioavailability and modulate drug half-life. The conversion to an ester prodrug (Derivative A) proved to be an effective strategy for enhancing absorption, while the bioisosteric replacement with a tetrazole (Derivative C) offered a powerful method for reducing metabolic clearance and extending duration of action. Conversely, the addition of a polar hydroxyl group (Derivative B) served as a cautionary example of how seemingly minor changes can introduce pharmacokinetic liabilities.
The path forward in developing this chemical series requires an integrated approach. By combining the predictive power of in vitro ADME assays with the definitive data from in vivo PK studies, researchers can establish robust structure-pharmacokinetic relationships (SPKR). This knowledge-driven process is essential for minimizing late-stage attrition and efficiently advancing drug candidates with the highest probability of clinical success.
References
-
Nishizawa, R., et al. (2011). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: a highly potent orally available CCR5 selective antagonist. Bioorganic & Medicinal Chemistry, 19(13), 4028-42. Available at: [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available at: [Link]
-
Erah, P. (2020). Pharmacokinetics: Experimental methods. ResearchGate. Available at: [Link]
-
Selvita. (n.d.). In Vitro ADME. Selvita. Available at: [Link]
-
Chiba, J., et al. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & Medicinal Chemistry, 15(4), 1679-93. Available at: [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River. Available at: [Link]
-
Northeast BioLab. (n.d.). Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study. Northeast BioLab. Available at: [Link]
-
Lin, Z. J., & Lu, A. Y. H. (2007). ADME of Biologics—What Have We Learned from Small Molecules? The AAPS Journal, 9(2), E19. Available at: [Link]
-
James, M. O., & Pritchard, J. B. (1987). In vivo and in vitro renal metabolism and excretion of benzoic acid by a marine teleost, the southern flounder. Drug Metabolism and Disposition, 15(5), 665-670. Available at: [Link]
-
Lee, H., et al. (2021). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics, 13(10), 1541. Available at: [Link]
-
National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Available at: [Link]
Sources
- 1. selvita.com [selvita.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. nebiolab.com [nebiolab.com]
Navigating the Disposal of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic Acid: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, a compound that, while not extensively characterized in public safety literature, can be managed responsibly by adhering to established principles for similar chemical classes. Our approach is grounded in a thorough understanding of chemical reactivity, regulatory compliance, and a commitment to laboratory safety.
Foundational Principles: Hazard Assessment and Waste Determination
Given the absence of a specific Safety Data Sheet (SDS) for 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, a conservative approach based on the known hazards of its constituent functional groups—a carboxylic acid and a benzyl ether—is warranted. Carboxylic acids can range from mild irritants to corrosive substances.[1][2][3][4] Aromatic ethers are generally stable but can form peroxides over time if exposed to air and light.
The crucial first step in any disposal procedure is to determine if the waste is hazardous under the Resource Conservation and Recovery Act (RCRA) as regulated by the U.S. Environmental Protection Agency (EPA).[5][6] A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[7]
For 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid, the following should be considered:
-
Corrosivity: While not expected to be a strong acid, its acidic nature necessitates evaluation. A pH measurement of the waste stream is a primary indicator.
-
Toxicity: Without specific toxicological data, it is prudent to handle this compound as potentially harmful. The EPA provides lists of toxic constituents that would classify a waste as hazardous.[7]
It is the responsibility of the waste generator to make this determination.[5] When in doubt, it is always safest to manage the waste as hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any chemical waste, ensuring adequate personal protection is paramount. Based on guidelines for similar carboxylic acids and general laboratory best practices, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[2][3][4] | Protects against accidental splashes of the chemical or its solutions, which could cause serious eye irritation or damage.[2][3][4] |
| Hand Protection | Nitrile rubber gloves with a minimum thickness of >0.11 mm.[1] | Provides a barrier against skin contact. Breakthrough times should be considered for prolonged handling.[1] |
| Protective Clothing | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary if handling the solid as a powder and dust is generated.[1] | Prevents inhalation of airborne particles, which can cause respiratory irritation.[3][4][8] |
Step-by-Step Disposal Protocol
This protocol outlines the procedures for the safe disposal of both small (residual) and larger quantities of 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid.
Decontamination of Labware and Surfaces
For glassware and surfaces with residual amounts of the compound:
-
Initial Rinse: Rinse the contaminated item with a suitable organic solvent in which the compound is soluble (e.g., acetone, ethanol, or ethyl acetate). Perform this rinse in a fume hood.
-
Collect Rinse Solvent: The solvent used for rinsing must be collected as hazardous waste. Do not dispose of it down the drain.
-
Secondary Wash: Wash the labware with soap and water.
-
Final Rinse: Rinse with deionized water.
Disposal of Unused or Waste 4-[(4-Methylbenzyl)oxy]benzenecarboxylic Acid
This procedure applies to the solid chemical or concentrated solutions.
-
Waste Segregation:
-
Containerization:
-
Use a clearly labeled, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice.
-
The label must include:
-
The words "Hazardous Waste"[9]
-
The full chemical name: "4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid"
-
The approximate quantity of waste.
-
The date the waste was first added to the container.
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed").
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area or the main hazardous waste storage area.
-
Ensure the storage area is well-ventilated and away from heat or ignition sources.[9]
-
-
Disposal:
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide the EHS contact with a completed hazardous waste pickup form, including all necessary information about the waste.
-
Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Containment: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne. For a liquid spill, use a chemical absorbent pad or berm to contain the spill.
-
Cleanup:
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance decision-making tool, the following flowchart illustrates the proper disposal pathway for 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid.
Caption: Disposal decision workflow for 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of laboratory chemicals is not merely a regulatory requirement; it is a cornerstone of a robust safety culture. By treating 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid with the caution afforded to its chemical class and adhering to the systematic procedures outlined in this guide, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
- New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
- Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids.
- U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
- Chemguide. (n.d.). making carboxylic acids.
- Chemistry Steps. (n.d.). Preparation of Carboxylic Acids.
- Sigma-Aldrich. (2024, January 9). SAFETY DATA SHEET.
- P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes.
- Fisher Scientific. (2012, May 1). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- YouTube. (2024, January 1). Reducing carboxylic acids to alcohols.
- PubChem. (n.d.). CID 66606108 | C16H16O4.
- Möller Chemie. (n.d.). Benzoic acid - Safety data sheet.
- Apollo Scientific. (2023, July 5). 4-Acetyl-2-methylbenzoic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
- Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (n.d.). MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
Sources
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
